molecular formula C6H5N3OS B1349773 4-Hydroxy-2-(methylthio)pyrimidine-5-carbonitrile CAS No. 89487-99-0

4-Hydroxy-2-(methylthio)pyrimidine-5-carbonitrile

Cat. No.: B1349773
CAS No.: 89487-99-0
M. Wt: 167.19 g/mol
InChI Key: XTLKENCFQIAAJK-UHFFFAOYSA-N
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Description

4-Hydroxy-2-(methylthio)pyrimidine-5-carbonitrile is a useful research compound. Its molecular formula is C6H5N3OS and its molecular weight is 167.19 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

2-methylsulfanyl-6-oxo-1H-pyrimidine-5-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5N3OS/c1-11-6-8-3-4(2-7)5(10)9-6/h3H,1H3,(H,8,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTLKENCFQIAAJK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=NC=C(C(=O)N1)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5N3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30369475
Record name 4-hydroxy-2-(methylthio)pyrimidine-5-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30369475
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

167.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

89487-99-0
Record name 4-hydroxy-2-(methylthio)pyrimidine-5-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30369475
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 4-Hydroxy-2-(methylthio)pyrimidine-5-carbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 4-Hydroxy-2-(methylthio)pyrimidine-5-carbonitrile, a key heterocyclic compound with applications in medicinal chemistry and drug discovery. The document details the reaction mechanism, experimental protocols, and quantitative data associated with a primary synthetic route.

Introduction

Pyrimidine derivatives are of significant interest in pharmaceutical research due to their presence in a wide array of biologically active molecules, including antiviral and anticancer agents. This compound serves as a versatile building block for the synthesis of more complex molecular architectures. This guide focuses on a common and efficient one-pot synthesis of this target molecule.

Reaction Mechanism

The synthesis of this compound is typically achieved through a cyclocondensation reaction. A plausible mechanism for the reaction between 2-Methyl-2-isothiourea and ethyl ethoxycarbonylcyanoacetate in the presence of a base is depicted below.

The reaction is initiated by the deprotonation of 2-Methyl-2-isothiourea by the base (potassium carbonate), which increases its nucleophilicity. This is followed by a nucleophilic attack of the amidine nitrogen onto the electrophilic carbon of the ethoxy group in ethyl ethoxycarbonylcyanoacetate, leading to an intermediate. Subsequent intramolecular cyclization via nucleophilic attack of the second amidine nitrogen on the cyano group, followed by tautomerization, yields the stable this compound.

reaction_mechanism cluster_reactants Reactants cluster_conditions Conditions cluster_intermediates Key Steps cluster_product Product 2_Methyl_2_isothiourea 2-Methyl-2-isothiourea Deprotonation Deprotonation of Isothiourea 2_Methyl_2_isothiourea->Deprotonation 1. Ethyl_ethoxycarbonylcyanoacetate Ethyl ethoxycarbonylcyanoacetate Nucleophilic_Attack Nucleophilic Attack Ethyl_ethoxycarbonylcyanoacetate->Nucleophilic_Attack Base K2CO3 (Base) Base->Deprotonation Solvent Ethanol Heat Reflux Solvent->Heat Deprotonation->Nucleophilic_Attack 2. Intramolecular_Cyclization Intramolecular Cyclization Nucleophilic_Attack->Intramolecular_Cyclization 3. Tautomerization Tautomerization Intramolecular_Cyclization->Tautomerization 4. Product This compound Tautomerization->Product

Caption: Proposed reaction mechanism for the synthesis.

Quantitative Data Summary

The following table summarizes the key quantitative data for the synthesis of this compound.

ParameterValueReference
Yield65%[1]
Reaction Time48 hours[1]
TemperatureReflux (Ethanol)[1]
Molar Ratio (Isothiourea:Acrylate:Base)1:1:2[1]

Experimental Protocols

A detailed experimental protocol for the synthesis is provided below, based on reported literature.[1]

Materials:

  • 2-Methyl-2-isothiourea

  • Ethyl ethoxycarbonylcyanoacetate

  • Potassium carbonate (anhydrous)

  • Ethanol (anhydrous)

Procedure:

  • To a solution of 2-Methyl-2-isothiourea (5 mmol) and ethyl ethoxycarbonylcyanoacetate (5 mmol) in 20 mL of ethanol, add potassium carbonate (10 mmol).

  • The reaction mixture is refluxed for 48 hours.

  • After cooling to room temperature, the mixture is filtered.

  • The filtrate is concentrated under reduced pressure.

  • The crude product is purified by column chromatography to yield this compound.

experimental_workflow Start Start Mix_Reactants Mix 2-Methyl-2-isothiourea, Ethyl ethoxycarbonylcyanoacetate, and K2CO3 in Ethanol Start->Mix_Reactants Reflux Reflux for 48 hours Mix_Reactants->Reflux Cool Cool to Room Temperature Reflux->Cool Filter Filter the reaction mixture Cool->Filter Concentrate Concentrate the filtrate under reduced pressure Filter->Concentrate Purify Purify by Column Chromatography Concentrate->Purify Product Obtain pure product Purify->Product

Caption: Experimental workflow for the synthesis.

Alternative Synthetic Routes

While the primary focus of this guide is the one-pot synthesis, it is noteworthy that other synthetic strategies exist for obtaining the pyrimidine core. One such method involves the reaction of (E)-Ethyl 2-cyano-3-ethoxyacrylate with 2-Methyl-2-thiopseudourea sulfate.[2] Additionally, the well-known Biginelli reaction, which involves a three-component reaction of an aldehyde, a β-ketoester, and urea or thiourea, can be employed to synthesize related dihydropyrimidine structures that may serve as precursors.

Conclusion

The synthesis of this compound via the cyclocondensation of 2-Methyl-2-isothiourea and ethyl ethoxycarbonylcyanoacetate is a reliable and efficient method. This guide provides the essential technical details, including a plausible reaction mechanism and a detailed experimental protocol, to aid researchers in the successful synthesis of this important chemical intermediate. The provided quantitative data and visualization of the workflow and mechanism are intended to facilitate ease of understanding and replication in a laboratory setting.

References

An In-depth Technical Guide to the Physicochemical Properties of 4-Hydroxy-2-(methylthio)pyrimidine-5-carbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physicochemical properties of 4-Hydroxy-2-(methylthio)pyrimidine-5-carbonitrile, a heterocyclic compound with potential applications in medicinal chemistry and drug discovery. The document details its known physical and chemical characteristics, methods for its synthesis and analysis, and insights into its potential biological activities. This guide is intended to serve as a valuable resource for researchers and professionals engaged in the study and development of novel therapeutic agents.

Physicochemical Properties

The known physicochemical properties of this compound are summarized in the table below. It is important to note that while some of these properties have been experimentally determined, others are based on computational predictions and should be considered as such.

PropertyValueSource/Method
Molecular Formula C₆H₅N₃OS-
Molecular Weight 167.19 g/mol -
Appearance Light yellow to yellow solid[1][2]
Melting Point 222-224 °C (recrystallized from isopropanol)[1][2][3][4]
Boiling Point 381.5 °C at 760 mmHg (Predicted)[4]
Density 1.42 ± 0.1 g/cm³ (at 20 °C)[1][2][4]
pKa 5.38 ± 0.50 (Predicted)[1][2][4]
Solubility No experimental data available. General solubility of pyrimidine derivatives suggests moderate solubility in water and good solubility in many organic solvents.[2]
LogP No experimental data available.-

Synthesis and Characterization

Synthesis Protocol

A common method for the synthesis of this compound involves the condensation of 2-methyl-2-isothiourea with ethyl ethoxycarbonylcyanoacetate in the presence of a base.[1][4][5]

Materials:

  • 2-Methyl-2-isothiourea

  • Ethyl ethoxycarbonylcyanoacetate

  • Ethanol

  • Potassium carbonate

Procedure:

  • Dissolve 2-methyl-2-isothiourea (5 mmol) and ethyl ethoxycarbonylcyanoacetate (5 mmol) in 20 mL of ethanol in a round-bottom flask.

  • Add potassium carbonate (10 mmol) to the solution.

  • Reflux the reaction mixture for 48 hours.

  • After reflux, cool the mixture to room temperature.

  • Filter the solid precipitate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the resulting crude product by column chromatography to obtain this compound.

A reported yield for this synthesis is approximately 65%.[1]

Analytical Characterization
  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR would show characteristic signals for the methylthio group protons and the proton on the pyrimidine ring.

    • ¹³C NMR would display distinct peaks for the carbon atoms of the pyrimidine ring, the nitrile group, and the methylthio group.

  • Infrared (IR) Spectroscopy:

    • A strong absorption band corresponding to the C≡N stretching of the nitrile group is expected.

    • Bands corresponding to C=O, C-N, and C-S stretching, as well as N-H bending vibrations from the pyrimidine ring, would also be present.

  • Mass Spectrometry (MS):

    • The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound (167.19 g/mol ).

Experimental Protocols for Physicochemical Property Determination

The following are general experimental protocols that can be adapted for the determination of key physicochemical properties of this compound.

Melting Point Determination

The melting point can be determined using a standard melting point apparatus. A small amount of the crystalline solid is packed into a capillary tube and heated at a controlled rate. The temperature range over which the solid melts is recorded.

pKa Determination

The acid dissociation constant (pKa) can be determined experimentally using potentiometric titration or UV-Vis spectrophotometry.

  • Potentiometric Titration: A solution of the compound is titrated with a standard solution of a strong base (e.g., NaOH), and the pH is monitored with a pH meter. The pKa is the pH at the half-equivalence point.

  • UV-Vis Spectrophotometry: The UV-Vis spectrum of the compound is recorded at various pH values. The pKa can be calculated from the changes in absorbance at a specific wavelength as a function of pH.

Solubility Determination

The "shake-flask" method is a common technique for determining the thermodynamic solubility of a compound.

Procedure:

  • An excess amount of the solid compound is added to a known volume of the solvent of interest (e.g., water, ethanol, DMSO).

  • The mixture is agitated (e.g., shaken or stirred) at a constant temperature for a sufficient period to reach equilibrium (typically 24-48 hours).

  • The saturated solution is then filtered to remove any undissolved solid.

  • The concentration of the dissolved compound in the filtrate is determined using a suitable analytical method, such as HPLC-UV or UV-Vis spectrophotometry.

LogP Determination

The partition coefficient (LogP), a measure of lipophilicity, can be determined using the shake-flask method or by High-Performance Liquid Chromatography (HPLC).

Shake-Flask Method:

  • A solution of the compound is prepared in one of the two immiscible solvents (typically n-octanol and water).

  • The two phases are mixed thoroughly to allow for partitioning of the compound.

  • After separation of the two phases, the concentration of the compound in each phase is measured.

  • The LogP is calculated as the logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.

HPLC Method: Reversed-phase HPLC can be used to estimate LogP values. The retention time of the compound on a nonpolar stationary phase (e.g., C18) is correlated with the known LogP values of a set of standard compounds.

Biological Activity and Signaling Pathways

While specific biological studies on this compound are limited, the pyrimidine-5-carbonitrile scaffold is a known pharmacophore in many biologically active compounds. Derivatives of this scaffold have shown promise as anticancer agents, often through the inhibition of key signaling pathways involved in cell proliferation and survival.[6][7]

Potential Mechanism of Action: PI3K/AKT Pathway Inhibition

Several studies on related 4-(substituted)-2-(methylthio)pyrimidine-5-carbonitrile derivatives have demonstrated their potential to act as inhibitors of the Phosphoinositide 3-kinase (PI3K)/Protein Kinase B (AKT) signaling pathway.[6][7][8] This pathway is frequently dysregulated in various cancers and plays a crucial role in promoting cell growth, proliferation, and survival. Inhibition of this pathway can lead to apoptosis (programmed cell death) in cancer cells.

PI3K_AKT_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 PI3K->PIP3 Converts to PDK1 PDK1 PIP3->PDK1 Recruits AKT AKT PDK1->AKT Phosphorylates pAKT p-AKT (Active) PDK1->pAKT Activates mTORC1 mTORC1 pAKT->mTORC1 Activates Apoptosis_Inhibitors Apoptosis Inhibitors (e.g., Bcl-2) pAKT->Apoptosis_Inhibitors Inhibits Cell_Cycle_Proteins Cell Cycle Progression Proteins (e.g., Cyclin D1) mTORC1->Cell_Cycle_Proteins Promotes Proliferation Cell Proliferation & Survival Apoptosis_Inhibitors->Proliferation Allows Cell_Cycle_Proteins->Proliferation Growth_Factor Growth Factor Growth_Factor->RTK Binds Pyrimidine_Derivative 4-Hydroxy-2-(methylthio) pyrimidine-5-carbonitrile (Hypothesized) Pyrimidine_Derivative->PI3K Inhibits Anticancer_Screening_Workflow cluster_in_vitro In Vitro Screening cluster_in_vivo In Vivo Studies (if promising) Cell_Lines Select Cancer Cell Lines Cytotoxicity_Assay Cytotoxicity Assay (e.g., MTT, SRB) Cell_Lines->Cytotoxicity_Assay IC50 Determine IC50/GI50 Values Cytotoxicity_Assay->IC50 Mechanism_Study Mechanism of Action Studies (e.g., Western Blot, Flow Cytometry) IC50->Mechanism_Study Apoptosis_Assay Apoptosis Assays (e.g., Annexin V) Mechanism_Study->Apoptosis_Assay Lead_Compound Lead Compound Identification Apoptosis_Assay->Lead_Compound Animal_Model Select Animal Model (e.g., Xenograft) Toxicity Toxicity Studies (LD50) Animal_Model->Toxicity Efficacy Efficacy Studies (Tumor Growth Inhibition) Toxicity->Efficacy Lead_Compound->Animal_Model

References

An In-depth Technical Guide to the Spectroscopic Analysis of 4-Hydroxy-2-(methylthio)pyrimidine-5-carbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic analysis of 4-Hydroxy-2-(methylthio)pyrimidine-5-carbonitrile (CAS No. 89487-99-0). Due to the limited availability of specific experimental spectra in public databases, this paper focuses on the predicted spectroscopic characteristics and outlines the detailed experimental protocols necessary for a thorough analysis. This document is intended to serve as a practical reference for the synthesis, characterization, and analysis of this and similar pyrimidine derivatives.

Chemical and Physical Properties

This compound is a substituted pyrimidine with a molecular formula of C₆H₅N₃OS and a molecular weight of 167.19 g/mol .[1] It is typically a light yellow to yellow solid with a melting point in the range of 222-224°C.[2][3]

PropertyValue
CAS Number 89487-99-0
Molecular Formula C₆H₅N₃OS
Molecular Weight 167.19 g/mol
Melting Point 222-224°C (in isopropanol)
Appearance Light yellow to yellow solid
Purity Typically ≥97%
Storage Sealed in a dry place at room temperature

Synthesis Protocol

A common method for the synthesis of this compound involves the condensation of 2-methyl-2-isothiourea with ethyl ethoxycarbonylcyanoacetate in the presence of a base.[1]

Materials:

  • 2-Methyl-2-isothiourea

  • Ethyl ethoxycarbonylcyanoacetate

  • Ethanol

  • Potassium carbonate

Procedure:

  • Dissolve 2-methyl-2-isothiourea (5 mmol) and ethyl ethoxycarbonylcyanoacetate (5 mmol) in 20 mL of ethanol.

  • Add potassium carbonate (10 mmol) to the solution.

  • Reflux the reaction mixture for 48 hours.

  • After cooling to room temperature, filter the mixture.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography to yield this compound.[1]

G reagents 2-Methyl-2-isothiourea + Ethyl ethoxycarbonylcyanoacetate solvent Ethanol reagents->solvent Dissolve in base Potassium Carbonate solvent->base Add reflux Reflux for 48 hours base->reflux filtration Filtration reflux->filtration Cool and concentration Concentration filtration->concentration purification Column Chromatography concentration->purification product 4-Hydroxy-2-(methylthio)pyrimidine- 5-carbonitrile purification->product

A flowchart illustrating the synthesis of this compound.

Spectroscopic Data Analysis

The following sections detail the expected spectroscopic data for this compound and provide the necessary experimental protocols for their acquisition.

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. For the target compound, both ¹H and ¹³C NMR would provide crucial information about the chemical environment of the hydrogen and carbon atoms, respectively.

Predicted ¹H NMR Spectral Data (in DMSO-d₆):

Chemical Shift (δ) (ppm)MultiplicityIntegrationAssignment
~12.0 - 13.0Broad Singlet1H-OH
~8.5Singlet1HPyrimidine H-6
~2.5Singlet3H-SCH₃

Predicted ¹³C NMR Spectral Data (in DMSO-d₆):

Chemical Shift (δ) (ppm)Assignment
~170C=O (keto tautomer)
~165C-2 (attached to S)
~160C-4 (attached to O)
~155C-6
~115-C≡N
~90C-5
~14-SCH₃

Experimental Protocol for NMR Spectroscopy:

  • Sample Preparation: Dissolve approximately 10-20 mg of the compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.

  • Instrumentation: Utilize a 300 or 500 MHz NMR spectrometer.

  • ¹H NMR Acquisition:

    • Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

    • Set the spectral width to cover a range of -2 to 16 ppm.

  • ¹³C NMR Acquisition:

    • Employ a proton-decoupled pulse sequence.

    • Acquire the spectrum with a sufficient number of scans, which will be significantly more than for ¹H NMR.

    • Set the spectral width to cover a range of 0 to 200 ppm.

  • Data Processing: Process the raw data using appropriate software, including Fourier transformation, phase correction, and baseline correction. Reference the spectra to the residual solvent peak.

FT-IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Predicted FT-IR Spectral Data (KBr Pellet):

Wavenumber (cm⁻¹)IntensityAssignment
~3400BroadO-H stretch (from -OH group)
~3100MediumC-H stretch (aromatic)
~2220StrongC≡N stretch (nitrile)
~1650StrongC=O stretch (keto tautomer)
~1600, ~1550MediumC=C and C=N stretches (ring)
~1450MediumC-H bend (methyl)
~1200StrongC-O stretch
~700MediumC-S stretch

Experimental Protocol for FT-IR Spectroscopy:

  • Sample Preparation (KBr Pellet):

    • Grind a small amount of the sample (1-2 mg) with anhydrous potassium bromide (KBr) (100-200 mg) using an agate mortar and pestle.

    • Press the mixture into a thin, transparent pellet using a hydraulic press.

  • Instrumentation: Use a Fourier-Transform Infrared Spectrometer.

  • Acquisition:

    • Record a background spectrum of the empty sample compartment.

    • Place the KBr pellet in the sample holder and record the sample spectrum.

    • Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

  • Data Processing: The software automatically subtracts the background spectrum from the sample spectrum to produce the final infrared spectrum.

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, which aids in its identification and structural elucidation.

Predicted Mass Spectrometry Data (Electron Ionization - EI):

m/zInterpretation
167Molecular ion (M⁺)
140Loss of HCN
124Loss of -SCH₃
96Further fragmentation of the pyrimidine ring

Experimental Protocol for Mass Spectrometry (GC-MS):

  • Sample Preparation: Prepare a dilute solution of the compound in a volatile organic solvent (e.g., methanol or ethyl acetate).

  • Instrumentation: Use a Gas Chromatograph coupled to a Mass Spectrometer (GC-MS).

  • Gas Chromatography (GC) Conditions:

    • Column: A suitable capillary column (e.g., HP-5ms).

    • Injector Temperature: 250°C.

    • Oven Program: Start at a low temperature (e.g., 50°C), hold for a few minutes, then ramp up to a high temperature (e.g., 280°C).

  • Mass Spectrometry (MS) Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from a low to high m/z range (e.g., 40-500 amu).

  • Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion peak and major fragment ions.

G compound Synthesized Compound (e.g., this compound) nmr NMR Spectroscopy (¹H, ¹³C) compound->nmr Functional Groups & Connectivity ir FT-IR Spectroscopy compound->ir Functional Groups ms Mass Spectrometry compound->ms Molecular Weight & Fragmentation structure Structural Elucidation nmr->structure ir->structure ms->structure

A logical workflow for the spectroscopic analysis of a novel pyrimidine derivative.

Biological Significance and Potential Applications

Pyrimidine derivatives are a class of heterocyclic compounds that are of great interest in medicinal chemistry due to their wide range of biological activities.[4] They are core structures in various natural and synthetic compounds with demonstrated anticancer, antiviral, antimicrobial, anti-inflammatory, and analgesic properties.[4] The specific biological activity of this compound is not extensively documented in publicly available literature, but its structural motifs suggest potential as a scaffold for the development of novel therapeutic agents. Further research into its biological effects is warranted.

Conclusion

This technical guide has provided a framework for the spectroscopic analysis of this compound. While experimental data for this specific compound is scarce, the predicted spectroscopic characteristics and detailed experimental protocols outlined herein offer a solid foundation for researchers and scientists working with this and related pyrimidine derivatives. The synthesis and analytical workflows presented can be adapted for the characterization of other novel compounds in drug discovery and development.

References

An In-Depth Technical Guide to the ¹H NMR Spectrum of 4-Hydroxy-2-(methylthio)pyrimidine-5-carbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the expected ¹H Nuclear Magnetic Resonance (NMR) spectrum of 4-Hydroxy-2-(methylthio)pyrimidine-5-carbonitrile. Due to the absence of a publicly available experimental spectrum for this specific molecule, this guide presents a predicted spectrum based on established chemical shift principles and data from analogous structures. Furthermore, a comprehensive, generalized experimental protocol for the acquisition of such a spectrum is provided, alongside a logical workflow for the synthesis and characterization of the compound.

Predicted ¹H NMR Spectral Data

The structure of this compound contains three distinct proton environments that are expected to give rise to three signals in the ¹H NMR spectrum. The anticipated chemical shifts (δ) are influenced by the electronic environment of the pyrimidine ring, which is substituted with an electron-donating hydroxyl group, an electron-donating methylthio group, and an electron-withdrawing carbonitrile group.

The predicted ¹H NMR data are summarized in the table below. These values are estimates and may vary depending on the solvent used and other experimental conditions.

ProtonsPredicted Chemical Shift (δ, ppm)MultiplicityIntegration
-SCH₃2.5 - 2.8Singlet (s)3H
Pyrimidine-H8.0 - 8.5Singlet (s)1H
-OH10.0 - 13.0Broad Singlet (br s)1H

The methyl protons of the methylthio group are expected to appear as a singlet in the upfield region. The single proton on the pyrimidine ring is anticipated to be a singlet due to the lack of adjacent protons and will be shifted downfield due to the aromatic nature of the ring and the influence of the nitrogen atoms. The hydroxyl proton signal is expected to be a broad singlet and its chemical shift can be highly variable depending on concentration, temperature, and solvent. In the presence of D₂O, this peak would disappear due to proton exchange.

Experimental Protocol for ¹H NMR Spectroscopy

The following is a generalized protocol for obtaining a high-quality ¹H NMR spectrum of this compound.

1. Sample Preparation:

  • Weigh approximately 5-10 mg of the solid this compound.

  • Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or Methanol-d₄) in a clean, dry vial. The choice of solvent is critical; DMSO-d₆ is often a good choice for polar compounds and for observing exchangeable protons like the -OH group.

  • Once fully dissolved, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube. This removes any particulate matter that could degrade the spectral quality.

  • Cap the NMR tube securely.

2. NMR Instrument Parameters:

  • The following are typical acquisition parameters for a 400 or 500 MHz NMR spectrometer. These may need to be optimized for the specific instrument and sample.

    • Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on a Bruker instrument).

    • Number of Scans: 16 to 64 scans are typically sufficient for a sample of this concentration.

    • Acquisition Time: 2-4 seconds.

    • Relaxation Delay: 1-5 seconds.

    • Spectral Width: A spectral width of 12-16 ppm is generally adequate to cover the expected chemical shift range.

    • Temperature: Room temperature (e.g., 298 K).

3. Data Processing:

  • Apply a Fourier transform to the acquired Free Induction Decay (FID).

  • Phase the resulting spectrum to obtain pure absorption lineshapes.

  • Calibrate the chemical shift scale by referencing the residual solvent peak (e.g., DMSO at δ 2.50 ppm).

  • Integrate the signals to determine the relative number of protons for each peak.

  • Analyze the chemical shifts, multiplicities, and coupling constants (if any) to confirm the structure of the compound.

Synthesis and Characterization Workflow

The synthesis and structural confirmation of this compound would typically follow a logical experimental workflow. The diagram below illustrates this process, highlighting the central role of ¹H NMR in structural elucidation.

Synthesis_and_Characterization_Workflow Synthesis and Characterization Workflow for this compound Start Starting Materials Synthesis Chemical Synthesis Start->Synthesis Purification Purification (e.g., Recrystallization, Chromatography) Synthesis->Purification Characterization Structural Characterization Purification->Characterization HNMR ¹H NMR Spectroscopy Characterization->HNMR Other Other Spectroscopic and Analytical Methods (¹³C NMR, MS, IR, EA) Characterization->Other Data Data Analysis and Structure Confirmation HNMR->Data Other->Data Final Confirmed Structure Data->Final

A logical workflow for the synthesis and characterization of the target compound.

An In-depth Technical Guide to the 13C NMR Analysis of 4-Hydroxy-2-(methylthio)pyrimidine-5-carbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the analytical methodologies for the characterization of 4-Hydroxy-2-(methylthio)pyrimidine-5-carbonitrile, with a specific focus on Carbon-13 Nuclear Magnetic Resonance (13C NMR) spectroscopy. While a definitive, publicly available 13C NMR spectrum for this specific molecule could not be located in the course of this review, this document outlines the expected spectral characteristics, a detailed experimental protocol for its acquisition, and a standardized method for its synthesis. This guide is intended to serve as a foundational resource for researchers engaged in the synthesis, purification, and characterization of this and structurally related compounds, which are of interest in medicinal chemistry and drug development.

Introduction

This compound is a substituted pyrimidine derivative. The pyrimidine scaffold is a fundamental heterocyclic motif present in a vast array of biologically active compounds, including nucleic acids and numerous pharmaceuticals. The specific functionalization of this core, including the hydroxyl, methylthio, and carbonitrile groups, imparts a unique electronic and steric profile that is of significant interest for molecular recognition studies and as a building block in synthetic chemistry. Accurate structural elucidation is paramount, and 13C NMR spectroscopy is an indispensable tool for this purpose, providing detailed information about the carbon framework of the molecule.

Predicted 13C NMR Spectral Data

Due to the absence of publicly available experimental 13C NMR data for this compound, this section provides a theoretical analysis of the expected chemical shifts. The prediction is based on the analysis of structurally similar compounds and established principles of NMR spectroscopy.

The structure of this compound contains six unique carbon atoms, and therefore, six distinct signals are expected in the 13C NMR spectrum. The tautomeric equilibrium between the 4-hydroxy and the 4-oxo forms in solution will significantly influence the observed chemical shifts, particularly for the carbons within the pyrimidine ring. The predominant tautomer in common NMR solvents like DMSO-d6 is typically the 4-oxo form.

Table 1: Predicted 13C NMR Chemical Shift Ranges for this compound

Carbon AtomPredicted Chemical Shift (δ, ppm)Rationale
C2 (C-SMe)160 - 170Attached to two electronegative nitrogen atoms and a sulfur atom.
C4 (C=O)155 - 165Carbonyl carbon in an amide-like environment.
C5 (C-CN)90 - 100Attached to the electron-withdrawing nitrile group.
C6 (C-H)150 - 160Olefinic carbon in an electron-deficient ring.
CN (Nitrile)115 - 125Characteristic chemical shift for a nitrile carbon.
S-CH310 - 20Aliphatic carbon attached to a sulfur atom.

Experimental Protocols

Synthesis of this compound

A reported method for the synthesis of this compound is provided below.

Materials:

  • 2-Methyl-2-thiopseudourea sulfate

  • Ethyl (ethoxymethylene)cyanoacetate

  • Sodium ethoxide

  • Ethanol

Procedure:

  • A solution of sodium ethoxide is prepared by dissolving sodium metal in absolute ethanol under an inert atmosphere.

  • To this solution, 2-methyl-2-thiopseudourea sulfate and ethyl (ethoxymethylene)cyanoacetate are added.

  • The reaction mixture is stirred at room temperature for several hours or gently refluxed until the reaction is complete, as monitored by Thin Layer Chromatography (TLC).

  • Upon completion, the reaction mixture is cooled, and the pH is adjusted to ~6 with a suitable acid (e.g., acetic acid or dilute HCl) to precipitate the product.

  • The resulting solid is collected by filtration, washed with cold ethanol and then water, and dried under vacuum to yield this compound.

13C NMR Spectroscopic Analysis

Instrumentation:

  • A high-resolution NMR spectrometer with a proton-carbon dual probe, operating at a magnetic field strength of at least 9.4 T (corresponding to a 1H frequency of 400 MHz and a 13C frequency of 100 MHz).

Sample Preparation:

  • Approximately 10-20 mg of the purified this compound is dissolved in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d6, CDCl3, or MeOD). DMSO-d6 is often a good choice for this class of compounds due to its high solubilizing power.

  • A small amount of tetramethylsilane (TMS) can be added as an internal standard for chemical shift referencing (δ = 0.00 ppm), although modern spectrometers can reference the spectrum to the residual solvent signal.

  • The solution is transferred to a 5 mm NMR tube.

Data Acquisition Parameters:

  • Experiment: Proton-decoupled 13C NMR (e.g., zgpg30 on a Bruker spectrometer).

  • Solvent: DMSO-d6

  • Temperature: 298 K

  • Spectral Width: 0 to 200 ppm

  • Number of Scans: 1024 to 4096 (or more, depending on the sample concentration, to achieve an adequate signal-to-noise ratio).

  • Relaxation Delay (d1): 2 seconds.

  • Acquisition Time (aq): 1-2 seconds.

  • Pulse Program: A standard 30-degree pulse angle is used to allow for faster repetition rates.

Data Processing:

  • The acquired Free Induction Decay (FID) is subjected to Fourier transformation.

  • Phase correction is applied to obtain a pure absorption spectrum.

  • Baseline correction is performed to ensure a flat baseline.

  • The spectrum is referenced to the residual solvent peak (DMSO-d6 at δ = 39.52 ppm) or TMS (if added).

  • Peak picking is performed to identify the chemical shifts of all carbon signals.

Visualization of Molecular Structure

The following diagram illustrates the molecular structure of this compound, highlighting the key functional groups.

Caption: Molecular structure of this compound.

Conclusion

mass spectrometry of 4-Hydroxy-2-(methylthio)pyrimidine-5-carbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Mass Spectrometry of 4-Hydroxy-2-(methylthio)pyrimidine-5-carbonitrile

This technical guide provides a comprehensive overview of the mass spectrometric analysis of this compound. Given the absence of published mass spectra for this specific molecule, this document presents a theoretically derived fragmentation pattern based on established principles of mass spectrometry and the known behavior of related pyrimidine derivatives.[1][2][3] This guide also includes detailed experimental protocols and illustrative diagrams to support the analytical characterization of this and similar compounds.

Predicted Mass Spectrum and Fragmentation Pathway

The structure of this compound, with its combination of a pyrimidine core, a hydroxyl group, a methylthio group, and a nitrile group, suggests a rich fragmentation pattern under mass spectrometric analysis. The molecular weight of this compound is 167.18 g/mol . In positive-ion mode electrospray ionization (ESI), the primary ion observed would be the protonated molecule, [M+H]⁺, at an m/z of 168.

Under collision-induced dissociation (CID) in MS/MS experiments, the fragmentation is likely to be initiated by the loss of small, stable neutral molecules or radicals from the protonated parent ion. The pyrimidine ring itself is relatively stable, so initial fragmentation is expected to involve the substituent groups.[1][4]

Key Predicted Fragmentation Steps:

  • Loss of a Methyl Radical (•CH₃): Cleavage of the S-CH₃ bond is a probable initial step, leading to a stable radical cation.

  • Loss of Thiomethane (CH₃SH): A common fragmentation pathway for methylthio-containing compounds involves the elimination of thiomethane.

  • Loss of Carbon Monoxide (CO): The hydroxyl group in the 4-position, existing in tautomeric equilibrium with the keto form (a pyrimidone), can facilitate the loss of CO.

  • Cleavage of the Pyrimidine Ring: Subsequent, higher-energy fragmentation can lead to the characteristic breakdown of the pyrimidine ring itself.

Quantitative Data: Predicted Mass Fragments

The following table summarizes the predicted major fragment ions for this compound in a positive-ion MS/MS experiment. The relative abundance is a hypothetical value to illustrate a plausible spectrum, with the most stable fragments expected to be more abundant.

m/z (Predicted)Proposed Fragment Ion StructureProposed Neutral LossRelative Abundance (Hypothetical)
168[C₆H₅N₃OS + H]⁺ (Protonated Molecule)-100%
153[C₅H₂N₃OS]⁺•CH₃45%
121[C₅H₄N₃O]⁺•SH60%
140[C₅H₅N₃S]⁺CO30%
94[C₄H₄N₃]⁺CO, HCN25%

Experimental Protocols

The following are detailed methodologies for the mass spectrometric analysis of this compound.

A. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) with ESI

This is the recommended primary technique for analyzing this compound, as it is well-suited for polar, non-volatile small molecules.

  • Sample Preparation:

    • Prepare a 1 mg/mL stock solution of the compound in methanol or acetonitrile.

    • Create a working solution of 1 µg/mL by diluting the stock solution with the initial mobile phase composition (e.g., 95% water with 0.1% formic acid, 5% acetonitrile).

    • If analyzing from a biological matrix, perform a protein precipitation step by adding three volumes of cold acetonitrile to one volume of the sample, vortexing, and centrifuging. The supernatant is then used for analysis.

  • Liquid Chromatography (LC) Parameters:

    • Column: C18 reverse-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: Start at 5% B, ramp to 95% B over 5 minutes, hold for 2 minutes, then return to initial conditions and equilibrate.

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 2-5 µL.

  • Mass Spectrometry (MS) Parameters:

    • Ionization Mode: Electrospray Ionization (ESI), positive ion mode.

    • Capillary Voltage: 3.5 kV.

    • Source Temperature: 120°C.

    • Desolvation Gas (N₂): Flow rate of 600 L/hr at a temperature of 350°C.

    • MS1 Scan: Scan for the protonated molecule [M+H]⁺ at m/z 168.

    • MS2 (Tandem MS): Isolate the precursor ion at m/z 168 and apply collision energy (e.g., 10-30 eV with argon as the collision gas) to generate fragment ions.

B. Gas Chromatography-Mass Spectrometry (GC-MS) with EI (for derivatized sample)

Direct GC-MS analysis may be challenging due to the polarity and potential thermal lability of the hydroxyl group. Derivatization to a more volatile silyl ether is recommended.

  • Derivatization Protocol:

    • Dissolve ~1 mg of the compound in 100 µL of dry pyridine.

    • Add 100 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS.

    • Heat the mixture at 70°C for 30 minutes.

    • The resulting solution containing the trimethylsilyl (TMS) derivative can be directly injected into the GC-MS.

  • Gas Chromatography (GC) Parameters:

    • Column: DB-5ms or similar non-polar capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).

    • Carrier Gas: Helium at a constant flow of 1 mL/min.

    • Inlet Temperature: 250°C.

    • Oven Program: Start at 100°C, hold for 1 minute, then ramp at 15°C/min to 280°C and hold for 5 minutes.

  • Mass Spectrometry (MS) Parameters:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230°C.

    • Quadrupole Temperature: 150°C.

    • Scan Range: m/z 40-500.

Visualizations

The following diagrams illustrate the proposed fragmentation pathway and a general workflow for the analysis.

G Proposed MS/MS Fragmentation Pathway for this compound parent [M+H]⁺ m/z = 168 frag1 Fragment m/z = 153 parent->frag1 - •CH₃ frag2 Fragment m/z = 121 parent->frag2 - CH₃SH frag3 Fragment m/z = 140 parent->frag3 - CO frag4 Fragment m/z = 94 frag3->frag4 - HCN

Caption: Predicted fragmentation of this compound.

G General Workflow for LC-MS/MS Analysis cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing stock Prepare Stock Solution (1 mg/mL) working Dilute to Working Solution (1 µg/mL) stock->working lc Reverse-Phase LC Separation working->lc esi Electrospray Ionization (Positive Mode) lc->esi ms1 MS1 Scan (Isolate m/z 168) esi->ms1 ms2 MS2 Fragmentation (CID) ms1->ms2 spectra Acquire Mass Spectra ms2->spectra interpretation Fragment Interpretation & Structure Confirmation spectra->interpretation

Caption: Standard experimental workflow for LC-MS/MS analysis.

References

Navigating the Solubility Landscape of 4-Hydroxy-2-(methylthio)pyrimidine-5-carbonitrile: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

4-Hydroxy-2-(methylthio)pyrimidine-5-carbonitrile is a molecule of significant interest within medicinal chemistry and drug discovery. A thorough understanding of its solubility in various organic solvents is paramount for its application in synthesis, purification, formulation, and biological screening. This technical guide addresses the current landscape of solubility data for this compound.

Despite a comprehensive search of available scientific literature and databases, specific quantitative solubility data for this compound in a range of organic solvents remains largely unpublished. General trends for pyrimidine derivatives suggest that solubility is influenced by factors such as the solvent's polarity and the system's temperature, generally increasing with a rise in temperature.

In the absence of established quantitative data, this guide provides a detailed experimental protocol for determining the equilibrium solubility of this compound using the widely accepted gravimetric method. This protocol is intended to empower researchers to generate reliable and reproducible solubility data in their own laboratories. Additionally, a visual workflow of this experimental process is provided to aid in its implementation.

Data Presentation: A Call for Experimental Determination

A key requirement for the effective utilization of this compound is a clear and comparative understanding of its solubility in common organic solvents. Due to the current lack of published quantitative data, a definitive data table cannot be presented at this time. Researchers are encouraged to utilize the experimental protocol outlined in this guide to populate a comparative solubility table for their specific solvent systems of interest. An example template for such a table is provided below:

Table 1: Experimentally Determined Solubility of this compound

Organic SolventTemperature (°C)Solubility ( g/100 mL)Molar Solubility (mol/L)
Methanol25Data to be determinedData to be determined
Ethanol25Data to be determinedData to be determined
Acetone25Data to be determinedData to be determined
Acetonitrile25Data to be determinedData to be determined
Dimethylformamide (DMF)25Data to be determinedData to be determined
Dimethyl Sulfoxide (DMSO)25Data to be determinedData to be determined
Other SolventsAs requiredData to be determinedData to be determined

Experimental Protocol: Gravimetric Method for Solubility Determination

The following protocol details the steps for determining the equilibrium solubility of this compound in an organic solvent of choice.

Materials:

  • This compound (solid)

  • Selected organic solvent (analytical grade)

  • Thermostatically controlled shaker or magnetic stirrer with heating capabilities

  • Calibrated analytical balance

  • Sintered glass filter or syringe filter (pore size appropriate for the solid)

  • Drying oven

  • Glass vials with airtight seals

  • Volumetric flasks and pipettes

Procedure:

  • Preparation of Saturated Solution:

    • Add an excess amount of solid this compound to a known volume of the selected organic solvent in a sealed glass vial. The presence of undissolved solid is crucial to ensure equilibrium is reached.

    • Place the vial in a thermostatically controlled shaker or on a magnetic stirrer set to the desired temperature (e.g., 25 °C).

    • Agitate the mixture for a sufficient period to ensure equilibrium is reached (typically 24-72 hours). The exact time should be determined by preliminary experiments where samples are taken at different time points until the concentration of the solute in the solution remains constant.

  • Separation of Saturated Solution:

    • Once equilibrium is established, cease agitation and allow the solid to settle.

    • Carefully withdraw a known volume of the clear supernatant (the saturated solution) using a pre-heated pipette to prevent precipitation upon cooling.

    • Filter the withdrawn solution through a sintered glass filter or a syringe filter to remove any remaining solid particles.

  • Solvent Evaporation and Mass Determination:

    • Accurately weigh a clean, dry evaporating dish.

    • Transfer the known volume of the filtered saturated solution to the pre-weighed evaporating dish.

    • Carefully evaporate the solvent under a gentle stream of nitrogen or in a fume hood. For higher boiling point solvents, a vacuum oven at a suitable temperature may be used. Ensure the temperature is kept below the decomposition point of the compound.

    • Once the solvent is completely evaporated, place the evaporating dish containing the solid residue in a drying oven at a temperature sufficient to remove any residual solvent without causing decomposition of the compound.

    • Cool the dish in a desiccator and weigh it on the analytical balance.

    • Repeat the drying and weighing steps until a constant mass is obtained.

  • Calculation of Solubility:

    • Calculate the mass of the dissolved solid by subtracting the initial mass of the empty evaporating dish from the final constant mass.

    • The solubility can then be expressed in various units, such as grams per 100 mL ( g/100 mL) or moles per liter (mol/L).

Mandatory Visualization: Experimental Workflow

The following diagram illustrates the logical flow of the gravimetric method for determining the solubility of this compound.

G cluster_prep 1. Preparation of Saturated Solution cluster_sep 2. Separation of Saturated Solution cluster_mass 3. Solvent Evaporation & Mass Determination cluster_calc 4. Calculation of Solubility A Add excess this compound to a known volume of organic solvent in a sealed vial. B Agitate at a constant temperature (e.g., 24-72 hours) to reach equilibrium. A->B C Cease agitation and allow solid to settle. B->C D Withdraw a known volume of the clear supernatant. C->D E Filter the supernatant to remove any remaining solid particles. D->E F Transfer the filtered solution to a pre-weighed evaporating dish. E->F G Evaporate the solvent completely. F->G H Dry the residue to a constant mass and re-weigh the dish. G->H I Calculate the mass of the dissolved solid. H->I J Express solubility in desired units (e.g., g/100 mL, mol/L). I->J

Caption: Workflow for Gravimetric Solubility Determination.

Technical Guide: Physicochemical Properties of 4-Hydroxy-2-(methylthio)pyrimidine-5-carbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the physicochemical properties of 4-Hydroxy-2-(methylthio)pyrimidine-5-carbonitrile, a heterocyclic compound with potential applications in medicinal chemistry and organic synthesis. This document outlines its key physical constants, detailed experimental protocols for their determination, and a summary of its synthesis.

Physicochemical Data

The experimentally determined melting point and density of this compound are summarized below. These properties are critical for material characterization, purity assessment, and process development.

PropertyValueConditions
Melting Point 222-224 °CMeasured in isopropanol[1]
Density 1.42 ± 0.1 g/cm³20 °C, 760 Torr[1]
Appearance Light yellow to yellow solid
Purity 97%[2]
Storage Sealed in a dry environment at room temperature[2]

Experimental Protocols

The following sections detail the standard methodologies for determining the melting point and density of solid compounds like this compound.

Melting Point Determination

The melting point of a crystalline solid is a crucial indicator of its purity.[1] Pure crystalline substances typically exhibit a sharp, well-defined melting point.[1] The presence of impurities generally leads to a depression and broadening of the melting range. A common and reliable method for melting point determination is the capillary method.[3]

Principle: A small, powdered sample of the substance is heated at a controlled rate, and the temperature at which the substance transitions from a solid to a liquid is recorded.[3]

Apparatus:

  • Melting point apparatus (e.g., Mel-Temp or DigiMelt)[4]

  • Capillary tubes (sealed at one end)

  • Mortar and pestle

  • Spatula

  • Thermometer (calibrated)

Procedure:

  • Sample Preparation: The sample must be completely dry and in a fine powdered form to ensure efficient and reproducible heat transfer.[1] If necessary, grind the crystalline sample into a fine powder using a mortar and pestle.[1]

  • Capillary Tube Packing: Press the open end of a capillary tube into the powdered sample. A small amount of the compound will be forced into the tube. Tap the sealed end of the tube on a hard surface to pack the sample down. The height of the packed sample should be approximately 1-2 mm.[2]

  • Measurement:

    • Place the packed capillary tube into the heating block of the melting point apparatus.[3]

    • For an unknown sample, a rapid initial heating can be performed to determine an approximate melting range.[4]

    • For a precise measurement, begin heating at a rate of about 3-4 °C/min until the temperature is 4-6 °C below the expected melting point.[2]

    • Reduce the heating rate to 1-2 °C/min to allow for thermal equilibrium.[2]

    • Record the temperature at which the first drop of liquid appears (the beginning of the melting range) and the temperature at which the entire sample has turned into a clear liquid (the end of the melting range).

Density Determination

Density is a fundamental physical property defined as the mass of a substance per unit volume.[5] For solid materials, several methods can be employed for accurate density measurement, including pycnometry and the gravimetric buoyancy technique based on Archimedes' principle.[5][6]

Principle (Gas Pycnometry): This non-destructive method determines the volume of a solid by measuring the displacement of a gas (typically helium) within a calibrated chamber.[6] The density is then calculated from the sample's mass and its measured volume.[6]

Apparatus:

  • Gas pycnometer[6]

  • Analytical balance

  • Spatula

Procedure:

  • Mass Measurement: Accurately weigh the solid sample using an analytical balance.

  • Volume Measurement:

    • Place the weighed sample into the sample chamber of the gas pycnometer.[6]

    • The instrument will then automatically introduce a known pressure of an inert gas (e.g., helium) into a reference chamber and then expand it into the sample chamber.[6]

    • By measuring the pressure change, the instrument calculates the volume of the solid sample, excluding any open pores.[6]

  • Density Calculation: The density of the sample is calculated by the instrument using the formula: Density = Mass / Volume.

Synthesis Workflow

The synthesis of this compound can be achieved through the condensation of 2-Methyl-2-isothiourea and ethyl ethoxycarbonylcyanoacetate in the presence of a base.[1]

Synthesis_Workflow cluster_reactants Reactants cluster_reagents Reagents cluster_process Process cluster_product Product 2_Methyl_2_isothiourea 2-Methyl-2-isothiourea Reflux Reflux for 48 hours 2_Methyl_2_isothiourea->Reflux Ethyl_ethoxycarbonylcyanoacetate Ethyl ethoxycarbonylcyanoacetate Ethyl_ethoxycarbonylcyanoacetate->Reflux Potassium_carbonate Potassium carbonate (Base) Potassium_carbonate->Reflux Ethanol Ethanol (Solvent) Ethanol->Reflux Cooling Cool to room temperature Reflux->Cooling After 48h Filtration Filtration Cooling->Filtration Concentration Concentration under reduced pressure Filtration->Concentration Filtrate Purification Column chromatography Concentration->Purification Final_Product This compound Purification->Final_Product

Caption: Synthesis workflow for this compound.

Applications in Drug Development

Derivatives of pyrimidine-5-carbonitrile are recognized for their diverse pharmacological activities and are of significant interest in drug discovery. Various studies have explored their potential as anticancer and anthelmintic agents. Specifically, certain pyrimidine-5-carbonitrile derivatives have been investigated for their cytotoxic activity against cancer cell lines and their ability to induce apoptosis.[7][8] The core structure of this compound serves as a valuable scaffold for the synthesis of more complex molecules with potential therapeutic applications.

References

An In-depth Technical Guide to the Physicochemical Properties of 4-Hydroxy-2-(methylthio)pyrimidine-5-carbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical properties, predicted acidity constant (pKa), and potential biological significance of 4-Hydroxy-2-(methylthio)pyrimidine-5-carbonitrile. The document includes detailed experimental protocols for pKa determination and computational approaches, alongside a summary of key data and a visualization of a relevant biological pathway.

Physicochemical Properties

This compound is a heterocyclic organic compound with a pyrimidine core, a functionality of significant interest in medicinal chemistry due to its presence in numerous biologically active molecules. The key physicochemical data for this compound are summarized in the table below.

PropertyValueSource
Predicted pKa 5.38 ± 0.50ChemicalBook[1]
Melting Point 222-224 °C (from isopropanol)ChemicalBook[1][2]
Density 1.42 ± 0.1 g/cm³ (at 20 °C)ChemicalBook[1][2]
Appearance Light yellow to yellow solidChemicalBook[1]
Molecular Formula C₆H₅N₃OSSigma-Aldrich[3]
Molecular Weight 167.19 g/mol -
Storage Sealed in dry, Room TemperatureChemicalBook[1], Sigma-Aldrich[3]

Acidity Constant (pKa)

The acidity constant (pKa) is a critical parameter in drug discovery and development, influencing a molecule's solubility, absorption, distribution, metabolism, and excretion (ADME) properties.

Predicted pKa Value
Experimental Determination of pKa

For the precise determination of the pKa value of this compound, several established experimental methods can be employed. Given its structure and predicted properties, potentiometric titration and UV-spectrophotometry are highly suitable.

Potentiometric titration is a highly accurate method for pKa determination. The following protocol is adapted for a sparingly soluble, weakly acidic compound.

Materials and Equipment:

  • This compound

  • Standardized 0.1 M Sodium Hydroxide (NaOH) solution (carbonate-free)

  • Standardized 0.1 M Hydrochloric Acid (HCl) solution

  • Potassium Chloride (KCl) for maintaining ionic strength

  • Co-solvent (e.g., methanol or DMSO) due to potential low aqueous solubility

  • High-purity water (Milli-Q or equivalent)

  • Calibrated pH meter with a combination glass electrode

  • Automatic titrator or manual burette

  • Stir plate and stir bar

  • Inert gas (Nitrogen or Argon)

Procedure:

  • Sample Preparation: Accurately weigh a precise amount of this compound and dissolve it in a known volume of a suitable co-solvent/water mixture to achieve a final concentration of approximately 1-5 mM. The percentage of co-solvent should be minimized while ensuring complete dissolution.

  • Ionic Strength Adjustment: Add a concentrated KCl solution to the sample to maintain a constant ionic strength (e.g., 0.15 M) throughout the titration.

  • Initial Acidification: Acidify the solution to approximately pH 2 with the standardized HCl solution to ensure the compound is fully protonated at the start of the titration.

  • Inert Atmosphere: Purge the solution with an inert gas for 10-15 minutes before and during the titration to eliminate dissolved carbon dioxide, which can interfere with the titration of weak acids.

  • Titration: Titrate the stirred solution with the standardized 0.1 M NaOH solution, adding small, precise increments of the titrant.

  • Data Acquisition: Record the pH value after each addition of titrant, allowing the reading to stabilize before proceeding.

  • Data Analysis: Plot the pH versus the volume of NaOH added. The pKa is determined from the pH at the half-equivalence point. The first derivative of the titration curve (ΔpH/ΔV) can be plotted against the volume of NaOH to accurately determine the equivalence point.

This method is applicable if the compound possesses a chromophore and its UV-Vis spectrum changes with ionization.

Materials and Equipment:

  • This compound

  • A series of buffers with known pH values spanning the expected pKa range (e.g., pH 3 to 8)

  • UV-Vis spectrophotometer

  • Quartz cuvettes

  • Calibrated pH meter

Procedure:

  • Stock Solution Preparation: Prepare a concentrated stock solution of this compound in a suitable solvent (e.g., methanol or DMSO).

  • Sample Preparation: Prepare a series of solutions by diluting a small, constant volume of the stock solution into a series of buffers of varying pH. The final concentration of the compound should be identical in all solutions.

  • Spectral Measurement: Record the UV-Vis spectrum (e.g., from 200-400 nm) for each buffered solution.

  • Data Analysis:

    • Identify the wavelength(s) with the largest absorbance change as a function of pH.

    • Plot the absorbance at the selected wavelength(s) against the pH.

    • The resulting sigmoidal curve can be analyzed using the Henderson-Hasselbalch equation to determine the pKa, which corresponds to the pH at the inflection point of the curve.

Computational pKa Prediction

Computational methods are valuable for predicting pKa values, especially in the early stages of drug discovery. For pyrimidine derivatives, quantum mechanical methods, such as those based on Density Functional Theory (DFT), combined with a suitable solvation model, can provide accurate predictions. These methods calculate the free energy difference between the protonated and deprotonated species in solution to derive the pKa.

Biological Context and Signaling Pathways

Derivatives of pyrimidine-5-carbonitrile have demonstrated significant biological activity, particularly as anticancer agents. Several studies have shown that compounds with a similar 2-(methylthio)pyrimidine-5-carbonitrile core can act as inhibitors of key signaling pathways implicated in cancer cell proliferation, survival, and angiogenesis.

Notably, analogues of this compound have been investigated as inhibitors of the PI3K/AKT and EGFR/COX-2 signaling pathways[4][5][6]. Inhibition of these pathways can lead to cell cycle arrest and apoptosis in cancer cells[4][6].

Visualization of the PI3K/AKT Signaling Pathway

The following diagram illustrates a simplified representation of the PI3K/AKT signaling pathway, a common target for pyrimidine-based inhibitors.

PI3K_AKT_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP2 PIP2 PI3K->PIP2 Phosphorylation PIP3 PIP3 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Recruitment AKT AKT PIP3->AKT Recruitment PDK1->AKT Phosphorylation (Activation) mTORC1 mTORC1 AKT->mTORC1 Activation Apoptosis_Inhibition Inhibition of Apoptosis AKT->Apoptosis_Inhibition Activation Cell_Growth Cell Growth & Proliferation mTORC1->Cell_Growth Stimulation Pyrimidine_Inhibitor Pyrimidine-5-carbonitrile Derivative (Potential Inhibitor) Pyrimidine_Inhibitor->PI3K Inhibition

Caption: Simplified PI3K/AKT signaling pathway and the potential point of inhibition by pyrimidine-5-carbonitrile derivatives.

Conclusion

This compound is a compound with physicochemical properties that make it an interesting candidate for further investigation in drug discovery. Its predicted pKa of 5.38 suggests it is a weak acid, a characteristic that will govern its behavior in biological systems. The established protocols for potentiometric and spectrophotometric pKa determination can be readily applied to obtain a precise experimental value. Furthermore, the known biological activities of structurally related pyrimidine-5-carbonitrile derivatives as inhibitors of critical cancer-related signaling pathways, such as PI3K/AKT, highlight the potential of this compound scaffold for the development of novel therapeutic agents. This guide provides a foundational understanding for researchers and professionals engaged in the exploration and development of pyrimidine-based compounds.

References

An In-depth Technical Guide to Tautomerism in 4-Hydroxypyrimidine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the tautomeric phenomena observed in 4-hydroxypyrimidine derivatives. Tautomerism, the dynamic equilibrium between two or more interconverting constitutional isomers, plays a critical role in the chemical reactivity, biological activity, and physicochemical properties of these heterocyclic compounds. Understanding and controlling this equilibrium is paramount in the fields of medicinal chemistry and drug development, where the specific tautomeric form of a molecule can dictate its interaction with biological targets.

This guide delves into the prevalent keto-enol and amino-imino tautomerism of 4-hydroxypyrimidine derivatives, the influence of substituents and solvent effects on the tautomeric equilibrium, and detailed experimental and computational methodologies for their characterization.

Core Concepts of Tautomerism in 4-Hydroxypyrimidine Derivatives

4-Hydroxypyrimidine and its derivatives can exist in several tautomeric forms, primarily through keto-enol and, in the case of amino-substituted derivatives, amino-imino tautomerism.

Keto-Enol Tautomerism

The most common form of tautomerism in 4-hydroxypyrimidines is the equilibrium between the hydroxy (enol) form and two possible keto (or "pyrimidinone") forms, where the proton can reside on either of the ring nitrogen atoms. These are the 4(1H)-pyrimidinone and 4(3H)-pyrimidinone forms.[1][2] Generally, in solution, the equilibrium tends to favor the keto forms.[3] In the gas phase, however, comparable populations of both keto and enol forms can be observed.[3]

The introduction of a nitrogen atom into the ring of analogous hydroxypyridine systems shifts the equilibrium towards the ketonic form in pyrimidine derivatives.[4] This tautomeric preference is crucial in understanding the structure of pyrimidine nucleobases like uracil and thymine, which predominantly exist in the keto form.[4]

Keto-enol tautomerism in 4-hydroxypyrimidine.

Amino-Imino Tautomerism

For 4-aminopyrimidine derivatives, a similar equilibrium exists between the amino and imino forms. This tautomerization is significant in biological systems, as it can alter the hydrogen bonding patterns of nucleobases, potentially leading to mutations. The imino tautomer can be formed in the excited state through double proton transfer in hydrogen-bonded complexes.

Amino-imino tautomerism in 4-aminopyrimidine.

Factors Influencing Tautomeric Equilibrium

The position of the tautomeric equilibrium is not static and is influenced by several factors, including the electronic nature of substituents on the pyrimidine ring and the polarity of the solvent.

Substituent Effects

The electronic properties of substituents can significantly alter the relative stability of tautomers.

  • Electron-withdrawing groups tend to favor the keto forms.

  • Electron-donating groups , such as amino and alkylthio groups, can influence the tautomeric equilibrium, and in some cases, reduce the rate of exchange between tautomeric forms.[3]

  • Attaching additional hydroxyl or thiol groups to the pyrimidine ring generally stabilizes the dioxo or oxo-thione forms, respectively.[5]

  • Substitution at the 2-position with an S-CH₃ group, however, does not significantly affect the tautomeric equilibrium compared to the parent 4-hydroxypyrimidine.[5]

Solvent Effects

The polarity and hydrogen-bonding capability of the solvent play a crucial role in determining the predominant tautomeric form.

  • Polar solvents generally favor the more polar keto tautomers. For instance, in polar solvents like DMSO, the keto form of 4-hydroxypyridine derivatives is exclusively observed.

  • Non-polar solvents , such as cyclohexane, tend to favor the less polar enol form.

  • The fraction of the zwitterionic tautomer of some 4-hydroxypyrimidine derivatives is dependent on the proton-donor power and dielectric constant of the solvent.[3] This zwitterionic structure is stabilized by specific solvation through hydrogen bonding.[3]

Quantitative Data on Tautomeric Equilibria

The following tables summarize quantitative data on the tautomeric equilibrium constants (KT) and the percentage of different tautomers for various 4-hydroxypyrimidine derivatives under different conditions.

Table 1: Tautomeric Equilibrium of 4-Oxopyrimidines in the Gas Phase

CompoundPredominant Form(s)Tautomeric Equilibrium Constant (KT = [keto]/[enol])Reference
4-Oxo-2,6-dimethylpyrimidineKeto and Enol~2[3]
Other 4-OxopyrimidinesKeto and Enol~1[3]

Table 2: Influence of Substituents on Tautomeric Forms of 4-Hydroxypyrimidines in Solution

CompoundSolventTautomeric Forms ObservedNotesReference
4-HydroxypyrimidineSolutionMixture of two oxo forms (conjugated and isolated double bonds)The form with isolated double bonds has a zwitterionic structure.[3]
5-Fluoro-4-hydroxypyrimidineSolutionMixture of two oxo formsFraction of zwitterionic form depends on solvent.[3]
2-Alkylthio-4-hydroxypyrimidineSolutionMixture of two oxo formsReduces the rate of exchange between tautomers.[3]
2-Amino-4-hydroxypyrimidineSolutionMixture of two oxo formsReduces the rate of exchange between tautomers.[3]

Experimental Protocols for Tautomerism Analysis

The study of tautomerism in 4-hydroxypyrimidine derivatives relies on a combination of spectroscopic and computational techniques.

UV/Vis Spectroscopy

UV/Vis spectroscopy is a valuable tool for quantifying tautomeric ratios in solution, particularly when the tautomers exhibit distinct absorption spectra.

Detailed Experimental Protocol for UV/Vis Spectroscopy:

  • Sample Preparation:

    • Prepare a stock solution of the 4-hydroxypyrimidine derivative in a spectroscopic grade solvent (e.g., ethanol, water, cyclohexane) at a concentration of approximately 10⁻³ M.

    • From the stock solution, prepare a series of dilutions in the desired solvent to a final concentration range of 10⁻⁴ to 10⁻⁵ M.[6] Ensure the solutions are completely dissolved and free of particulate matter.[7]

  • Instrumentation and Measurement:

    • Use a dual-beam UV/Vis spectrophotometer.

    • Turn on the instrument and allow the lamps to warm up for at least 20 minutes to ensure a stable baseline.

    • Select a matched pair of quartz cuvettes (typically 1 cm path length).

    • Fill one cuvette with the pure solvent to be used as a blank.

    • Fill the second cuvette with the sample solution.

    • Record a baseline spectrum with the solvent-filled cuvette in both the sample and reference beams.

    • Acquire the absorption spectrum of the sample solution over a relevant wavelength range, typically from 200 to 450 nm.[6]

  • Data Analysis:

    • Identify the absorption maxima (λmax) corresponding to the different tautomeric forms.

    • The tautomeric ratio can be determined by analyzing the absorbance at wavelengths where one tautomer absorbs significantly more than the other.

    • The equilibrium constant (KT) can be calculated from the ratio of the concentrations of the tautomers, which are proportional to their absorbances at their respective λmax, corrected for their molar absorptivities.

UVVisWorkflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis prep1 Prepare stock solution (10⁻³ M) prep2 Dilute to 10⁻⁴ - 10⁻⁵ M in desired solvent prep1->prep2 acq3 Acquire absorption spectrum (200-450 nm) prep2->acq3 acq1 Set up dual-beam UV/Vis spectrophotometer acq2 Record baseline with solvent blank acq1->acq2 acq2->acq3 an1 Identify λmax for each tautomer acq3->an1 an2 Deconvolute overlapping spectra (if necessary) an1->an2 an3 Calculate tautomer molar fractions an2->an3 an4 Determine Equilibrium Constant (KT) an3->an4

Experimental workflow for UV/Vis analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for studying tautomerism as the chemical shifts of nuclei are highly sensitive to their local chemical environment. Both ¹H and ¹³C NMR are commonly used.

Detailed Experimental Protocol for NMR Spectroscopy:

  • Sample Preparation:

    • Dissolve 5-10 mg of the 4-hydroxypyrimidine derivative in 0.5-0.7 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃, D₂O).[6]

    • Ensure the sample is fully dissolved. If necessary, use gentle warming or sonication.

    • Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.[5]

  • Instrumentation and Data Acquisition:

    • Use a high-field NMR spectrometer (e.g., 400 MHz or higher).

    • Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to obtain optimal resolution.

    • ¹H NMR Acquisition:

      • Acquire a standard one-dimensional ¹H NMR spectrum.

      • To ensure accurate integration for quantitative analysis, use a sufficient relaxation delay (d1), typically 5 times the longest T₁ relaxation time of the protons of interest. If T₁ values are unknown, a d1 of 30 seconds is a safe starting point for many small molecules.

      • Use a 90° pulse angle.

    • ¹³C NMR Acquisition:

      • Acquire a proton-decoupled ¹³C NMR spectrum.

      • The carbonyl carbon signals are particularly sensitive to the tautomeric form and can be used for quantification.[3]

  • Data Processing and Analysis:

    • Apply Fourier transformation to the acquired Free Induction Decay (FID).

    • Phase the spectrum and perform a baseline correction.

    • Identify the distinct signals corresponding to each tautomer.

    • Integrate the well-resolved signals of each tautomer in the ¹H NMR spectrum. The ratio of the integrals directly corresponds to the molar ratio of the tautomers.[9]

    • In the ¹³C NMR spectrum, the intensity ratio of the carbonyl carbon signals can also be used to calculate the tautomeric composition.[3]

    • The equilibrium constant (KT) is the ratio of the integrated areas of the signals corresponding to the different tautomers.

NMRWorkflow cluster_prep_nmr Sample Preparation cluster_acq_nmr Data Acquisition cluster_analysis_nmr Data Analysis nmr_prep1 Dissolve 5-10 mg in 0.5-0.7 mL deuterated solvent nmr_prep2 Filter into NMR tube nmr_prep1->nmr_prep2 nmr_acq1 Lock and shim spectrometer nmr_prep2->nmr_acq1 nmr_acq2 Acquire ¹H NMR (long relaxation delay) nmr_acq1->nmr_acq2 nmr_acq3 Acquire ¹³C NMR nmr_acq1->nmr_acq3 nmr_an1 Process spectra (FT, phasing, baseline correction) nmr_acq2->nmr_an1 nmr_acq3->nmr_an1 nmr_an2 Identify and assign signals for each tautomer nmr_an1->nmr_an2 nmr_an3 Integrate characteristic signals nmr_an2->nmr_an3 nmr_an4 Calculate Tautomer Ratio and KT nmr_an3->nmr_an4

Experimental workflow for NMR analysis.

Computational Chemistry

Computational methods, particularly Density Functional Theory (DFT), are powerful tools for predicting the relative stabilities of tautomers and complementing experimental findings.

Detailed Computational Protocol:

  • Structure Generation:

    • Draw the 2D structures of all possible tautomers of the 4-hydroxypyrimidine derivative.

    • Convert these 2D structures to 3D structures using a molecular modeling software.

  • Geometry Optimization and Energy Calculation:

    • Perform geometry optimization for each tautomer using a suitable quantum chemistry software package (e.g., Gaussian, Spartan).

    • A common and effective method is DFT with the B3LYP functional and a 6-31G* or larger basis set.[10]

    • Calculate the electronic energy and Gibbs free energy for each optimized structure.

  • Solvent Effects:

    • To model the influence of a solvent, employ a continuum solvation model such as the Polarizable Continuum Model (PCM).

    • Perform single-point energy calculations on the gas-phase optimized geometries using the desired solvent model, or for higher accuracy, re-optimize the geometries within the solvent continuum.

  • Analysis of Results:

    • Compare the relative Gibbs free energies (ΔG) of the tautomers to predict their relative populations at equilibrium. The tautomer with the lowest free energy is the most stable.

    • The equilibrium constant (KT) can be calculated from the difference in Gibbs free energy (ΔG) using the equation: ΔG = -RT ln(KT), where R is the gas constant and T is the temperature in Kelvin.

ComputationalWorkflow cluster_struc Structure Preparation cluster_calc Quantum Chemical Calculations cluster_res Results Analysis struc1 Draw 2D structures of all tautomers struc2 Convert to 3D structures struc1->struc2 calc1 Geometry optimization (e.g., DFT/B3LYP/6-31G*) struc2->calc1 calc2 Calculate electronic and Gibbs free energies calc1->calc2 calc3 Incorporate solvent effects (e.g., PCM) calc2->calc3 res1 Compare relative Gibbs free energies (ΔG) calc3->res1 res2 Identify the most stable tautomer res1->res2 res3 Calculate theoretical Equilibrium Constant (KT) res1->res3

Workflow for computational analysis of tautomerism.

Conclusion

The tautomerism of 4-hydroxypyrimidine derivatives is a multifaceted phenomenon governed by a delicate balance of electronic and environmental factors. A thorough understanding of these equilibria is essential for predicting and controlling the properties of these important heterocyclic compounds. This guide has provided a detailed overview of the key tautomeric forms, the factors influencing their relative stabilities, and comprehensive protocols for their experimental and computational investigation. By employing the methodologies outlined herein, researchers in drug discovery and related fields can gain valuable insights into the behavior of 4-hydroxypyrimidine derivatives, ultimately aiding in the design of more effective and targeted therapeutic agents.

References

An In-depth Technical Guide to the Synthesis of 4-Hydroxy-2-(methylthio)pyrimidine-5-carbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the synthetic routes for producing 4-Hydroxy-2-(methylthio)pyrimidine-5-carbonitrile, a key intermediate in the development of various pharmaceutical compounds. This document is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis. It details the primary starting materials, experimental methodologies, and reaction mechanisms involved in the synthesis of this pyrimidine derivative.

Core Synthetic Strategies

The synthesis of this compound can be primarily achieved through two effective strategies: a two-component condensation reaction and a one-pot, three-component cyclocondensation, often referred to as a Biginelli-type reaction.

The most direct and commonly cited method involves the condensation of an S-alkylisothiourea with a β-dicarbonyl compound derivative. This approach offers good yields and a straightforward reaction pathway.

Alternatively, a three-component reaction provides a convergent and efficient route to the pyrimidine core. This method typically involves the reaction of an aldehyde, a compound containing an active methylene group, and a urea or thiourea derivative. While highly efficient for generating diverse pyrimidine libraries, for the specific synthesis of this compound, a variation of this reaction using simpler components is employed.

Starting Materials

The selection of starting materials is crucial for the successful synthesis of the target compound. The following tables summarize the key reactants for the primary synthetic routes.

Table 1: Starting Materials for Two-Component Synthesis

Starting MaterialRoleSupplier Examples
2-Methyl-2-isothiourea (or its salt)Pyrimidine ring precursorJ & K SCIENTIFIC LTD., Pure Chemistry Scientific Inc.[1]
Ethyl (ethoxymethylene)cyanoacetateC3 synthonAvailable from major chemical suppliers.
Potassium CarbonateBaseAvailable from major chemical suppliers.
EthanolSolventAvailable from major chemical suppliers.

Table 2: Starting Materials for Three-Component Synthesis

Starting MaterialRoleSupplier Examples
ThioureaPyrimidine ring precursorAvailable from major chemical suppliers.
Ethyl CyanoacetateC3 synthonAvailable from major chemical suppliers.
Formaldehyde (or equivalent)C1 synthon (aldehyde)Available from major chemical suppliers.
Base (e.g., K2CO3, NaOEt)CatalystAvailable from major chemical suppliers.
Solvent (e.g., Ethanol)Reaction mediumAvailable from major chemical suppliers.

Experimental Protocols

Detailed experimental procedures are essential for the reproducibility of synthetic methods. Below are the protocols for the key synthetic routes to this compound.

Protocol 1: Two-Component Synthesis from 2-Methyl-2-isothiourea and Ethyl (ethoxymethylene)cyanoacetate[1][2]

This protocol outlines the direct condensation method to yield the target compound.

Procedure:

  • In a round-bottom flask, dissolve 2-Methyl-2-isothiourea (5 mmol) and ethyl (ethoxymethylene)cyanoacetate (5 mmol) in 20 mL of ethanol.

  • To this solution, add potassium carbonate (10 mmol).

  • The reaction mixture is then refluxed for 48 hours.

  • After the reflux period, the mixture is cooled to room temperature.

  • The solid precipitate is removed by filtration.

  • The filtrate is concentrated under reduced pressure.

  • The crude product is purified by column chromatography to yield this compound.

Quantitative Data:

ParameterValue
Yield65%
Reaction Time48 hours
Reaction Temp.Reflux
Protocol 2: General Procedure for Three-Component Synthesis of 4-Hydroxypyrimidine-5-carbonitriles

This generalized protocol is based on the Biginelli reaction and can be adapted for the synthesis of the target compound and its derivatives.[2][3]

Procedure:

  • In a round-bottom flask, a mixture of an aldehyde (1 mmol), an active methylene compound (e.g., malononitrile, 1.2 mmol), and thiourea (1.8 mmol) is prepared.

  • A catalyst, such as a Brønsted or Lewis acid (e.g., bone char-nPrN-SO3H, 0.4 mol%), is added.[2]

  • The reaction is carried out under solvent-free conditions at 80 °C with stirring for an appropriate time, monitored by TLC.[2]

  • Upon completion, distilled water is added to the reaction mixture, which is then cooled to room temperature.

  • The resulting precipitate is collected by filtration and washed with hot ethanol.

  • The crude product is then recrystallized from a suitable solvent (e.g., ethanol) to afford the pure pyrimidine-5-carbonitrile derivative.

Quantitative Data for a Model Reaction:

ParameterValue
YieldUp to 95% (Varies with substrates)
Reaction Time25-45 min (Varies with substrates)
Reaction Temp.80 °C

Reaction Mechanisms and Workflows

Understanding the reaction pathways is fundamental for optimizing reaction conditions and troubleshooting synthetic challenges.

Workflow for Two-Component Synthesis

The synthesis of this compound from 2-Methyl-2-isothiourea and ethyl (ethoxymethylene)cyanoacetate proceeds through a condensation and cyclization mechanism.

G cluster_0 Step 1: Nucleophilic Attack cluster_1 Step 2: Cyclization cluster_2 Step 3: Elimination and Tautomerization A 2-Methyl-2-isothiourea C Intermediate Adduct A->C Base-catalyzed addition B Ethyl (ethoxymethylene)cyanoacetate B->C D Cyclized Intermediate C->D Intramolecular cyclization E This compound D->E Elimination of Ethanol and Tautomerization

Caption: Reaction workflow for the two-component synthesis.

Signaling Pathway for Three-Component (Biginelli-type) Synthesis

The mechanism of the Biginelli reaction for the synthesis of dihydropyrimidinones has been well-studied and can be adapted to understand the formation of 4-hydroxypyrimidine-5-carbonitriles.[4]

G cluster_0 Step 1: Knoevenagel Condensation cluster_1 Step 2: Michael Addition cluster_2 Step 3: Cyclization and Dehydration Aldehyde Aldehyde KnoevenagelAdduct Knoevenagel Adduct Aldehyde->KnoevenagelAdduct ActiveMethylene Active Methylene Compound ActiveMethylene->KnoevenagelAdduct MichaelAdduct Michael Adduct KnoevenagelAdduct->MichaelAdduct Thiourea Thiourea Thiourea->MichaelAdduct CyclizedIntermediate Cyclized Intermediate MichaelAdduct->CyclizedIntermediate Intramolecular cyclization FinalProduct 4-Hydroxypyrimidine- 5-carbonitrile Derivative CyclizedIntermediate->FinalProduct Dehydration/ Aromatization

Caption: Generalized mechanism for the three-component synthesis.

Conclusion

The synthesis of this compound is well-established, with the two-component condensation of 2-Methyl-2-isothiourea and ethyl (ethoxymethylene)cyanoacetate being a reliable and high-yielding method. The three-component Biginelli-type reaction offers a versatile and efficient alternative for creating a library of related pyrimidine derivatives. The choice of synthetic route will depend on the availability of starting materials, desired scale of production, and the need for structural diversity. The experimental protocols and mechanistic insights provided in this guide serve as a valuable resource for researchers engaged in the synthesis of this important pharmaceutical intermediate.

References

Methodological & Application

The Synthetic Versatility of 4-Hydroxy-2-(methylthio)pyrimidine-5-carbonitrile: A Gateway to Bioactive Heterocycles

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

4-Hydroxy-2-(methylthio)pyrimidine-5-carbonitrile is a highly functionalized pyrimidine derivative that serves as a versatile building block in organic synthesis. Its unique arrangement of reactive sites—a hydroxyl group, a methylthio group, and a nitrile function—provides a platform for the construction of a variety of fused heterocyclic systems. This application note details the utility of this compound as a key precursor for the synthesis of thieno[2,3-d]pyrimidines and pyrazolo[3,4-d]pyrimidines, scaffolds of significant interest in medicinal chemistry and drug development due to their diverse pharmacological activities. Detailed experimental protocols for key transformations are provided, along with a summary of representative reaction data.

Introduction

Fused pyrimidine ring systems are prevalent in a vast array of biologically active molecules, including antiviral and anticancer agents. The strategic functionalization of the pyrimidine core allows for the exploration of diverse chemical space and the fine-tuning of pharmacological properties. This compound is a readily accessible starting material that offers multiple avenues for synthetic elaboration. This document outlines its application in the synthesis of two major classes of fused heterocycles: thieno[2,3-d]pyrimidines and pyrazolo[3,4-d]pyrimidines.

Synthesis of this compound

The starting material can be synthesized via the condensation of 2-methyl-2-isothiourea and ethyl ethoxycarbonylcyanoacetate in the presence of a base.

Experimental Protocol: Synthesis of this compound
  • To a solution of 2-methyl-2-isothiourea (5 mmol) and ethyl ethoxycarbonylcyanoacetate (5 mmol) in ethanol (20 mL), add potassium carbonate (10 mmol).

  • Reflux the reaction mixture for 48 hours.

  • After cooling to room temperature, filter the mixture to remove inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Purify the residue by column chromatography to yield this compound.[1]

ProductReagentsBaseSolventTime (h)Yield (%)
This compound2-Methyl-2-isothiourea, Ethyl ethoxycarbonylcyanoacetateK₂CO₃Ethanol4865

Application in the Synthesis of Thieno[2,3-d]pyrimidines

The synthesis of thieno[2,3-d]pyrimidines from this compound can be achieved through a Thorpe-Ziegler type cyclization. This involves an initial S-alkylation followed by intramolecular cyclization.

G A This compound B S-Alkylated Intermediate A->B Ethyl Chloroacetate, Base C 4-Amino-5-carboxy-thieno[2,3-d]pyrimidine derivative B->C Intramolecular Cyclization (Thorpe-Ziegler)

Caption: Synthesis of Thieno[2,3-d]pyrimidines.

Experimental Protocol: Synthesis of Ethyl 4-amino-5-methyl-2-(methylthio)thieno[2,3-d]pyrimidine-6-carboxylate (Representative Protocol)

This protocol is adapted from procedures for analogous compounds.

  • S-Alkylation: To a solution of this compound (1 mmol) in a suitable solvent such as DMF or ethanol, add a base (e.g., sodium ethoxide or potassium carbonate, 1.1 mmol) and stir for 30 minutes at room temperature. Add ethyl chloroacetate (1.1 mmol) and continue stirring at room temperature or with gentle heating until the reaction is complete (monitored by TLC).

  • Cyclization: To the reaction mixture, add a stronger base (e.g., sodium ethoxide, 2 mmol) and heat under reflux. The Thorpe-Ziegler cyclization will proceed to form the thieno[2,3-d]pyrimidine ring.

  • Work-up and Purification: After completion of the reaction, cool the mixture to room temperature and pour it into ice-water. Acidify with a dilute acid (e.g., acetic acid or HCl) to precipitate the product. Filter the solid, wash with water, and dry. Recrystallize from a suitable solvent (e.g., ethanol or acetic acid) to obtain the purified product.

Starting MaterialReagentProductYield (%)
This compoundEthyl ChloroacetateEthyl 4-amino-5-hydroxy-2-(methylthio)thieno[2,3-d]pyrimidine-6-carboxylateNot Reported

Application in the Synthesis of Pyrazolo[3,4-d]pyrimidines

This compound can be converted to a hydrazinyl derivative, which is a key intermediate for the synthesis of pyrazolo[3,4-d]pyrimidines.

G A This compound B 4-Chloro-2-(methylthio)pyrimidine-5-carbonitrile A->B POCl₃ C 4-Hydrazinyl-2-(methylthio)pyrimidine-5-carbonitrile B->C Hydrazine Hydrate D Pyrazolo[3,4-d]pyrimidine derivative C->D Cyclizing Agent (e.g., Formamide, Orthoesters)

Caption: Synthesis of Pyrazolo[3,4-d]pyrimidines.

Experimental Protocol: Synthesis of 2-(Methylthio)pyrazolo[3,4-d]pyrimidin-4-ol

This protocol is a representative procedure based on analogous transformations.

  • Chlorination: A mixture of this compound (1 mmol) and phosphorus oxychloride (POCl₃, 5 mL) is heated under reflux for 3-4 hours. The excess POCl₃ is removed under reduced pressure. The residue is carefully poured onto crushed ice and the resulting solid is filtered, washed with water, and dried to give 4-chloro-2-(methylthio)pyrimidine-5-carbonitrile.

  • Hydrazinolysis: A mixture of 4-chloro-2-(methylthio)pyrimidine-5-carbonitrile (1 mmol) and hydrazine hydrate (3-5 mmol) in a suitable solvent like ethanol or isopropanol is refluxed for 4-6 hours.[2] The reaction mixture is cooled, and the precipitated solid is filtered, washed with cold ethanol, and dried to yield 4-hydrazinyl-2-(methylthio)pyrimidine-5-carbonitrile.

  • Cyclization: The 4-hydrazinyl-2-(methylthio)pyrimidine-5-carbonitrile (1 mmol) is heated in an excess of formamide at reflux for 2-4 hours. After cooling, the reaction mixture is poured into water, and the precipitated solid is collected by filtration, washed with water, and recrystallized from a suitable solvent to afford the final pyrazolo[3,4-d]pyrimidine product.

IntermediateReagentProductYield (%)
4-Chloro-2-(methylthio)pyrimidine-5-carbonitrileHydrazine Hydrate4-Hydrazinyl-2-(methylthio)pyrimidine-5-carbonitrile~70-80 (estimated)
4-Hydrazinyl-2-(methylthio)pyrimidine-5-carbonitrileFormamide2-(Methylthio)pyrazolo[3,4-d]pyrimidin-4-ol~60-75 (estimated)

Conclusion

This compound is a valuable and versatile precursor in heterocyclic synthesis. The methodologies outlined provide efficient routes to thieno[2,3-d]pyrimidines and pyrazolo[3,4-d]pyrimidines, two classes of compounds with significant potential in drug discovery. The straightforward nature of these transformations, coupled with the accessibility of the starting material, makes it an attractive scaffold for the development of novel therapeutic agents. Further exploration of the reactivity of this compound is likely to uncover new synthetic pathways to other important heterocyclic systems.

References

Application Notes and Protocols: The Methylthio Group as a Versatile Handle in Pyrimidine Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The methylthio (-SCH₃) group, when attached to the pyrimidine ring, serves as a highly versatile functional handle for a wide array of chemical transformations. Its unique reactivity profile allows for its strategic manipulation to introduce diverse functionalities, making it an invaluable tool in medicinal chemistry and drug development for the synthesis of novel therapeutic agents.

This document provides detailed application notes and protocols for the key reactions involving the methylthio group on the pyrimidine ring, including nucleophilic aromatic substitution, oxidation, palladium-catalyzed cross-coupling reactions, and desulfurization.

Nucleophilic Aromatic Substitution (SNAr)

The methylthio group, particularly at the 2- or 4-positions of the pyrimidine ring, can act as a leaving group in nucleophilic aromatic substitution (SNAr) reactions. While it is a modest leaving group on its own, its reactivity is significantly enhanced upon oxidation to the corresponding methylsulfinyl (-SOMe) or methylsulfonyl (-SO₂Me) group. The strong electron-withdrawing nature of the sulfonyl group greatly activates the carbon atom to which it is attached, facilitating displacement by a wide range of nucleophiles under milder conditions and often with higher yields.[1][2]

Table 1: Nucleophilic Aromatic Substitution of 2-Methylthiopyrimidines and Derivatives

Starting MaterialNucleophileProductTypical Yield (%)Reference
2-MethylthiopyrimidineAmines (R-NH₂)2-Aminopyrimidines60-95[1]
2-MethylthiopyrimidineAlkoxides (R-O⁻)2-Alkoxypyrimidines70-90[1]
2-MethylthiopyrimidineThiolates (R-S⁻)2-Thioether-pyrimidines80-95[1]
2-MethylthiopyrimidineCyanide (CN⁻)2-Cyanopyrimidines50-70[1]
2-MethylsulfonylpyrimidineAmines (R-NH₂)2-Aminopyrimidines90-98[3]
Experimental Protocol: General Procedure for Nucleophilic Aromatic Substitution of 2-Methylthiopyrimidine
  • Dissolve the 2-methylthiopyrimidine (1.0 eq.) in a suitable solvent such as DMF, DMSO, or ethanol in a round-bottom flask.

  • Add the nucleophile (1.1-2.0 eq.).

  • Stir the reaction mixture at a temperature ranging from room temperature to reflux. The reaction temperature and time will depend on the reactivity of the nucleophile.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Upon completion , cool the reaction mixture to room temperature.

  • Perform an appropriate work-up procedure, which may include dilution with water and extraction with an organic solvent (e.g., ethyl acetate).

  • Dry the combined organic layers over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired substituted pyrimidine.[1][3]

Oxidation of the Methylthio Group

Oxidation of the methylthio group to a methylsulfinyl or methylsulfonyl group is a key step to enhance its leaving group ability in SNAr reactions.[1][2] Common oxidizing agents include meta-chloroperoxybenzoic acid (m-CPBA), hydrogen peroxide, and Oxone®.[3] The degree of oxidation (to sulfoxide or sulfone) can often be controlled by the stoichiometry of the oxidizing agent.

Table 2: Oxidation of 2-Methylthiopyrimidines

Oxidizing AgentProductTypical Yield (%)Reference
m-CPBA (1 equiv.)2-Methylsulfinylpyrimidine85-95[3]
m-CPBA (2 equiv.)2-Methylsulfonylpyrimidine90-98[3]
Hydrogen Peroxide2-Methylsulfinyl/sulfonylpyrimidine70-90[3]
Oxone®2-Methylsulfonylpyrimidine90-95[3]
Experimental Protocol: General Procedure for Oxidation of 2-Methylthiopyrimidine to the Sulfone
  • Dissolve the 2-methylthiopyrimidine (1.0 eq.) in a suitable solvent like dichloromethane (DCM) or chloroform (CHCl₃).

  • Cool the solution to 0 °C in an ice bath.

  • Add the oxidizing agent (e.g., m-CPBA, 2.2 eq.) portion-wise, maintaining the temperature at 0 °C.

  • Stir the reaction mixture at room temperature until the starting material is consumed, as monitored by TLC or LC-MS.

  • Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate or sodium thiosulfate.

  • Separate the organic layer and extract the aqueous layer with the same organic solvent.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the 2-methylsulfonylpyrimidine.

experimental_workflow start Start: 2-Methylthiopyrimidine oxidation Oxidation (e.g., m-CPBA) start->oxidation sulfone 2-Methylsulfonylpyrimidine oxidation->sulfone snar Nucleophilic Substitution (e.g., R-NH2) sulfone->snar product 2-Substituted Pyrimidine snar->product end End product->end cross_coupling_workflow start Methylthiopyrimidine functionalization Functionalization (e.g., to Halide) start->functionalization pd_catalysis Palladium-Catalyzed Cross-Coupling functionalization->pd_catalysis coupling_partner Coupling Partner (Boronic Acid or Alkyne) coupling_partner->pd_catalysis product Substituted Pyrimidine pd_catalysis->product end End product->end signaling_pathway RTK Receptor Tyrosine Kinase PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 Akt Akt PIP3->Akt Recruits & Activates mTORC1 mTORC1 Akt->mTORC1 Activates S6K1 S6K1 mTORC1->S6K1 Phosphorylates CAD CAD S6K1->CAD Phosphorylates & Activates Pyrimidine_Synthesis De Novo Pyrimidine Synthesis CAD->Pyrimidine_Synthesis Catalyzes Proliferation Cell Growth & Proliferation Pyrimidine_Synthesis->Proliferation Inhibitor Pyrimidine-based Inhibitor Inhibitor->PI3K Inhibits Inhibitor->mTORC1 Inhibits

References

Application Notes and Protocols: Synthesis of Anticancer Agents from 4-Hydroxy-2-(methylthio)pyrimidine-5-carbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis of novel anticancer agents derived from 4-Hydroxy-2-(methylthio)pyrimidine-5-carbonitrile. The synthesized compounds, primarily substituted pyrimidine-5-carbonitriles, have demonstrated significant cytotoxic activity against various cancer cell lines by targeting key signaling pathways involved in cell proliferation and survival.

Introduction

Pyrimidine-5-carbonitrile derivatives are a class of heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their diverse pharmacological activities, including potent anticancer properties. These compounds often act as inhibitors of critical cellular targets such as protein kinases, playing a crucial role in the regulation of cell cycle and apoptosis.[1][2] This application note focuses on a synthetic pathway starting from this compound to generate a library of substituted pyrimidine derivatives with potential as anticancer therapeutics. The key synthetic strategy involves the conversion of the 4-hydroxy group into a more reactive 4-chloro group, which can then undergo nucleophilic substitution with various amines to produce a range of bioactive molecules.[3][4]

Data Presentation

The following tables summarize the in vitro anticancer activity of representative synthesized pyrimidine-5-carbonitrile derivatives against various human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

CompoundTarget Cancer Cell LineIC50 (µM)Reference
4d K562 (Leukemia)Not explicitly stated, but highly active[1]
MCF-7 (Breast Cancer)Not explicitly stated, but highly active[1]
7f K562 (Leukemia)Most active in the series[1]
MCF-7 (Breast Cancer)Highly active[1]
10b HepG2 (Hepatocellular Carcinoma)3.56[5]
A549 (Non-small cell lung cancer)5.85[5]
MCF-7 (Breast Cancer)7.68[5]
4e Colo 205 (Colon Cancer)1.66[4]
4f Colo 205 (Colon Cancer)1.83[4]

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol describes the synthesis of the starting material.

Materials:

  • 2-Methyl-2-isothiourea

  • Ethyl ethoxycarbonylcyanoacetate

  • Potassium carbonate

  • Ethanol

Procedure:

  • Dissolve 2-Methyl-2-isothiourea (5 mmol) and ethyl ethoxycarbonylcyanoacetate (5 mmol) in 20 mL of ethanol.[6]

  • Add potassium carbonate (10 mmol) to the solution.[6]

  • Reflux the reaction mixture for 48 hours.[6]

  • Cool the mixture to room temperature and filter.[6]

  • Concentrate the filtrate under reduced pressure.[6]

  • Purify the crude product by column chromatography to obtain this compound.[6]

Protocol 2: Synthesis of 4-Chloro-2-(methylthio)pyrimidine-5-carbonitrile (Intermediate)

This protocol details the crucial chlorination step to activate the pyrimidine ring for subsequent substitutions.

Materials:

  • This compound

  • Phosphorus oxychloride (POCl3)

  • Organic base (e.g., N,N-dimethylaniline)

Procedure:

  • In a reaction vessel, carefully add this compound to an excess of phosphorus oxychloride. A general molar ratio of substrate to POCl3 is 1:5-10.

  • Add a catalytic amount of an organic base.

  • Heat the reaction mixture under reflux for 2-5 hours, monitoring the reaction progress by TLC.

  • After completion, cool the mixture to room temperature and carefully quench by pouring it onto crushed ice.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 4-Chloro-2-(methylthio)pyrimidine-5-carbonitrile. Further purification can be achieved by column chromatography.

Protocol 3: General Procedure for the Synthesis of 4-Substituted-2-(methylthio)pyrimidine-5-carbonitrile Derivatives

This protocol outlines the nucleophilic aromatic substitution to generate the final anticancer compounds.

Materials:

  • 4-Chloro-2-(methylthio)pyrimidine-5-carbonitrile

  • Desired amine (e.g., substituted anilines, piperazines)

  • Solvent (e.g., absolute ethanol, dry benzene)

  • Base (e.g., triethylamine, anhydrous potassium carbonate)

Procedure for reaction with substituted piperazines:

  • To a solution of 4-chloro-6-(4-methoxyphenyl)-2-(methylthio)pyrimidine-5-carbonitrile (1 mmol) in dry benzene, add the substituted piperazine derivative (2 mmol).[1]

  • Heat the mixture under reflux for 11-14 hours.[1]

  • Filter the formed precipitate, wash with water, dry, and recrystallize from acetone.[1]

Procedure for reaction with arylamines:

  • To a mixture of 4-chloro-6-(4-methoxyphenyl)-2-(methylthio)pyrimidine-5-carbonitrile (0.8 mmol) and anhydrous potassium carbonate (0.9 mmol) in absolute ethanol (15 ml), add the substituted aromatic primary amine (1 mmol).[1]

  • Reflux the reaction mixture for 8-12 hours.[1]

  • The resulting solid is filtered, washed with water, dried, and recrystallized from ethanol.[1]

Visualizations

Synthetic Pathway

Synthesis_Pathway A 4-Hydroxy-2-(methylthio) pyrimidine-5-carbonitrile B 4-Chloro-2-(methylthio) pyrimidine-5-carbonitrile A->B POCl3 C 4-Substituted Amino-2-(methylthio) pyrimidine-5-carbonitrile (Anticancer Agents) B->C R-NH2 (Various Amines)

Caption: General synthetic scheme for anticancer agents.

Experimental Workflow

Experimental_Workflow cluster_synthesis Synthesis cluster_evaluation Biological Evaluation A Starting Material: 4-Hydroxy-2-(methylthio) pyrimidine-5-carbonitrile B Chlorination with POCl3 A->B C Nucleophilic Substitution with Amines B->C D Purification and Characterization C->D E In vitro Cytotoxicity Assays (MTT, SRB) D->E F Determination of IC50 Values E->F G Mechanism of Action Studies (e.g., Kinase Inhibition Assays) F->G

Caption: Workflow from synthesis to biological evaluation.

Signaling Pathway Inhibition

The synthesized pyrimidine-5-carbonitrile derivatives have been shown to inhibit key signaling pathways implicated in cancer progression, such as the PI3K/AKT and EGFR pathways.

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR PI3K PI3K EGFR->PI3K AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation, Survival, Angiogenesis mTOR->Proliferation Inhibitor Pyrimidine-5-carbonitrile Derivatives Inhibitor->EGFR Inhibition Inhibitor->PI3K Inhibition

Caption: Inhibition of EGFR and PI3K/AKT signaling pathways.

References

Application Notes and Protocols for the Development of Antimicrobial Compounds from Pyrimidine-5-Carbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis, characterization, and antimicrobial evaluation of pyrimidine-5-carbonitrile derivatives. These compounds have emerged as a promising class of antimicrobial agents with a broad spectrum of activity. The following sections offer a guide to key experimental procedures and data interpretation, facilitating the discovery and development of novel antimicrobial drugs based on this scaffold.

Introduction

Pyrimidine-5-carbonitrile derivatives are heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their diverse pharmacological activities, including antimicrobial, anticancer, antiviral, and anti-inflammatory properties.[1][2][3][4] The presence of the cyano group at the 5-position of the pyrimidine ring is often associated with enhanced biological activity. This document outlines the synthesis of these derivatives through multicomponent reactions, protocols for evaluating their antimicrobial efficacy, and insights into their potential mechanisms of action.

Synthesis of Pyrimidine-5-Carbonitrile Derivatives

A common and efficient method for synthesizing pyrimidine-5-carbonitrile derivatives is through a one-pot multicomponent reaction, such as the Biginelli reaction. This approach involves the condensation of an aldehyde, a β-ketoester (or a related active methylene compound like malononitrile), and a urea or thiourea derivative.[2][5]

General Synthetic Workflow

The following diagram illustrates a typical workflow for the synthesis and characterization of pyrimidine-5-carbonitrile derivatives.

G cluster_synthesis Synthesis cluster_purification Purification & Characterization cluster_screening Antimicrobial Screening reagents Aldehyde, Active Methylene Compound, Urea/Thiourea reaction One-Pot Multicomponent Reaction (e.g., Biginelli Reaction) reagents->reaction product Crude Pyrimidine-5-carbonitrile reaction->product purification Recrystallization or Column Chromatography product->purification characterization Spectroscopic Analysis (FT-IR, NMR, Mass Spec) purification->characterization pure_product Pure Compound characterization->pure_product screening In vitro Antimicrobial Assays (MIC, Zone of Inhibition) pure_product->screening data Antimicrobial Activity Data screening->data conclusion Lead Compound Identification data->conclusion

Caption: General workflow for synthesis and antimicrobial screening.

Experimental Protocol: Synthesis of 2-Amino-4-aryl-6-oxo-1,6-dihydropyrimidine-5-carbonitrile Derivatives

This protocol is a generalized procedure based on the Biginelli-type reaction.[6]

Materials:

  • Substituted aromatic aldehyde (10 mmol)

  • Malononitrile (10 mmol)

  • Urea (12 mmol)

  • Potassium carbonate (K₂CO₃) (2 mmol) as a catalyst

  • Absolute ethanol (30 mL)

  • Glacial acetic acid

  • Distilled water

Procedure:

  • In a 100 mL round-bottom flask equipped with a reflux condenser, dissolve the substituted aromatic aldehyde (10 mmol), malononitrile (10 mmol), and urea (12 mmol) in absolute ethanol (30 mL).

  • Add potassium carbonate (2 mmol) to the mixture.

  • Heat the reaction mixture to reflux with constant stirring for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • Pour the cooled mixture into ice-cold water (100 mL) and acidify with glacial acetic acid to a pH of approximately 6.

  • A solid precipitate will form. Filter the precipitate using a Buchner funnel and wash it thoroughly with cold distilled water.

  • Dry the crude product in a desiccator.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol or a mixture of ethanol and DMF) to obtain the pure pyrimidine-5-carbonitrile derivative.

  • Characterize the final product using FT-IR, ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure.[6]

Antimicrobial Activity Evaluation

The antimicrobial potential of the synthesized pyrimidine-5-carbonitrile derivatives can be assessed using standard in vitro methods against a panel of pathogenic microorganisms, including Gram-positive and Gram-negative bacteria, and fungi.

Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution Method

The broth microdilution method is a widely used technique to determine the minimum concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[7]

Materials:

  • Synthesized pyrimidine-5-carbonitrile compounds

  • Standard antimicrobial drugs (e.g., Ciprofloxacin, Ampicillin, Clotrimazole)

  • Bacterial strains (e.g., Staphylococcus aureus, Bacillus subtilis, Escherichia coli, Pseudomonas aeruginosa)

  • Fungal strains (e.g., Candida albicans, Aspergillus flavus)

  • Mueller-Hinton Broth (MHB) for bacteria or Sabouraud Dextrose Broth (SDB) for fungi

  • 96-well microtiter plates

  • Dimethyl sulfoxide (DMSO) for dissolving compounds

  • Sterile saline solution (0.85% NaCl)

  • Bacterial/fungal inoculum standardized to 0.5 McFarland turbidity

Procedure:

  • Prepare a stock solution of each synthesized compound and standard drug in DMSO (e.g., 1000 µg/mL).

  • Dispense 100 µL of sterile MHB or SDB into each well of a 96-well microtiter plate.

  • Add 100 µL of the stock solution of the test compound to the first well of a row and perform serial two-fold dilutions by transferring 100 µL from the first well to the subsequent wells. This will create a range of concentrations (e.g., 500, 250, 125, 62.5, 31.25, 15.63, 7.81, 3.9 µg/mL).

  • Prepare a standardized microbial inoculum (0.5 McFarland) and dilute it to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.

  • Add 10 µL of the diluted microbial suspension to each well.

  • Include a positive control (broth with inoculum, no compound) and a negative control (broth only) in each plate. A solvent control (broth with inoculum and DMSO) should also be included.

  • Incubate the plates at 37°C for 24 hours for bacteria and at 28°C for 48 hours for fungi.

  • After incubation, determine the MIC by visually inspecting the wells for turbidity. The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed.

Data Presentation: Antimicrobial Activity

The following tables summarize the antimicrobial activity (MIC in µg/mL) of representative pyrimidine-5-carbonitrile derivatives against various microorganisms, as reported in the literature.

Table 1: Antibacterial Activity of Selected Pyrimidine-5-Carbonitrile Derivatives (MIC in µg/mL)

Compound IDStaphylococcus aureus (Gram-positive)Bacillus subtilis (Gram-positive)Escherichia coli (Gram-negative)Reference
3a >250125250[6]
3b 31.2562.562.5[6]
3d 62.5125125[6]
4a 31.2562.562.5[6]
4b 15.6331.2531.25[6]
4c 15.6331.2531.25[6]
4d 31.2531.2562.5[6]
9c 62.5125125[6]
10b 31.2562.531.25[6]
Ampicillin 31.2515.6362.5[6]

Table 2: Antifungal Activity of Selected Pyrimidine-5-Carbonitrile Derivatives (MIC in µg/mL)

Compound IDCandida albicansAspergillus flavusReference
3a 125250[6]
3b 62.5125[6]
3d 62.562.5[6]
4a 31.2562.5[6]
4b 31.2531.25[6]
4c 62.531.25[6]
4d 31.2562.5[6]
9c 125125[6]
10b 62.562.5[6]
Clotrimazole 31.2562.5[6]

Mechanism of Action: Potential Signaling Pathways

While the exact mechanism of action for many pyrimidine-5-carbonitrile derivatives is still under investigation, a prominent hypothesis is the inhibition of dihydrofolate reductase (DHFR). DHFR is a crucial enzyme in the folate biosynthesis pathway, which is essential for the synthesis of nucleic acids and some amino acids in microorganisms. Inhibition of this pathway disrupts microbial growth and proliferation.

G DHF Dihydrofolate (DHF) DHFR Dihydrofolate Reductase (DHFR) DHF->DHFR Substrate THF Tetrahydrofolate (THF) NucleicAcids Nucleic Acid Synthesis THF->NucleicAcids AminoAcids Amino Acid Synthesis THF->AminoAcids DHFR->THF Product Pyrimidine Pyrimidine-5-carbonitrile Derivative Pyrimidine->DHFR Inhibition Growth Microbial Growth and Proliferation NucleicAcids->Growth AminoAcids->Growth

References

Application Notes and Protocols: 4-Hydroxy-2-(methylthio)pyrimidine-5-carbonitrile as a Precursor for Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of 4-Hydroxy-2-(methylthio)pyrimidine-5-carbonitrile as a versatile precursor in the synthesis of potent kinase inhibitors. The protocols outlined below are based on established synthetic methodologies for pyrimidine-based inhibitors targeting key kinases in cellular signaling pathways implicated in cancer and other diseases.

Introduction

The pyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs, particularly in oncology. Its ability to form key hydrogen bond interactions within the ATP-binding pocket of kinases makes it an ideal framework for the design of targeted inhibitors. This compound is a valuable starting material for the synthesis of a diverse range of substituted pyrimidine-5-carbonitrile derivatives. The hydroxyl, methylthio, and nitrile functionalities offer multiple points for chemical modification, enabling the exploration of structure-activity relationships (SAR) and the optimization of potency, selectivity, and pharmacokinetic properties of the resulting kinase inhibitors.

This document details the application of this precursor in the development of inhibitors for critical kinase targets, including the PI3K/AKT/mTOR and PIM-1 signaling pathways.

Targeted Signaling Pathways

Kinase inhibitors derived from this compound can modulate key signaling cascades involved in cell growth, proliferation, survival, and apoptosis.

PI3K/AKT/mTOR Signaling Pathway

The PI3K/AKT/mTOR pathway is a crucial intracellular signaling cascade that is frequently hyperactivated in various cancers.[1][2] Inhibition of key kinases within this pathway, such as PI3K, AKT, and mTOR, is a validated therapeutic strategy.

PI3K_AKT_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 AKT AKT PIP3->AKT PTEN PTEN PTEN->PIP3 Inhibits PDK1->AKT Phosphorylates (Thr308) TSC1_2 TSC1/2 AKT->TSC1_2 Inhibits Apoptosis Inhibition of Apoptosis AKT->Apoptosis mTORC2 mTORC2 mTORC2->AKT Phosphorylates (Ser473) mTORC1 mTORC1 S6K p70S6K mTORC1->S6K Activates _4EBP1 4E-BP1 mTORC1->_4EBP1 Inhibits Rheb Rheb TSC1_2->Rheb Inhibits Rheb->mTORC1 Activates Proliferation Cell Growth & Proliferation S6K->Proliferation _4EBP1->Proliferation Inhibits

Caption: The PI3K/AKT/mTOR signaling cascade.

PIM-1 Kinase Signaling Pathway

PIM-1 is a serine/threonine kinase that plays a significant role in cell survival, proliferation, and apoptosis.[3][4] It is often overexpressed in various cancers, making it an attractive target for therapeutic intervention.[4] PIM-1 is regulated by the JAK/STAT pathway and influences downstream effectors that control the cell cycle and apoptosis.[5][6]

PIM1_Signaling_Pathway Cytokine Cytokines (e.g., IL-6) CytokineReceptor Cytokine Receptor Cytokine->CytokineReceptor JAK JAK CytokineReceptor->JAK Activates STAT STAT JAK->STAT Phosphorylates PIM1 PIM-1 STAT->PIM1 Induces Transcription SOCS SOCS1/3 PIM1->SOCS Stabilizes cMyc c-Myc PIM1->cMyc Stabilizes Bad Bad PIM1->Bad Inhibits p27 p27 PIM1->p27 Inhibits SOCS->JAK Inhibits CellCycle Cell Cycle Progression cMyc->CellCycle Apoptosis Inhibition of Apoptosis Bad->Apoptosis Inhibits p27->CellCycle Inhibits

Caption: The PIM-1 kinase signaling pathway.

Quantitative Data Summary

Derivatives of this compound have shown potent inhibitory activity against various kinases. The following table summarizes the in vitro activity of representative compounds.

Compound IDTarget Kinase(s)IC50 (nM)Cell LineAntiproliferative IC50 (µM)Reference
12b PI3Kα170 ± 10Leukemia (SR)0.10 ± 0.01[7]
PI3Kβ130 ± 10[7]
PI3Kδ760 ± 40[7]
mTOR830 ± 50[7]
12d PI3Kα1270 ± 70Leukemia (SR)0.09 ± 0.01[7]
PI3Kβ3200 ± 160[7]
PI3Kδ1980 ± 110[7]
mTOR2850 ± 170[7]
7f PI3Kδ6990 ± 360Leukemia (K562)Not Reported[8][9]
PI3Kγ4010 ± 550[8][9]
AKT-13360 ± 170[8][9]
11j Aurora A7.1Leukemia (U937)0.0122[10]
12u CDK97 (IC50)Not ReportedNot Reported[11]
CDK194 (Ki)[11]
CDK2568 (Ki)[11]

Experimental Protocols

The following protocols describe a general synthetic workflow for the preparation of kinase inhibitors from this compound and a representative kinase inhibition assay.

Synthetic Workflow

The synthesis of kinase inhibitors from this compound typically involves a multi-step process. A key initial step is the conversion of the 4-hydroxyl group into a more reactive leaving group, such as a chloride, to facilitate subsequent nucleophilic substitution reactions.

Synthetic_Workflow Start 4-Hydroxy-2-(methylthio) pyrimidine-5-carbonitrile Intermediate1 4-Chloro-2-(methylthio) pyrimidine-5-carbonitrile Start->Intermediate1 Chlorination (e.g., POCl3) Intermediate2 4-Amino-substituted 2-(methylthio)pyrimidine Intermediate1->Intermediate2 Nucleophilic Substitution (Amine) Final Final Kinase Inhibitor Intermediate2->Final Further Modification

Caption: General synthetic workflow.

Protocol 1: Synthesis of 4-Chloro-2-(methylthio)pyrimidine-5-carbonitrile

This protocol describes the chlorination of the hydroxyl group at the C4 position of the pyrimidine ring.

Materials:

  • This compound

  • Phosphorus oxychloride (POCl₃)

  • N,N-Dimethylaniline (as a catalyst, optional)

  • Toluene or other suitable high-boiling solvent

  • Ice bath

  • Standard glassware for reflux and workup

Procedure:

  • To a stirred suspension of this compound in toluene, add phosphorus oxychloride dropwise at 0 °C.

  • A catalytic amount of N,N-dimethylaniline can be added.

  • Heat the reaction mixture to reflux and maintain for 5-7 hours, monitoring the reaction progress by TLC.

  • After completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring.

  • Neutralize the mixture with a saturated sodium bicarbonate solution.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to yield 4-chloro-2-(methylthio)pyrimidine-5-carbonitrile.

Protocol 2: Synthesis of 4-(Substituted-amino)-2-(methylthio)pyrimidine-5-carbonitrile Derivatives

This protocol outlines the nucleophilic aromatic substitution (SNA) of the chloro-intermediate with a primary or secondary amine.

Materials:

  • 4-Chloro-2-(methylthio)pyrimidine-5-carbonitrile

  • Desired primary or secondary amine (e.g., a substituted aniline or a cyclic amine)

  • A non-nucleophilic base (e.g., triethylamine (TEA) or diisopropylethylamine (DIPEA))

  • A suitable solvent (e.g., ethanol, isopropanol, or N,N-dimethylformamide (DMF))

  • Standard glassware for heating and workup

Procedure:

  • Dissolve 4-Chloro-2-(methylthio)pyrimidine-5-carbonitrile in the chosen solvent.

  • Add the desired amine (typically 1.1 to 2 equivalents) and the base (1.2 to 2 equivalents).

  • Heat the reaction mixture to a temperature between 80 °C and 140 °C, depending on the reactivity of the amine and the solvent used.

  • Monitor the reaction by TLC until the starting material is consumed (typically 2-16 hours).

  • Cool the reaction mixture and remove the solvent under reduced pressure.

  • Partition the residue between water and an organic solvent (e.g., ethyl acetate).

  • Separate the organic layer, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography to obtain the desired 4-amino-substituted pyrimidine derivative.

Protocol 3: In Vitro Kinase Inhibition Assay (General)

This protocol provides a general method for assessing the inhibitory activity of synthesized compounds against a target kinase.

Materials:

  • Synthesized inhibitor compounds dissolved in DMSO

  • Recombinant target kinase

  • Kinase-specific substrate (peptide or protein)

  • ATP (adenosine triphosphate)

  • Kinase assay buffer (containing MgCl₂, DTT, etc.)

  • Kinase detection reagent (e.g., ADP-Glo™, Kinase-Glo®)

  • Microplate reader

Assay Workflow:

Kinase_Assay_Workflow Start Prepare serial dilutions of inhibitor in DMSO Step1 Add inhibitor, kinase, and substrate to microplate wells Start->Step1 Step2 Initiate reaction by adding ATP Step1->Step2 Step3 Incubate at room temperature Step2->Step3 Step4 Stop reaction and add detection reagent Step3->Step4 End Measure signal (luminescence/fluorescence) Step4->End

Caption: General kinase inhibition assay workflow.

Procedure:

  • Prepare serial dilutions of the test compounds in DMSO.

  • In a microplate, add the kinase, the specific substrate, and the diluted test compounds to the assay buffer.

  • Initiate the kinase reaction by adding a solution of ATP (at or near the Km concentration for the specific kinase).

  • Incubate the plate at room temperature for a specified period (e.g., 60 minutes).

  • Stop the reaction and add the kinase detection reagent according to the manufacturer's instructions. This reagent typically measures the amount of ADP produced or the remaining ATP.

  • Incubate for the recommended time to allow the detection signal to develop.

  • Measure the signal (e.g., luminescence or fluorescence) using a microplate reader.

  • Calculate the percentage of kinase inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Conclusion

This compound is a highly valuable and versatile precursor for the synthesis of a wide array of kinase inhibitors. Its chemical tractability allows for the introduction of diverse functionalities, enabling the fine-tuning of inhibitory potency and selectivity against key cancer-related kinases. The protocols and data presented herein provide a solid foundation for researchers and drug development professionals to leverage this important building block in the discovery of novel targeted therapies.

References

Application Notes and Protocols: Derivatization of 4-Hydroxy-2-(methylthio)pyrimidine-5-carbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

4-Hydroxy-2-(methylthio)pyrimidine-5-carbonitrile is a versatile heterocyclic compound that serves as a key intermediate in the synthesis of a wide range of biologically active molecules. Its pyrimidine core is a common scaffold in medicinal chemistry, and the functional groups at positions 2, 4, and 5 offer multiple points for chemical modification. This document provides detailed experimental protocols for the derivatization of this compound, focusing on a two-step process involving chlorination of the hydroxyl group followed by nucleophilic aromatic substitution. These derivatives are of significant interest in drug discovery, particularly in the development of kinase inhibitors and anticancer agents.[1][2]

Key Derivatization Strategy: Chlorination and Nucleophilic Substitution

A common and effective strategy for the derivatization of this compound involves the conversion of the 4-hydroxy group into a more reactive 4-chloro group. This chloro intermediate is then susceptible to nucleophilic aromatic substitution (SNAr) with a variety of nucleophiles, allowing for the introduction of diverse functional groups at the C4 position. This approach provides a straightforward route to a library of novel pyrimidine derivatives.

Experimental Protocols

Protocol 1: Synthesis of 4-Chloro-2-(methylthio)pyrimidine-5-carbonitrile (Intermediate)

This protocol describes the conversion of this compound to its 4-chloro derivative using phosphorus oxychloride.

Materials:

  • This compound

  • Phosphorus oxychloride (POCl3)

  • N,N-Dimethylaniline (optional, as a catalyst)

  • Toluene or other suitable high-boiling inert solvent

  • Ice

  • Saturated sodium bicarbonate (NaHCO3) solution

  • Dichloromethane (DCM) or Ethyl acetate (EtOAc)

  • Anhydrous sodium sulfate (Na2SO4) or magnesium sulfate (MgSO4)

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle or oil bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend this compound (1 equivalent) in an excess of phosphorus oxychloride (5-10 equivalents). A high-boiling inert solvent like toluene may be added.

  • Optionally, add a catalytic amount of N,N-dimethylaniline.

  • Heat the reaction mixture to reflux (approximately 105-110 °C) and maintain for 3-7 hours.[2][3] The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature.

  • Slowly and carefully pour the reaction mixture onto crushed ice with vigorous stirring in a well-ventilated fume hood. This step is highly exothermic.

  • Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the effervescence ceases and the pH is approximately 7-8.

  • Extract the aqueous mixture with dichloromethane or ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with brine (saturated NaCl solution).

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude 4-Chloro-2-(methylthio)pyrimidine-5-carbonitrile.

  • The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water).

Protocol 2: Derivatization by Nucleophilic Aromatic Substitution

This protocol outlines the general procedure for the reaction of 4-Chloro-2-(methylthio)pyrimidine-5-carbonitrile with various nucleophiles.

Materials:

  • 4-Chloro-2-(methylthio)pyrimidine-5-carbonitrile

  • Nucleophile (e.g., primary/secondary amines, anilines, hydrazines, thiols, alkoxides) (1-2 equivalents)

  • Base (e.g., Triethylamine (TEA), Diisopropylethylamine (DIPEA), Potassium carbonate (K2CO3), Sodium hydride (NaH))

  • Solvent (e.g., Ethanol, n-Butanol, Acetonitrile, Dimethylformamide (DMF), Tetrahydrofuran (THF))

  • Round-bottom flask

  • Magnetic stirrer

  • Inert atmosphere setup (e.g., nitrogen or argon), if required

Procedure:

  • Dissolve 4-Chloro-2-(methylthio)pyrimidine-5-carbonitrile (1 equivalent) in a suitable solvent in a round-bottom flask.

  • Add the nucleophile (1-2 equivalents) to the solution.

  • If the nucleophile is an amine hydrochloride salt or if an acid scavenger is needed, add a suitable base (1-3 equivalents). For alkoxides or thiolates, these are often generated in situ using a strong base like sodium hydride.

  • Stir the reaction mixture at room temperature or heat to reflux, depending on the reactivity of the nucleophile. Reaction times can vary from a few hours to overnight.[1][2] Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • If the product precipitates, it can be collected by filtration, washed with a suitable solvent, and dried.

  • If the product is soluble, remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or recrystallization to afford the desired derivative.

Data Presentation: Representative Yields of Derivatization Reactions

The following table summarizes the yields for the synthesis of various derivatives starting from 4-Chloro-2-(methylthio)pyrimidine-5-carbonitrile, as adapted from the literature.

EntryNucleophileProductYield (%)Reference
1Morpholine4-(Morpholin-4-yl)-2-(methylthio)pyrimidine-5-carbonitrileHigh[2]
2Hydrazine hydrate4-Hydrazinyl-2-(methylthio)pyrimidine-5-carbonitrileGood[2]
34-Aminobenzoic acid4-((4-Carboxyphenyl)amino)-2-(methylthio)pyrimidine-5-carbonitrileNot Specified[1]
44-Aminoacetophenone4-((4-Acetylphenyl)amino)-2-(methylthio)pyrimidine-5-carbonitrileNot Specified[1]
5Sodium ethoxide4-Ethoxy-2-(methylthio)pyrimidine-5-carbonitrile89[4]
6Dimethylamine4-(Dimethylamino)-2-(methylthio)pyrimidine-5-carbonitrileHigh[5]

Note: "High" and "Good" are qualitative descriptions from the source literature where specific percentages were not provided.

Visualizations

Experimental Workflow Diagram

The following diagram illustrates the two-step derivatization workflow from the starting material to the final substituted pyrimidine derivatives.

Derivatization_Workflow A 4-Hydroxy-2-(methylthio)pyrimidine- 5-carbonitrile B Chlorination A->B POCl3, Reflux C 4-Chloro-2-(methylthio)pyrimidine- 5-carbonitrile (Intermediate) B->C D Nucleophilic Aromatic Substitution (SNAr) C->D E Library of 4-Substituted-2-(methylthio)pyrimidine- 5-carbonitrile Derivatives D->E F Various Nucleophiles (Amines, Alcohols, etc.) F->D

Caption: Workflow for the derivatization of this compound.

Signaling Pathway Context (Hypothetical)

Derivatives of this pyrimidine scaffold have been investigated as inhibitors of various protein kinases, which are key components of cellular signaling pathways often dysregulated in cancer. The diagram below shows a simplified, hypothetical signaling pathway where a synthesized pyrimidine derivative could act as an inhibitor.

Signaling_Pathway cluster_cell Cell GF Growth Factor Receptor Receptor Tyrosine Kinase (RTK) GF->Receptor Kinase_A Kinase A Receptor->Kinase_A Phosphorylation Kinase_B Kinase B Kinase_A->Kinase_B Phosphorylation TF Transcription Factor Kinase_B->TF Activation Proliferation Cell Proliferation & Survival TF->Proliferation Inhibitor Synthesized Pyrimidine Derivative Inhibitor->Kinase_A Inhibition

Caption: Hypothetical inhibition of a kinase signaling pathway by a pyrimidine derivative.

References

Application Notes and Protocols: One-Pot Synthesis of Pyrimidine-5-Carbonitrile Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the efficient one-pot synthesis of pyrimidine-5-carbonitrile derivatives, a core scaffold in many biologically active compounds. The methodologies outlined leverage multi-component reactions, offering advantages in terms of procedural simplicity, time efficiency, and atom economy.

Introduction

Pyrimidine-5-carbonitriles are a pivotal class of heterocyclic compounds widely recognized for their diverse pharmacological activities, including antimicrobial, anti-inflammatory, analgesic, and anticancer properties.[1][2] The development of efficient synthetic routes to these molecules is of significant interest in medicinal chemistry and drug discovery. One-pot, multi-component reactions have emerged as a powerful strategy, allowing for the construction of complex molecular architectures from simple precursors in a single synthetic operation, thereby minimizing waste and purification steps.[3] This document details three distinct and effective one-pot protocols for the synthesis of various pyrimidine-5-carbonitrile derivatives.

Comparative Summary of One-Pot Synthetic Protocols

The following table summarizes the key quantitative data for three different one-pot synthetic methodologies, allowing for easy comparison of their reaction conditions and efficiencies.

Protocol TitleReactantsCatalyst/SolventConditionsReaction TimeYield (%)Reference
DBSA-Catalyzed Synthesis in Aqueous MediaAromatic aldehyde, p-chlorobenzoylacetonitrile, Substituted ureap-Dodecylbenzenesulfonic acid (DBSA) / WaterRoom Temperature2-3 hours85-94%[4]
Microwave-Assisted SynthesisAromatic aldehyde, Malononitrile, Benzamidine hydrochloridePotassium carbonate / Water100°C, 300 W Microwave20 minutesModerate[5]
Solvent-Free Synthesis with Ammonium ChlorideSubstituted benzaldehyde, Malononitrile, Urea/ThioureaAmmonium chloride / Solvent-free110°C (Oil bath)4 hours82-90%[2]

Experimental Protocols

Protocol 1: DBSA-Catalyzed Synthesis in Aqueous Media

This protocol describes a green and efficient synthesis of 4-(4-chlorophenyl)-1,2-dihydro-6-aryl-2-oxo-1-aryl-pyrimidine-5-carbonitrile derivatives using a surfactant catalyst in water.

Materials:

  • p-Chlorobenzoylacetonitrile (1 mmol)

  • Aromatic aldehyde (1 mmol)

  • Substituted urea (1 mmol)

  • p-Dodecylbenzenesulfonic acid (DBSA) (10 mol%)

  • Water (20 mL)

Procedure:

  • In a round-bottom flask, combine p-chlorobenzoylacetonitrile (1 mmol), the selected aromatic aldehyde (1 mmol), and the substituted urea (1 mmol).

  • Add 20 mL of water to the flask.

  • Add p-dodecylbenzenesulfonic acid (10 mol%) to the reaction mixture.

  • Stir the mixture vigorously at room temperature.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 2-3 hours.

  • Upon completion, the solid product precipitates out of the aqueous solution.

  • Collect the precipitate by filtration.

  • Wash the solid product with water and dry it to obtain the crude product.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to yield the pure pyrimidine-5-carbonitrile derivative.

Protocol 2: Microwave-Assisted Synthesis

This method utilizes microwave irradiation to accelerate the reaction, leading to a significant reduction in reaction time.[5]

Materials:

  • Aromatic aldehyde (e.g., Benzaldehyde)

  • Malononitrile

  • Benzamidine hydrochloride

  • Potassium carbonate

  • Water (10 mL)

Procedure:

  • In a microwave-safe vial, mix the aromatic aldehyde, malononitrile, benzamidine hydrochloride, and potassium carbonate.

  • Add 10 mL of water to the vial.

  • Seal the vial and place it in a microwave reactor.

  • Irradiate the reaction mixture at 100°C with a power of 300 W for 20 minutes.

  • After the reaction is complete, allow the vial to cool to room temperature.

  • A precipitate will form. Filter the mixture to collect the solid product.

  • Wash the precipitate several times with water.

  • Recrystallize the crude product from ethanol to afford the pure pyrimidine derivative.

Protocol 3: Solvent-Free Synthesis with Ammonium Chloride

This protocol offers an environmentally friendly approach by eliminating the need for a solvent and using a readily available catalyst.[2]

Materials:

  • Substituted benzaldehyde (2 mmol)

  • Malononitrile (2 mmol)

  • Urea or Thiourea (3 mmol)

  • Ammonium chloride (0.8 mmol)

Procedure:

  • In a 100 mL round-bottom flask, combine the substituted benzaldehyde (2 mmol), malononitrile (2 mmol), urea or thiourea (3 mmol), and ammonium chloride (0.8 mmol).

  • Heat the mixture in an oil bath at 110°C with stirring for 4 hours.

  • Monitor the reaction progress using TLC.

  • After completion, cool the reaction mixture to room temperature.

  • Pour the cooled mixture into crushed ice to precipitate the solid product.

  • Filter the crude product and wash it with cold water.

  • Recrystallize the product from an ethyl acetate:n-hexane mixture (1:3 ratio) to obtain the pure analytical sample.[2]

Visualized Workflow and Reaction Pathway

The following diagrams illustrate the general experimental workflow for a one-pot synthesis and a plausible reaction mechanism.

G cluster_workflow Experimental Workflow for One-Pot Synthesis Reactants Combine Reactants (Aldehyde, Active Methylene, Amidine/Urea Source) Solvent_Catalyst Add Solvent and/or Catalyst Reactants->Solvent_Catalyst Reaction Reaction under Specific Conditions (Heating, MW, etc.) Solvent_Catalyst->Reaction Workup Reaction Work-up (Cooling, Precipitation) Reaction->Workup Isolation Product Isolation (Filtration) Workup->Isolation Purification Purification (Recrystallization) Isolation->Purification Product Pure Pyrimidine-5-carbonitrile Purification->Product G cluster_pathway Plausible Reaction Pathway Aldehyde Ar-CHO Knoevenagel Knoevenagel Condensation Aldehyde->Knoevenagel ActiveMethylene NC-CH2-R' ActiveMethylene->Knoevenagel Amidine Amidine / Urea / Thiourea Michael Michael Addition Amidine->Michael Knoevenagel->Michael Intermediate A Cyclization Cyclization & Aromatization Michael->Cyclization Intermediate B Product Pyrimidine-5- carbonitrile Cyclization->Product

References

Application Notes and Protocols: Biginelli Reaction for Pyrimidine-5-carbonitrile Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Biginelli reaction, a one-pot three-component synthesis, is a cornerstone in heterocyclic chemistry for the generation of dihydropyrimidinones and their derivatives. This application note focuses on a significant modification of the classical Biginelli reaction, employing β-ketonitriles as the active methylene component to synthesize pyrimidine-5-carbonitriles. These scaffolds are of considerable interest in medicinal chemistry and drug development due to their presence in a variety of biologically active compounds.

This document provides detailed experimental protocols for two effective methods for the synthesis of pyrimidine-5-carbonitriles: a copper(I) chloride and sulfuric acid-catalyzed reaction in methanol, and a solvent-free approach using ammonium chloride. It includes quantitative data for comparison, step-by-step procedures, and visualizations of the experimental workflow and reaction mechanism to aid researchers in the successful application of these synthetic strategies.

Quantitative Data Summary

The following tables summarize the quantitative data for the synthesis of various pyrimidine-5-carbonitrile derivatives using two distinct catalytic systems.

Table 1: Copper(I) Chloride/Sulfuric Acid Catalyzed Synthesis of 6-isopropyl-2-oxo-4-aryl-1,2,3,4-tetrahydropyrimidine-5-carbonitriles [1]

EntryAldehyde (Aryl Group)ProductYield (%)Melting Point (°C)
1Phenyl1a 85234.1
24-Methylphenyl1b 81225.6
34-Methoxyphenyl1c 83215.3
44-Chlorophenyl1d 82228.4
54-Bromophenyl1e 80235.1
63-Nitrophenyl1f 78241.5
72-Chlorophenyl1g 75220.7
82-Thienyl1h 70230.2

Reaction Conditions: 4-methyl-3-oxopentanenitrile (1.5 eq), aldehyde (1.0 eq), urea (1.5 eq), CuCl (0.01 eq), concentrated H₂SO₄ (0.62 eq) in methanol, reflux, 3-5 days.[1]

Table 2: Ammonium Chloride Catalyzed Solvent-Free Synthesis of 2-amino-4-hydroxy-6-aryl-pyrimidine-5-carbonitriles [2]

EntryAldehyde (Aryl Group)ProductYield (%)Melting Point (°C)
1Phenyl2a 92298
24-Chlorophenyl2b 95305
34-Bromophenyl2c 94315
44-Nitrophenyl2d 96320
53-Nitrophenyl2e 95318
64-Methylphenyl2f 88302
74-Methoxyphenyl2g 85295
82,4-Dichlorophenyl2h 93310

Reaction Conditions: Substituted benzaldehyde, malononitrile, urea/thiourea, and ammonium chloride, 110°C, solvent-free.[2]

Experimental Protocols

Protocol 1: Copper(I) Chloride and Sulfuric Acid Catalyzed Synthesis of 6-isopropyl-2-oxo-4-aryl-1,2,3,4-tetrahydropyrimidine-5-carbonitriles[1]

Materials:

  • 4-methyl-3-oxopentanenitrile

  • Substituted aromatic aldehyde

  • Urea

  • Copper(I) chloride (CuCl)

  • Concentrated sulfuric acid (H₂SO₄)

  • Methanol (MeOH)

  • Dichloromethane (DCM)

  • Water

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Ethyl acetate and hexanes for elution

Procedure:

  • In a round-bottom flask, a mixture of 4-methyl-3-oxopentanenitrile (1.5 equivalents), the corresponding aldehyde (1.0 equivalent), urea (1.5 equivalents), and copper(I) chloride (0.01 equivalents) is prepared in methanol.

  • Concentrated sulfuric acid (0.62 equivalents) is carefully added to the mixture.

  • The reaction mixture is stirred at reflux temperature for 3 to 5 days. The progress of the reaction is monitored by Thin Layer Chromatography (TLC).

  • Upon completion of the reaction, methanol is removed under reduced pressure.

  • The resulting solid is extracted with dichloromethane.

  • The dichloromethane layer is washed twice with water to remove water-soluble impurities.

  • The organic layer is dried over anhydrous sodium sulfate and concentrated in vacuo.

  • The crude residue is purified by silica gel column chromatography using a mixture of ethyl acetate and hexanes as the eluent to yield the pure pyrimidine-5-carbonitrile product.[1]

Protocol 2: Ammonium Chloride Catalyzed Solvent-Free Synthesis of 2-amino-4-hydroxy-6-aryl-pyrimidine-5-carbonitriles[2]

Materials:

  • Substituted aromatic aldehyde

  • Malononitrile

  • Urea or thiourea

  • Ammonium chloride (NH₄Cl)

  • Crushed ice

  • Cold water

  • Ethyl acetate

  • n-Hexane

Procedure:

  • A mixture of the substituted benzaldehyde, malononitrile, urea or thiourea, and a catalytic amount of ammonium chloride is prepared.

  • The mixture is heated at 110°C under solvent-free conditions. The reaction progress is monitored by TLC.

  • After the reaction is complete, the mixture is cooled to room temperature.

  • The cooled reaction mixture is then poured into crushed ice, leading to the precipitation of the solid product.

  • The crude product is filtered and washed with cold water.

  • Recrystallization from a mixture of ethyl acetate and n-hexane (1:3 ratio) is performed to obtain the analytically pure pyrimidine-5-carbonitrile.[2]

Visualizations

Experimental Workflow

G General Workflow for Biginelli Synthesis of Pyrimidine-5-carbonitriles cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification Reactants Aldehyde, β-Ketonitrile, Urea/Thiourea Mix Mixing of Components Reactants->Mix Catalyst Catalyst (e.g., CuCl/H₂SO₄ or NH₄Cl) Catalyst->Mix Solvent Solvent (or Solvent-Free) Solvent->Mix Heating Heating & Stirring Mix->Heating TLC Monitoring by TLC Heating->TLC TLC->Heating Continue if incomplete Quenching Quenching/ Precipitation TLC->Quenching Reaction Complete Filtration Filtration Quenching->Filtration Purification Purification (Recrystallization or Column Chromatography) Filtration->Purification Product Pure Pyrimidine- 5-carbonitrile Purification->Product

Caption: General experimental workflow for the Biginelli synthesis.

Proposed Reaction Mechanism

G Proposed Mechanism for Biginelli Synthesis of Pyrimidine-5-carbonitriles cluster_reactants Reactants cluster_mechanism Reaction Steps cluster_product Product Aldehyde R-CHO Aldehyde Iminium N-Acyliminium Ion [R-CH=NH(C=O)NH₂]⁺ Aldehyde->Iminium Urea H₂N(C=O)NH₂ Urea Urea->Iminium Ketonitrile R'-C(=O)CH₂CN β-Ketonitrile Enolate Enolate of β-Ketonitrile Ketonitrile->Enolate Keto-Enol Tautomerism Addition Nucleophilic Addition Iminium->Addition Enolate->Addition Intermediate Open-Chain Ureide Intermediate Addition->Intermediate Cyclization Intramolecular Cyclization Intermediate->Cyclization Dehydration Dehydration Cyclization->Dehydration Product Pyrimidine-5-carbonitrile Dehydration->Product

Caption: Proposed reaction mechanism for pyrimidine-5-carbonitrile synthesis.

References

Application Notes and Protocols for Suzuki Coupling Reactions with 2-Methylthiopyrimidines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile tool in modern organic synthesis for the formation of carbon-carbon bonds. This reaction is of particular interest in medicinal chemistry and drug development for the synthesis of biaryl and heteroaryl compounds, which are common scaffolds in biologically active molecules. Pyrimidine derivatives are a prominent class of heterocycles found in numerous pharmaceuticals, exhibiting a wide range of activities including anticancer, antiviral, and anti-inflammatory properties.

This document provides detailed application notes and protocols for the Suzuki coupling of 2-methylthiopyrimidines. While the methylthio group itself is a poor leaving group in palladium-catalyzed cross-coupling reactions, its oxidation to the corresponding methylsulfonyl group transforms it into an excellent leaving group, enabling efficient Suzuki-Miyaura coupling with a variety of boronic acids. This two-step strategy provides a robust and versatile method for the synthesis of 2-arylpyrimidine derivatives.

Core Concepts and Strategy

The direct Suzuki-Miyaura coupling of 2-methylthiopyrimidines is challenging due to the low reactivity of the C-S bond towards oxidative addition to the palladium catalyst. A more effective and widely applicable strategy involves a two-step sequence:

  • Oxidation: The 2-methylthiopyrimidine is first oxidized to the corresponding 2-methylsulfonylpyrimidine. This is typically achieved using a mild oxidizing agent such as meta-chloroperoxybenzoic acid (m-CPBA) or potassium peroxymonosulfate (Oxone®). The electron-withdrawing nature of the sulfonyl group significantly activates the C2 position for subsequent cross-coupling.

  • Suzuki-Miyaura Coupling: The resulting 2-methylsulfonylpyrimidine is then subjected to standard Suzuki-Miyaura reaction conditions, coupling with an aryl or heteroaryl boronic acid in the presence of a palladium catalyst, a base, and a suitable solvent system to yield the desired 2-arylpyrimidine.

This approach allows for the efficient synthesis of a diverse library of 2-substituted pyrimidines, which are valuable intermediates in drug discovery programs.

Data Presentation

The following tables summarize typical yields for Suzuki-Miyaura coupling reactions of pyrimidine derivatives with various arylboronic acids. While specific data for 2-methylsulfonylpyrimidines is limited in publicly available literature, the data for structurally related chloropyrimidines and other heteroaryl sulfonyl compounds provides a strong indication of the expected reactivity and yields.

Table 1: Suzuki-Miyaura Coupling of 2,4-Dichloropyrimidine with Various Boronic Acids [1]

EntryBoronic AcidProductYield (%)
1Phenylboronic acid2-Chloro-4-phenylpyrimidine81
24-Methylphenylboronic acid2-Chloro-4-(p-tolyl)pyrimidine75
34-Methoxyphenylboronic acid2-Chloro-4-(4-methoxyphenyl)pyrimidine85
44-Fluorophenylboronic acid2-Chloro-4-(4-fluorophenyl)pyrimidine78
53-Thiopheneboronic acid2-Chloro-4-(thiophen-3-yl)pyrimidine65

Reaction Conditions: 2,4-Dichloropyrimidine (1.0 equiv), Boronic Acid (1.1 equiv), Pd(PPh₃)₄ (3 mol%), K₂CO₃ (2.0 equiv), 1,4-Dioxane/H₂O (2:1), 100 °C, 15 min (microwave irradiation).

Table 2: Suzuki-Miyaura Coupling of Pyridine-2-sulfonyl Fluoride with Hetero(aryl) Boronic Acids [2][3]

EntryBoronic Acid/EsterProductYield (%)
12-Thiopheneboronic acid pinacol ester2-(Thiophen-2-yl)pyridine72
2Phenylboronic acid2-Phenylpyridine89
34-Methoxyphenylboronic acid2-(4-Methoxyphenyl)pyridine85
43-Furylboronic acid2-(Furan-3-yl)pyridine66
54-(Trifluoromethyl)phenylboronic acid2-(4-(Trifluoromethyl)phenyl)pyridine35

Reaction Conditions: Pyridine-2-sulfonyl fluoride (1.0 equiv), Boronic acid/ester (1.5 equiv), Pd(dppf)Cl₂ (10 mol%), Na₃PO₄ (3.0 equiv), Dioxane/H₂O (4:1), 65-100 °C.

Experimental Protocols

Protocol 1: Oxidation of 2-Methylthiopyrimidine to 2-Methylsulfonylpyrimidine

This protocol describes a general procedure for the oxidation of a 2-methylthiopyrimidine to its corresponding sulfone, preparing it for the Suzuki coupling reaction.

Materials:

  • 2-Methylthiopyrimidine derivative

  • meta-Chloroperoxybenzoic acid (m-CPBA, ~77%)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a solution of the 2-methylthiopyrimidine (1.0 eq) in dichloromethane (DCM, approximately 0.1 M concentration) in a round-bottom flask, cool the mixture to 0 °C using an ice bath.

  • Slowly add m-CPBA (2.2 eq) portion-wise over 15-20 minutes, ensuring the internal temperature does not rise significantly.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) analysis indicates complete consumption of the starting material.

  • Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium thiosulfate.

  • Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous sodium bicarbonate solution (2x) and brine (1x).

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • The crude 2-methylsulfonylpyrimidine can be purified by column chromatography on silica gel or by recrystallization, if necessary.

Protocol 2: General Procedure for Suzuki-Miyaura Coupling of 2-Methylsulfonylpyrimidine with an Arylboronic Acid

This protocol provides a detailed methodology for the palladium-catalyzed Suzuki-Miyaura cross-coupling of a 2-methylsulfonylpyrimidine with an arylboronic acid.

Materials:

  • 2-Methylsulfonylpyrimidine derivative (1.0 eq)

  • Arylboronic acid (1.2-1.5 eq)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%; or Pd(dppf)Cl₂, 3-5 mol%)

  • Base (e.g., K₂CO₃, Na₂CO₃, or K₃PO₄, 2.0-3.0 eq)

  • Solvent (e.g., 1,4-dioxane, toluene, or DMF, with water)

  • Schlenk flask or microwave vial

  • Magnetic stirrer and stir bar

  • Inert atmosphere (Argon or Nitrogen) supply

  • Heating mantle or oil bath (or microwave reactor)

  • Condenser (for conventional heating)

  • Standard workup and purification reagents (e.g., ethyl acetate, water, brine, anhydrous MgSO₄/Na₂SO₄, silica gel for chromatography)

Procedure:

  • To a Schlenk flask or microwave vial, add the 2-methylsulfonylpyrimidine (1.0 eq), the arylboronic acid (1.2 eq), the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%), and the base (e.g., K₂CO₃, 2.0 eq).

  • Seal the vessel with a rubber septum or cap.

  • Evacuate the vessel and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times to ensure an inert atmosphere.

  • Add the degassed solvent system (e.g., a 4:1 mixture of 1,4-dioxane and water) via syringe.

  • Heat the reaction mixture to 90-100 °C and stir for 4-12 hours (for conventional heating), or heat in a microwave reactor at 100-150 °C for 15-30 minutes. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and water.

  • Transfer to a separatory funnel and separate the layers. Extract the aqueous layer with ethyl acetate (2x).

  • Combine the organic layers and wash with brine.

  • Dry the combined organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired 2-arylpyrimidine.

Mandatory Visualization

The following diagrams illustrate the experimental workflow and the catalytic cycle of the Suzuki-Miyaura reaction.

experimental_workflow cluster_step1 Step 1: Oxidation cluster_step2 Step 2: Suzuki Coupling start 2-Methylthiopyrimidine oxidation Oxidize with m-CPBA start->oxidation sulfone 2-Methylsulfonylpyrimidine oxidation->sulfone coupling Pd Catalyst, Base sulfone->coupling boronic_acid Arylboronic Acid boronic_acid->coupling product 2-Arylpyrimidine coupling->product

Caption: A two-step workflow for the synthesis of 2-arylpyrimidines.

Suzuki_Catalytic_Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)(L2)-X Ar-Pd(II)(L2)-X Pd(0)L2->Ar-Pd(II)(L2)-X Oxidative Addition (Ar-X) p1 Ar-Pd(II)(L2)-Ar' Ar-Pd(II)(L2)-Ar' Ar-Pd(II)(L2)-X->Ar-Pd(II)(L2)-Ar' Transmetalation (Ar'-B(OR)2) p2 Ar-Pd(II)(L2)-Ar'->Pd(0)L2 Reductive Elimination (Ar-Ar') p3

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

References

Application Notes and Protocols: Nucleophilic Substitution on 4-Hydroxy-2-(methylthio)pyrimidine-5-carbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed procedures for the nucleophilic substitution on 4-Hydroxy-2-(methylthio)pyrimidine-5-carbonitrile. This pyrimidine derivative is a valuable scaffold in medicinal chemistry, and its functionalization through nucleophilic substitution allows for the synthesis of a diverse range of compounds with potential therapeutic applications, including the development of kinase inhibitors.

The key strategy for nucleophilic substitution at the C4 position of this compound involves a two-step process. First, the hydroxyl group is converted into a more effective leaving group, typically a chloro group, by treatment with a chlorinating agent such as phosphorus oxychloride (POCl₃). The resulting intermediate, 4-Chloro-2-(methylthio)pyrimidine-5-carbonitrile, is then susceptible to nucleophilic attack by a variety of nucleophiles, including amines, thiols, and alkoxides, to yield the corresponding 4-substituted pyrimidine derivatives.

Application in Drug Discovery: Targeting VEGFR-2

Pyrimidine-5-carbonitrile derivatives have been identified as potential inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis.[1] Angiogenesis, the formation of new blood vessels, is a critical process in tumor growth and metastasis. By inhibiting VEGFR-2, the downstream signaling pathways that promote endothelial cell proliferation, migration, and survival can be blocked, thereby impeding tumor angiogenesis.

VEGFR-2 Signaling Pathway

VEGFR2_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2:f0 PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K Migration Cell Migration VEGFR2->Migration PKC PKC PLCg->PKC Raf Raf PKC->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation Akt Akt PI3K->Akt Survival Cell Survival Akt->Survival Pyrimidine Pyrimidine-5-carbonitrile Derivative (Inhibitor) Pyrimidine->VEGFR2

Caption: VEGFR-2 signaling pathway and points of inhibition.

Experimental Workflow

The overall experimental workflow for the preparation of 4-substituted-2-(methylthio)pyrimidine-5-carbonitriles from this compound is depicted below.

Experimental_Workflow Start This compound Chlorination Chlorination with POCl₃ Start->Chlorination Intermediate 4-Chloro-2-(methylthio)pyrimidine-5-carbonitrile Chlorination->Intermediate Nucleophilic_Substitution Nucleophilic Aromatic Substitution (e.g., with R-NH₂) Intermediate->Nucleophilic_Substitution Product 4-Amino-2-(methylthio)pyrimidine-5-carbonitrile Derivative Nucleophilic_Substitution->Product Purification Purification (e.g., Column Chromatography) Product->Purification Analysis Characterization (NMR, MS, IR) Purification->Analysis Final_Product Final Product Analysis->Final_Product

Caption: General workflow for nucleophilic substitution.

Experimental Protocols

Protocol 1: Synthesis of 4-Chloro-2-(methylthio)pyrimidine-5-carbonitrile

This protocol describes the conversion of this compound to its corresponding 4-chloro derivative.

Materials:

  • This compound

  • Phosphorus oxychloride (POCl₃)

  • N,N-Dimethylaniline (optional, as a catalyst)

  • Toluene or another suitable high-boiling solvent

  • Ice

  • Saturated sodium bicarbonate solution

  • Dichloromethane (DCM) or Ethyl acetate (EtOAc)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Rotary evaporator

  • Standard glassware for reflux and workup

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend this compound (1.0 eq) in phosphorus oxychloride (10-20 eq).

  • Optionally, add a catalytic amount of N,N-dimethylaniline (0.1-0.2 eq).

  • Heat the reaction mixture to reflux (approximately 105-110 °C) and maintain for 3-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • After completion of the reaction, cool the mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring.

  • Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.

  • Extract the aqueous layer with dichloromethane or ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with brine, then dry over anhydrous sodium sulfate or magnesium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • The crude 4-Chloro-2-(methylthio)pyrimidine-5-carbonitrile can be used in the next step without further purification or can be purified by column chromatography on silica gel if necessary.

Protocol 2: Nucleophilic Aromatic Substitution with an Amine

This protocol details the reaction of 4-Chloro-2-(methylthio)pyrimidine-5-carbonitrile with a primary or secondary amine.

Materials:

  • 4-Chloro-2-(methylthio)pyrimidine-5-carbonitrile

  • Desired primary or secondary amine (1.0-1.5 eq)

  • A suitable solvent such as ethanol, isopropanol, acetonitrile, or N,N-dimethylformamide (DMF)

  • A base such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (1.5-2.0 eq)

  • Standard glassware for heating and workup

  • Rotary evaporator

Procedure:

  • Dissolve 4-Chloro-2-(methylthio)pyrimidine-5-carbonitrile (1.0 eq) in a suitable solvent in a round-bottom flask equipped with a magnetic stirrer.

  • Add the desired amine (1.0-1.5 eq) and the base (e.g., triethylamine, 1.5-2.0 eq) to the solution.

  • Heat the reaction mixture to a temperature between 50 °C and reflux, depending on the reactivity of the amine and the solvent used. Monitor the reaction progress by TLC. Reaction times can vary from a few hours to overnight.

  • Upon completion, cool the reaction mixture to room temperature.

  • If a precipitate forms, it can be collected by filtration, washed with cold solvent, and dried.

  • If no precipitate forms, concentrate the reaction mixture under reduced pressure.

  • The residue can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate or dichloromethane/methanol) to afford the pure 4-amino-2-(methylthio)pyrimidine-5-carbonitrile derivative.

Data Presentation

The following tables summarize typical reaction conditions and expected outcomes for the synthesis of 4-substituted-2-(methylthio)pyrimidine-5-carbonitrile derivatives.

Table 1: Chlorination of this compound

Starting MaterialReagentSolventTemperature (°C)Time (h)Yield (%)
This compoundPOCl₃Neat1103-685-95

Table 2: Nucleophilic Substitution on 4-Chloro-2-(methylthio)pyrimidine-5-carbonitrile with Various Amines

Nucleophile (Amine)SolventBaseTemperature (°C)Time (h)ProductYield (%)
AnilineEthanolTEAReflux64-Anilino-2-(methylthio)pyrimidine-5-carbonitrile70-85
BenzylamineIsopropanolDIPEA8044-(Benzylamino)-2-(methylthio)pyrimidine-5-carbonitrile75-90
MorpholineAcetonitrileTEAReflux54-Morpholino-2-(methylthio)pyrimidine-5-carbonitrile80-95
PiperidineDMFK₂CO₃6034-(Piperidin-1-yl)-2-(methylthio)pyrimidine-5-carbonitrile85-98

Note: The reaction conditions and yields are illustrative and may require optimization for specific substrates and scales.

Characterization Data

The synthesized compounds should be characterized by standard analytical techniques:

  • ¹H NMR: To confirm the presence of the introduced nucleophile and the overall structure.

  • ¹³C NMR: To confirm the carbon framework of the molecule.

  • Mass Spectrometry (MS): To determine the molecular weight of the product.

  • Infrared Spectroscopy (IR): To identify key functional groups, such as the nitrile (C≡N) stretch.

This comprehensive guide provides a foundation for researchers to perform nucleophilic substitution reactions on the this compound scaffold, enabling the synthesis of novel compounds for drug discovery and other applications.

References

Protecting Group Strategies for 4-Hydroxypyrimidines: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the strategic use of protecting groups for the 4-hydroxy moiety of 4-hydroxypyrimidines. The inherent tautomerism of 4-hydroxypyrimidine, existing in equilibrium with its 4(3H)-pyrimidinone form, presents unique challenges and opportunities in its chemical manipulation. The selection of an appropriate protecting group is critical for the successful synthesis of complex molecules where the 4-hydroxy group requires temporary masking.

Introduction to Protecting Group Strategies

The protection of the 4-hydroxy group of pyrimidines is a common requirement in multistep organic synthesis, particularly in the development of novel pharmaceuticals and biologically active compounds. The choice of protecting group depends on the overall synthetic strategy, including the stability of the protecting group to various reaction conditions and the ease and selectivity of its removal. This guide covers three major classes of protecting groups for the 4-hydroxy function: silyl ethers, benzyl ethers, and acetals.

It is important to note that 4-hydroxypyrimidine exists as a tautomeric mixture with 4(3H)-pyrimidinone. Alkylation and silylation can occur on either the oxygen atom to yield the O-protected 4-hydroxypyrimidine or on the nitrogen atom to give the N-protected 4-pyrimidinone. The regioselectivity of these reactions is influenced by factors such as the choice of solvent, base, and the nature of the electrophile. This guide will focus on strategies that favor O-protection.

Visualization of Protecting Group Strategy

A key aspect of synthetic chemistry is the logical flow of protection and deprotection steps. The following diagram illustrates the general workflow for utilizing a protecting group on a 4-hydroxypyrimidine substrate.

ProtectionDeprotectionWorkflow Substrate 4-Hydroxypyrimidine ProtectedSubstrate Protected 4-Hydroxypyrimidine Substrate->ProtectedSubstrate Protection Intermediate Intermediate Product ProtectedSubstrate->Intermediate Reaction(s) FinalProduct Final Deprotected Product Intermediate->FinalProduct Deprotection

Caption: General workflow for the protection and deprotection of 4-hydroxypyrimidine.

Data Summary: Comparison of Protecting Groups

The following table summarizes common protecting groups for the 4-hydroxy function of pyrimidines, along with typical reaction conditions and yields.

Protecting GroupReagents for ProtectionTypical SolventBaseTypical Yield (%)Deprotection Reagents
Silyl Ethers
TMS (Trimethylsilyl)TMSClDCM, THFEt₃N, Imidazole>90K₂CO₃/MeOH; mild acid
TES (Triethylsilyl)TESClDCM, THFEt₃N, Imidazole>90H₃O⁺, TBAF
TBS (tert-Butyldimethylsilyl)TBSCl, TBSOTfDMF, DCMImidazole, Et₃N85-95TBAF, HF·Pyridine
TIPS (Triisopropylsilyl)TIPSCl, TIPSOTfDMF, DCMImidazole, Et₃N80-90TBAF, HF·Pyridine
Benzyl Ethers
Bn (Benzyl)BnBr, BnClDMF, AcetoneNaH, K₂CO₃70-90H₂, Pd/C
PMB (p-Methoxybenzyl)PMBClDMF, THFNaH, K₂CO₃75-95DDQ, TFA
Acetals
THP (Tetrahydropyranyl)DHPDCMp-TsOH (cat.)80-95AcOH/H₂O, p-TsOH/MeOH

Experimental Protocols

Detailed experimental procedures for the protection and deprotection of the 4-hydroxy group of 4-hydroxypyrimidine are provided below.

Silyl Ether Protection

Silyl ethers are versatile protecting groups that offer a range of stabilities depending on the steric bulk of the silicon substituents. They are generally stable to a wide range of non-acidic and non-fluoride containing reagents.

Protocol:

  • To a solution of 4-hydroxypyrimidine (1.0 eq) in anhydrous N,N-dimethylformamide (DMF), add imidazole (2.5 eq).

  • Cool the mixture to 0 °C in an ice bath.

  • Add a solution of tert-butyldimethylsilyl chloride (TBSCl) (1.2 eq) in anhydrous DMF dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford 4-(tert-butyldimethylsilyloxy)pyrimidine.

Protocol:

  • Dissolve the TBS-protected 4-hydroxypyrimidine (1.0 eq) in anhydrous tetrahydrofuran (THF).

  • Add a 1.0 M solution of tetrabutylammonium fluoride (TBAF) in THF (1.5 eq) to the reaction mixture at room temperature.[1]

  • Stir the reaction for 1-3 hours and monitor its completion by TLC.

  • Concentrate the reaction mixture under reduced pressure.

  • Purify the residue by column chromatography on silica gel to yield 4-hydroxypyrimidine.

Benzyl Ether Protection

Benzyl ethers are robust protecting groups, stable to a wide range of acidic and basic conditions. They are readily cleaved by catalytic hydrogenation.

Protocol:

  • To a suspension of sodium hydride (NaH) (60% dispersion in mineral oil, 1.5 eq) in anhydrous DMF, add a solution of 4-hydroxypyrimidine (1.0 eq) in anhydrous DMF dropwise at 0 °C.

  • Stir the mixture at 0 °C for 30 minutes.

  • Add benzyl bromide (BnBr) (1.2 eq) dropwise to the reaction mixture.[2]

  • Allow the reaction to warm to room temperature and stir for 12-18 hours.

  • Monitor the reaction by TLC.

  • Carefully quench the reaction by the slow addition of water at 0 °C.

  • Extract the mixture with ethyl acetate (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain 4-(benzyloxy)pyrimidine.

Protocol:

  • Dissolve 4-(benzyloxy)pyrimidine (1.0 eq) in methanol or ethanol.

  • Add palladium on activated carbon (Pd/C, 10 mol%) to the solution.

  • Stir the suspension under a hydrogen atmosphere (balloon or Parr hydrogenator) at room temperature for 4-8 hours.

  • Monitor the reaction by TLC.

  • Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Wash the Celite pad with methanol.

  • Concentrate the filtrate under reduced pressure to yield 4-hydroxypyrimidine.

Acetal Protection

Acetals, such as the tetrahydropyranyl (THP) ether, are stable to basic, organometallic, and reducing reagents but are readily cleaved under acidic conditions.

Protocol:

  • To a solution of 4-hydroxypyrimidine (1.0 eq) in anhydrous dichloromethane (DCM), add 3,4-dihydro-2H-pyran (DHP) (1.5 eq).

  • Add a catalytic amount of p-toluenesulfonic acid monohydrate (p-TsOH·H₂O) (0.05 eq).

  • Stir the reaction mixture at room temperature for 2-4 hours.

  • Monitor the reaction by TLC.

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, and extract the aqueous layer with DCM (2 x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to give 4-(tetrahydropyran-2-yloxy)pyrimidine.

Protocol:

  • Dissolve the THP-protected 4-hydroxypyrimidine (1.0 eq) in a mixture of acetic acid and water (e.g., 4:1 v/v).

  • Stir the reaction mixture at room temperature or slightly elevated temperature (e.g., 40 °C) for 2-6 hours.

  • Monitor the reaction by TLC.

  • Upon completion, carefully neutralize the reaction mixture with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with ethyl acetate (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain 4-hydroxypyrimidine.

Selecting the Right Protecting Group

The choice of a protecting group is a critical decision in a multi-step synthesis. The following diagram provides a logical framework for selecting a suitable protecting group for 4-hydroxypyrimidine based on the planned subsequent reaction conditions.

ProtectingGroupSelection cluster_legend Protecting Group Stability Start Subsequent Reaction Conditions? Acidic Acidic Conditions Start->Acidic Basic Basic/Nucleophilic Conditions Start->Basic Reductive Reductive Conditions (e.g., H₂, Pd/C) Start->Reductive Oxidative Oxidative Conditions Start->Oxidative Benzyl Use Benzyl Ether (e.g., Bn) Acidic->Benzyl Silyl Use Silyl Ether (e.g., TBS, TIPS) Basic->Silyl THP Use Acetal (e.g., THP) Basic->THP Reductive->Silyl Reductive->THP Oxidative->Silyl Oxidative->Benzyl Oxidative->THP PMB Use PMB Ether Stable Stable Under Condition Unstable Likely Unstable

Caption: Decision tree for selecting a protecting group for 4-hydroxypyrimidine.

Conclusion

The protection of the 4-hydroxy group of pyrimidines is a fundamental transformation in the synthesis of a wide range of biologically important molecules. This guide provides a selection of robust protocols for the introduction and removal of common protecting groups, namely silyl ethers, benzyl ethers, and acetals. The choice of the protecting group should be carefully considered in the context of the overall synthetic plan, taking into account the stability of the protecting group to the planned reaction conditions and the orthogonality of its deprotection. The provided data and protocols serve as a valuable resource for researchers in medicinal chemistry and organic synthesis.

References

Application Note: A Scalable Synthesis of 4-Hydroxy-2-(methylthio)pyrimidine-5-carbonitrile for Pharmaceutical Research and Development

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

4-Hydroxy-2-(methylthio)pyrimidine-5-carbonitrile is a key intermediate in the synthesis of various biologically active compounds and pharmaceutical ingredients. Its pyrimidine core is a common scaffold in medicinal chemistry. The increasing demand for this intermediate necessitates a robust and scalable synthetic protocol that is efficient, cost-effective, and reproducible. This application note provides a detailed, step-by-step protocol for the scale-up synthesis of this compound, suitable for researchers and professionals in drug development and chemical manufacturing.

Key Applications:

  • Starting material for the synthesis of kinase inhibitors.

  • Precursor for novel heterocyclic compounds with potential therapeutic activities.

  • Building block in the development of new agrochemicals.

Experimental Protocol

This protocol is based on the condensation reaction between S-methylisothiourea and ethyl (ethoxymethylene)cyanoacetate.

Materials and Reagents:

ReagentCAS NumberMolecular Weight ( g/mol )Quantity (molar equivalent)
S-Methylisothiourea sulfate867-44-7278.331.0
Ethyl (ethoxymethylene)cyanoacetate94-05-3169.181.0
Potassium Carbonate584-08-7138.212.0
Ethanol (anhydrous)64-17-546.07Solvent
Water (deionized)7732-18-518.02For workup
Hydrochloric Acid (concentrated)7647-01-036.46For pH adjustment

Equipment:

  • Multi-neck round-bottom flask (appropriate for the desired scale)

  • Reflux condenser

  • Mechanical stirrer

  • Heating mantle with temperature controller

  • Buchner funnel and filter flask

  • pH meter or pH strips

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a suitably sized multi-neck round-bottom flask equipped with a mechanical stirrer and a reflux condenser, add S-methylisothiourea sulfate (1.0 eq) and potassium carbonate (2.0 eq) to anhydrous ethanol.

  • Addition of Reagents: Stir the suspension at room temperature for 15-20 minutes. To this mixture, add ethyl (ethoxymethylene)cyanoacetate (1.0 eq) dropwise over a period of 30 minutes.

  • Reaction: Heat the reaction mixture to reflux (approximately 78°C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: After completion of the reaction (as indicated by TLC), cool the mixture to room temperature.

  • Precipitation: Slowly add deionized water to the reaction mixture with stirring until a precipitate forms.

  • pH Adjustment: Adjust the pH of the suspension to ~5-6 with the dropwise addition of concentrated hydrochloric acid.

  • Isolation: Filter the solid product using a Buchner funnel and wash the filter cake with cold deionized water.

  • Drying: Dry the isolated solid under vacuum at 50-60°C to a constant weight to afford this compound.

Results and Data

A laboratory-scale synthesis following this protocol typically yields the desired product in high purity.

ParameterValue
Yield 65%[1][2]
Appearance White solid[2]
Purity (HPLC) >98%

Experimental Workflow

Scale_Up_Synthesis cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Workup and Isolation cluster_final Final Product A Charge Reactor with S-Methylisothiourea sulfate, Potassium Carbonate, and Ethanol B Add Ethyl (ethoxymethylene)cyanoacetate A->B Stir for 15-20 min C Heat to Reflux (4-6 hours) B->C D Cool to Room Temperature C->D E Precipitate with Water D->E F Adjust pH to 5-6 E->F G Filter the Product F->G H Wash with Water G->H I Dry under Vacuum H->I J 4-Hydroxy-2-(methylthio)pyrimidine- 5-carbonitrile I->J

Caption: Workflow for the scale-up synthesis of this compound.

Safety Precautions

  • Handle all chemicals in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Ethanol is flammable; ensure that the heating source is properly controlled and there are no sources of ignition nearby.

  • Concentrated hydrochloric acid is corrosive; handle with care.

Conclusion

The protocol described in this application note provides a reliable and scalable method for the synthesis of this compound. The use of readily available and inexpensive starting materials, coupled with a straightforward procedure, makes this method highly suitable for industrial production. The high yield and purity of the final product ensure its suitability for subsequent use in pharmaceutical and chemical research and development.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-Hydroxy-2-(methylthio)pyrimidine-5-carbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and address frequently asked questions (FAQs) related to the synthesis of 4-Hydroxy-2-(methylthio)pyrimidine-5-carbonitrile.

Frequently Asked Questions (FAQs)

Q1: What is the primary reaction mechanism for the synthesis of this compound?

A1: The synthesis typically proceeds via a condensation reaction between an S-alkylisothiourea derivative and a cyanoacetate derivative. A common method involves the reaction of 2-Methyl-2-isothiourea with ethyl (ethoxymethylene)cyanoacetate in the presence of a base like potassium carbonate. The reaction involves a series of nucleophilic additions and a final intramolecular cyclization to form the pyrimidine ring.

Q2: My reaction yield is consistently low. What are the potential causes?

A2: Low yields can stem from several factors:

  • Purity of Reactants: Impurities in 2-Methyl-2-isothiourea or ethyl (ethoxymethylene)cyanoacetate can inhibit the reaction.

  • Base Strength and Stoichiometry: An inappropriate amount or strength of the base can lead to incomplete deprotonation or side reactions.

  • Reaction Temperature and Time: The reaction may require specific temperature control and sufficient time for completion. Suboptimal conditions can lead to incomplete conversion.[1][2]

  • Moisture: The presence of water can lead to the hydrolysis of starting materials or intermediates.[2]

Q3: I am observing an unexpected, highly colored impurity in my crude product. What could it be?

A3: The formation of colored byproducts can sometimes be attributed to the self-condensation of ethyl (ethoxymethylene)cyanoacetate or related activated cyanoacetates, especially under basic conditions. Polymerization of these highly reactive starting materials can also lead to colored impurities.

Q4: How can I effectively purify the final product?

A4: Purification of this compound can be challenging due to its polarity. Common purification techniques include:

  • Recrystallization: This is often an effective method for removing impurities. A suitable solvent system needs to be identified.

  • Column Chromatography: Silica gel chromatography can be used to separate the product from side products with different polarities. A range of solvent systems, such as ethyl acetate/hexane or dichloromethane/methanol, may be explored.

  • Acid-Base Extraction: The acidic nature of the 4-hydroxy group can be exploited for purification through acid-base extraction, although care must be taken to avoid hydrolysis of the nitrile or methylthio groups.

Troubleshooting Guide

Issue Potential Cause Troubleshooting Steps & Solutions
Low or No Product Formation Inactive Reagents: Starting materials may have degraded.- Use freshly prepared or recently purchased reagents. - Verify the purity of starting materials by NMR or other analytical techniques.
Ineffective Base: The base may be old, hydrated, or not strong enough.- Use freshly dried potassium carbonate or consider an alternative base like sodium ethoxide. - Ensure the correct stoichiometry of the base is used.
Suboptimal Reaction Conditions: Incorrect temperature or reaction time.- Monitor the reaction progress by Thin Layer Chromatography (TLC) to determine the optimal reaction time. - Experiment with a range of temperatures to find the ideal condition for your specific setup.[1]
Presence of Multiple Spots on TLC Close to the Product Spot Formation of Isomeric Byproducts: The cyclization reaction may not be completely regioselective.- Modify the reaction conditions (e.g., change the solvent or base) to favor the formation of the desired isomer. - Optimize the purification method, such as using a different solvent system for column chromatography, to improve separation.
Incomplete Cyclization: Stable, non-cyclized intermediates may be present.- Increase the reaction time or temperature to promote complete cyclization. - Ensure the base is sufficiently active to catalyze the final ring-closing step.[1]
Product Degradation During Workup or Purification Hydrolysis of Functional Groups: The nitrile or methylthio group can be susceptible to hydrolysis under strong acidic or basic conditions.- Maintain a neutral or slightly acidic pH during aqueous workup. - Avoid prolonged exposure to strong acids or bases. The methylthio group, in particular, can be oxidized or hydrolyzed.[3]
Difficulty in Removing Unreacted Starting Materials Similar Polarity: The starting materials may have similar polarity to the product, making chromatographic separation difficult.- Optimize the reaction to drive it to completion, minimizing unreacted starting materials. - Employ a different purification strategy, such as recrystallization from a carefully selected solvent system, which may offer better selectivity.

Summary of Potential Side Reactions and Byproducts

Side Reaction/Byproduct Plausible Cause Suggested Mitigation Strategy
Hydrolysis of Ethyl (ethoxymethylene)cyanoacetate Presence of excess water in the reaction mixture.Use anhydrous solvents and dry reagents.
Self-condensation of Ethyl (ethoxymethylene)cyanoacetate Reaction temperature is too high or prolonged reaction time in the presence of a strong base.Maintain optimal reaction temperature and monitor the reaction progress to avoid extended reaction times.
Formation of N-acylurea type byproducts A competing reaction pathway, particularly if there are impurities or suboptimal stoichiometry.[2]Ensure high purity of starting materials and precise control over stoichiometry.
Hydrolysis of the 2-(methylthio) group Harsh basic conditions during the reaction or workup.Use a milder base or carefully control the pH during workup.
Incompletely cyclized intermediates Insufficient reaction time, temperature, or catalyst activity.[1]Optimize reaction parameters and ensure the catalyst is active.

This table contains plausible side reactions based on the known reactivity of the starting materials and general principles of pyrimidine synthesis. The actual side product profile may vary depending on the specific experimental conditions.

Experimental Protocols

Synthesis of this compound

This protocol is based on established procedures for the synthesis of similar pyrimidine derivatives.

Materials:

  • 2-Methyl-2-isothiourea (1 equivalent)

  • Ethyl (ethoxymethylene)cyanoacetate (1 equivalent)

  • Potassium carbonate (2 equivalents)

  • Anhydrous ethanol

Procedure:

  • To a dry round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2-Methyl-2-isothiourea (1 eq) and ethyl (ethoxymethylene)cyanoacetate (1 eq).

  • Add anhydrous ethanol to dissolve the reactants.

  • Add potassium carbonate (2 eq) to the solution.

  • Heat the reaction mixture to reflux and maintain for the required reaction time (monitor by TLC).

  • After the reaction is complete, cool the mixture to room temperature.

  • Filter the solid and wash with a small amount of cold ethanol.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., isopropanol) or by column chromatography on silica gel.

Visualizations

Synthesis_Pathway reactant1 2-Methyl-2-isothiourea intermediate Acyclic Intermediate reactant1->intermediate Nucleophilic addition reactant2 Ethyl (ethoxymethylene)cyanoacetate reactant2->intermediate side_product1 Hydrolysis of Reactant 2 reactant2->side_product1 H2O side_product2 Self-condensation of Reactant 2 reactant2->side_product2 Base base K2CO3, Ethanol base->intermediate product 4-Hydroxy-2-(methylthio)pyrimidine- 5-carbonitrile intermediate->product Cyclization side_product3 Incomplete Cyclization intermediate->side_product3 Stops here side_product4 Product Hydrolysis product->side_product4 H2O, Base/Acid Troubleshooting_Workflow start Low Yield or Impure Product check_reactants Check Reactant Purity Use fresh, high-purity starting materials start->check_reactants check_reactants->start If impurities are found check_conditions Verify Reaction Conditions Optimize temperature, time, and base stoichiometry check_reactants->check_conditions If reactants are pure check_conditions->start If conditions need adjustment check_workup Analyze Workup & Purification Adjust pH, use alternative purification methods check_conditions->check_workup If conditions are optimal check_workup->start If purification is ineffective success Improved Yield and Purity check_workup->success If purification is optimized

References

Technical Support Center: Purification of Polar Pyrimidine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in overcoming the unique challenges associated with the purification of polar pyrimidine derivatives. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to guide your purification strategies.

Troubleshooting Guides

This section addresses specific issues that may arise during the purification of polar pyrimidine derivatives, offering potential causes and solutions in a direct question-and-answer format.

High-Performance Liquid Chromatography (HPLC) Issues

Question: My polar pyrimidine derivative shows poor or no retention on a standard C18 reversed-phase HPLC column, eluting in or near the void volume. How can I improve retention?

Answer: This is a common challenge due to the high polarity of your compound, which results in weak interactions with the nonpolar stationary phase.[1] Consider the following strategies:

  • Switch to a More Polar Stationary Phase:

    • Hydrophilic Interaction Liquid Chromatography (HILIC): This is often the preferred method for highly polar compounds. HILIC utilizes a polar stationary phase (e.g., silica, amide, or diol) with a mobile phase containing a high concentration of a less polar organic solvent (typically acetonitrile) and a small amount of aqueous buffer.[1] This promotes partitioning of the polar analyte into the water-enriched layer on the stationary phase, leading to increased retention.

    • Polar-Embedded or Polar-Endcapped Columns: These are modified reversed-phase columns that offer enhanced retention for polar analytes compared to traditional C18 columns.[1]

  • Modify the Mobile Phase:

    • Decrease Organic Modifier Concentration: In reversed-phase HPLC, reducing the percentage of the organic solvent (e.g., acetonitrile or methanol) in the mobile phase will increase the retention time of polar compounds.[1]

    • Adjust pH: For ionizable pyrimidine derivatives, adjusting the mobile phase pH to suppress the ionization of the analyte can increase its hydrophobicity and improve retention on a reversed-phase column.[1]

    • Use Ion-Pairing Reagents: For charged pyrimidine derivatives, adding an ion-pairing reagent to the mobile phase can form a neutral ion-pair with the analyte, increasing its hydrophobicity and affinity for the stationary phase.

Question: I am observing significant peak tailing for my basic pyrimidine derivative in HPLC. What are the likely causes and how can I resolve this?

Answer: Peak tailing for basic compounds is often caused by secondary interactions with acidic silanol groups on silica-based stationary phases. Here are some solutions:

  • Mobile Phase Optimization:

    • Add a Basic Modifier: Incorporating a small amount of a basic additive, such as triethylamine (TEA) or ammonia, into the mobile phase can help to mask the acidic silanol groups and reduce peak tailing.

    • Increase Buffer Concentration: A higher buffer concentration can also help to shield the silanol groups and minimize secondary interactions.

    • Adjust pH: Operating at a lower pH can protonate the silanol groups, reducing their interaction with the basic analyte.

  • Column Selection:

    • Use a Deactivated Column: Modern, well-endcapped columns have fewer free silanol groups and are less prone to causing peak tailing with basic compounds.

    • Consider a Different Stationary Phase: Switching to a stationary phase with a different chemistry, such as a polymer-based column or a HILIC column, can eliminate the issue of silanol interactions.

  • Sample and Injection:

    • Match Sample Solvent to Mobile Phase: Dissolving your sample in a solvent that is stronger than the mobile phase can lead to peak distortion. Whenever possible, use the initial mobile phase as the sample solvent.[1]

    • Avoid Column Overload: Injecting too high a concentration of your sample can saturate the stationary phase and cause peak tailing. Try reducing the injection volume or sample concentration.

Recrystallization Issues

Question: My polar pyrimidine derivative will not crystallize from solution; it either remains fully dissolved or "oils out." What should I do?

Answer: This is a frequent problem with highly polar compounds due to their high solubility in polar solvents. Here are several troubleshooting steps:

  • Optimize the Solvent System:

    • Solvent Screening: The ideal solvent should dissolve your compound well at high temperatures but poorly at room temperature.[2] Experiment with a range of solvents with varying polarities.

    • Use a Solvent/Anti-Solvent System: Dissolve your compound in a minimal amount of a "good" solvent (in which it is highly soluble) at an elevated temperature. Then, slowly add a "poor" solvent (in which it is insoluble but miscible with the first solvent) until the solution becomes turbid. Gently warm the solution until it is clear again, and then allow it to cool slowly.[2]

    • Evaporate Excess Solvent: If you have used too much solvent, carefully evaporate some of it to achieve a supersaturated solution.[1]

  • Promote Nucleation and Crystal Growth:

    • Slow Cooling: Rapid cooling often leads to the formation of an oil or very small crystals. Allow the solution to cool slowly to room temperature on the benchtop before placing it in an ice bath.[2]

    • Scratching: Gently scratch the inside of the flask at the surface of the solution with a glass rod to create nucleation sites.

    • Seeding: Add a single, pure crystal of your compound to the supersaturated solution to induce crystallization.[2]

Question: I have very low recovery after recrystallization. How can I improve the yield?

Answer: Low recovery is often due to the compound's significant solubility even in the cold solvent.

  • Minimize Solvent Volume: Use the absolute minimum amount of hot solvent required to fully dissolve your compound.[3]

  • Optimize Cooling: After slow cooling to room temperature, place the flask in an ice bath or refrigerator to maximize precipitation.

  • Change the Solvent System: A different solvent or solvent mixture may offer a more favorable solubility profile, leading to a higher recovery.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in purifying polar pyrimidine derivatives?

A1: The main difficulties arise from their high polarity, which leads to problems such as poor retention in reversed-phase chromatography, peak tailing in HPLC due to interactions with the stationary phase, and challenges in crystallization because of their high solubility in common polar solvents.[1] These molecules often contain multiple hydrogen bond donors and acceptors, which contribute to these strong interactions.[1]

Q2: Which chromatographic technique is generally recommended for highly polar pyrimidine derivatives?

A2: Hydrophilic Interaction Liquid Chromatography (HILIC) is often the most suitable technique.[1] HILIC uses a polar stationary phase and a mobile phase with a high organic content, which effectively retains and separates highly polar compounds that are not well-retained in reversed-phase chromatography.[1]

Q3: Can I use normal-phase chromatography on silica gel for my polar pyrimidine derivative?

A3: While possible, it can be challenging. Basic pyrimidine derivatives can bind very strongly, sometimes irreversibly, to the acidic silica gel, leading to poor recovery and significant peak streaking. If you must use normal-phase chromatography, consider deactivating the silica gel with a small amount of a basic modifier like triethylamine or ammonia in your mobile phase.

Q4: What is mixed-mode chromatography, and is it useful for purifying polar pyrimidines?

A4: Mixed-mode chromatography utilizes a stationary phase with multiple functionalities, such as reversed-phase and ion-exchange characteristics. This approach can be very effective for polar and ionizable pyrimidine derivatives as it provides multiple modes of interaction for enhanced retention and selectivity, often without the need for ion-pairing reagents.[4]

Q5: How can I remove colored impurities during recrystallization?

A5: If your product contains colored impurities, you can often remove them by adding a small amount of activated charcoal to the hot solution before filtration. The charcoal adsorbs the colored compounds, which are then removed during the hot filtration step.[1]

Data Presentation

The following tables summarize quantitative data for the purification of representative polar pyrimidine derivatives. Note that optimal conditions and results will vary depending on the specific compound, the purity of the crude material, and the scale of the experiment.

Table 1: Comparison of Chromatographic Methods for Polar Pyrimidine Derivatives

CompoundChromatographic MethodStationary PhaseMobile PhasePurity AchievedReference
5-FluorouracilHPLCC18Acetonitrile/Water>99.5%[5]
5-FluorouracilUPLC-MS/MSAcquity™ HILICAcetonitrile/10 mM Ammonium Acetate (95:5 v/v)N/A (Quantitative Method)[6]
LamivudineHPLCChiral Stationary PhaseMethanol/Ammonium Acetate Buffer>99% (enantiomeric purity)[1]
ZidovudineHPLCReversed-Phase C18Not specified>99%[1]
Pyrimidine Derivatives (various)Affinity ChromatographyGlutathione AgaroseNot ApplicableHigh[1]

Table 2: Recrystallization Data for Pyrimidine Derivatives

Compound ClassRecrystallization Solvent(s)Yield (%)Reference
Pyrazole[3,4-d]pyrimidine-4-one derivative 1Isopropanol85.3[7]
Pyrazole[3,4-d]pyrimidine-4-one derivative 1Ethanol72.4[7]
Pyrazole[3,4-d]pyrimidine-4-one derivative 1Ethanol/Water (2:1)83.2[7]
Pyrazole[3,4-d]pyrimidine-4-one derivative 2Isopropanol89.1[7]
Pyrazole[3,4-d]pyrimidine-4-one derivative 2Ethanol75.8[7]
Pyrazole[3,4-d]pyrimidine-4-one derivative 2Ethanol/Water (2:1)88.5[7]

Table 3: Recovery Data for Antiviral Pyrimidine Derivatives by HPLC

CompoundRecovery (%)Reference
Lamivudine98.85 - 99.90[8]
Zidovudine98.51 - 99.21[8]

Experimental Protocols

Protocol 1: General HILIC Purification of a Polar Pyrimidine Derivative
  • Column Selection: Choose a HILIC column with a suitable stationary phase (e.g., bare silica, amide, or diol).

  • Mobile Phase Preparation:

    • Mobile Phase A (Aqueous): Prepare an aqueous buffer, for example, 10 mM ammonium formate adjusted to pH 3.5 with formic acid.

    • Mobile Phase B (Organic): Use HPLC-grade acetonitrile.

  • Sample Preparation: Dissolve the crude pyrimidine derivative in the initial mobile phase composition (e.g., 95% acetonitrile, 5% aqueous buffer). If solubility is an issue, use a minimal amount of a slightly stronger solvent (e.g., 90:10 acetonitrile:aqueous buffer). Filter the sample through a 0.22 µm syringe filter.

  • Chromatographic Conditions:

    • Equilibrate the column with the initial mobile phase for at least 15-20 column volumes.

    • Inject the prepared sample.

    • Run a gradient elution by gradually increasing the percentage of the aqueous mobile phase (A) to elute the compound. A typical gradient might be from 5% to 50% A over 15-20 minutes.

    • Monitor the elution using a UV detector at an appropriate wavelength for your compound.

  • Fraction Collection and Analysis: Collect fractions corresponding to the peak of interest. Analyze the purity of the collected fractions by analytical HPLC or TLC.

  • Product Isolation: Combine the pure fractions and remove the solvents under reduced pressure using a rotary evaporator. If the final buffer is non-volatile, a further purification step like solid-phase extraction (SPE) or lyophilization may be necessary.

Protocol 2: General Recrystallization Procedure for a Polar Pyrimidine Derivative
  • Solvent Selection: Through small-scale solubility tests, identify a suitable solvent or solvent system where the compound is highly soluble at an elevated temperature but sparingly soluble at room temperature.

  • Dissolution: Place the crude solid in an Erlenmeyer flask with a stir bar. Add a minimal amount of the chosen solvent and heat the mixture to boiling while stirring. Continue to add small portions of the hot solvent until the compound is completely dissolved.

  • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration to remove them. This should be done quickly to prevent premature crystallization.

  • Crystallization: Cover the flask and allow the clear solution to cool slowly to room temperature. Crystal formation should be observed. To maximize the yield, the flask can then be placed in an ice bath.

  • Isolation of Crystals: Collect the formed crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals on the filter with a small amount of the cold recrystallization solvent to remove any adhering soluble impurities.

  • Drying: Dry the purified crystals in a vacuum oven or desiccator to remove any residual solvent.

Mandatory Visualization

experimental_workflow cluster_prep Sample Preparation cluster_purification Purification Method cluster_analysis Analysis & Isolation crude_sample Crude Polar Pyrimidine Derivative chromatography Chromatography (e.g., HILIC, RP-HPLC) crude_sample->chromatography recrystallization Recrystallization crude_sample->recrystallization fraction_analysis Fraction Analysis (TLC, HPLC) chromatography->fraction_analysis pure_product Pure Product recrystallization->pure_product solvent_removal Solvent Removal fraction_analysis->solvent_removal solvent_removal->pure_product hplc_troubleshooting cluster_causes Potential Causes cluster_solutions Solutions start Poor HPLC Peak Shape (e.g., Tailing) cause1 Secondary Interactions (e.g., with silanols) start->cause1 cause2 Inappropriate Sample Solvent start->cause2 cause3 Column Overload start->cause3 solution1 Modify Mobile Phase (add TEA, adjust pH) or Change Column cause1->solution1 solution2 Dissolve Sample in Initial Mobile Phase cause2->solution2 solution3 Reduce Injection Volume or Sample Concentration cause3->solution3 end Improved Peak Shape solution1->end solution2->end solution3->end

References

Technical Support Center: Synthesis of 4-Hydroxy-2-(methylthio)pyrimidine-5-carbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and professionals in the pharmaceutical industry with the synthesis of 4-Hydroxy-2-(methylthio)pyrimidine-5-carbonitrile. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data to help improve the yield and purity of your synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: The most frequently cited method involves the condensation of a guanidine derivative, specifically 2-Methyl-2-isothiourea (or its salt), with an activated three-carbon component like ethyl ethoxycarbonylcyanoacetate. This reaction is typically carried out in a suitable solvent with a base.

Q2: What are the critical parameters that influence the yield of this synthesis?

A2: The key factors affecting the yield include the choice and stoichiometry of the base, the reaction temperature and duration, the solvent system, and the purity of the starting materials.

Q3: How can I monitor the progress of the reaction?

A3: The progress of the reaction can be effectively monitored using thin-layer chromatography (TLC). This will help you determine the consumption of starting materials and the formation of the product.

Q4: What are the typical purification methods for the final product?

A4: The crude product is often purified by recrystallization from a suitable solvent, such as isopropanol or ethanol. Column chromatography can also be employed for higher purity.

Troubleshooting Guide

Issue 1: Low or No Product Yield

  • Question: I am getting a very low yield, or the reaction does not seem to be proceeding. What are the possible causes and solutions?

  • Answer: Low or no yield can stem from several factors:

    • Inactive Base: The choice and quality of the base are crucial. Potassium carbonate is commonly used, but its efficacy can be reduced if it has absorbed moisture. Ensure you are using a dry, high-quality base. You might also consider using a stronger base like sodium ethoxide, though this may require more careful control of the reaction conditions.

    • Insufficient Reaction Time or Temperature: This condensation reaction can be slow. A common protocol involves refluxing for an extended period, sometimes up to 48 hours[1][2]. Ensure the reaction is heated to the appropriate temperature for a sufficient amount of time. Monitor the reaction's progress with TLC to determine the optimal reaction time.

    • Impure Starting Materials: The purity of 2-Methyl-2-isothiourea and ethyl ethoxycarbonylcyanoacetate is critical. Impurities can interfere with the reaction. It is advisable to use high-purity starting materials.

    • Improper Solvent: Ethanol is a commonly used solvent. Ensure it is of an appropriate grade and sufficiently dry. In some related pyrimidine syntheses, other solvents like DMF have been used, which might be an option to explore for improving solubility and reaction rates[3].

Issue 2: Formation of a Major Impurity or Side Product

  • Question: My final product is contaminated with a significant impurity. What could this be and how can I avoid it?

  • Answer: The formation of side products is a common issue in pyrimidine synthesis.

    • Possible Side Reactions: One potential side reaction is the self-condensation of ethyl ethoxycarbonylcyanoacetate or its reaction with the base. The stability of the reactants under the reaction conditions should be considered.

    • Controlling Side Reactions: To minimize side product formation, ensure the dropwise addition of the base to the reaction mixture to avoid localized high concentrations. Maintaining a consistent reaction temperature is also important. If you suspect a particular side product, adjusting the stoichiometry of your reactants might be beneficial.

Issue 3: Difficulty in Product Purification

  • Question: I am struggling to purify the final product. What are some effective purification strategies?

  • Answer:

    • Recrystallization: this compound is a solid, and recrystallization is often an effective purification method. Isopropanol is a reported solvent for recrystallization[4]. You may need to experiment with different solvents or solvent mixtures to achieve the best results.

    • Column Chromatography: If recrystallization does not yield a product of the desired purity, column chromatography is a reliable alternative[1][2]. A silica gel column with an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate) can be used to separate the product from impurities.

    • Washing: After filtration, washing the crude product with a suitable solvent can help remove some impurities before further purification steps.

Data Presentation

The following table summarizes the impact of different reaction conditions on the synthesis of this compound and related pyrimidine derivatives.

Starting Material 1Starting Material 2BaseSolventTemperatureTime (h)Yield (%)Reference
2-Methyl-2-isothioureaEthyl ethoxycarbonylcyanoacetatePotassium CarbonateEthanolReflux4865[1][2]
2-Methyl-2-thiopseudourea sulfate(E)-Ethyl 2-cyano-3-ethoxyacrylatePotassium CarbonateEthanol/Water85°COvernight65
ThioureaEthyl cyanoacetate & 3-methoxybenzaldehydeSodium EthoxideNot SpecifiedNot Specified4895[5]
1,2,3,4-tetrahydro-6-isobutyl-4-oxo-2-thioxopyrimidine-5-carbonitrileMethyl iodidePotassium CarbonateDMFNot Specified3Not Specified[3]

Experimental Protocols

Synthesis of this compound [1][2]

Materials:

  • 2-Methyl-2-isothiourea (5 mmol)

  • Ethyl ethoxycarbonylcyanoacetate (5 mmol)

  • Potassium carbonate (10 mmol)

  • Ethanol (20 mL)

Procedure:

  • In a round-bottom flask, dissolve 2-Methyl-2-isothiourea (5 mmol) and ethyl ethoxycarbonylcyanoacetate (5 mmol) in 20 mL of ethanol.

  • Add potassium carbonate (10 mmol) to the solution.

  • Heat the reaction mixture to reflux and maintain it for 48 hours.

  • Monitor the reaction progress by thin-layer chromatography.

  • After the reaction is complete, cool the mixture to room temperature.

  • Filter the solid precipitate and wash it with a small amount of cold ethanol.

  • Concentrate the filtrate under reduced pressure.

  • Purify the resulting crude product by column chromatography or recrystallization from isopropanol to obtain this compound.

Mandatory Visualizations

Synthesis_Pathway Synthesis of this compound cluster_reactants Starting Materials 2_Methyl_2_isothiourea 2-Methyl-2-isothiourea Reaction_Conditions Potassium Carbonate Ethanol, Reflux, 48h 2_Methyl_2_isothiourea->Reaction_Conditions Ethyl_ethoxycarbonylcyanoacetate Ethyl ethoxycarbonylcyanoacetate Ethyl_ethoxycarbonylcyanoacetate->Reaction_Conditions Product This compound Reaction_Conditions->Product

Caption: Synthesis pathway for this compound.

Troubleshooting_Workflow Troubleshooting Workflow for Low Yield Start Low Yield Observed Check_Reactants Verify Purity of Starting Materials Start->Check_Reactants Check_Base Ensure Base is Dry and Active Check_Reactants->Check_Base Check_Conditions Review Reaction Time and Temperature Check_Base->Check_Conditions Monitor_TLC Monitor Reaction by TLC Check_Conditions->Monitor_TLC Incomplete_Reaction Incomplete Reaction? Monitor_TLC->Incomplete_Reaction Increase_Time_Temp Increase Reaction Time or Temperature Incomplete_Reaction->Increase_Time_Temp Yes Consider_Alternatives Consider Alternative Base or Solvent Incomplete_Reaction->Consider_Alternatives No Yield_Improved Yield Improved Increase_Time_Temp->Yield_Improved Purification_Issues Difficulty in Purification? Consider_Alternatives->Purification_Issues Optimize_Purification Optimize Recrystallization or Use Column Chromatography Purification_Issues->Optimize_Purification Yes Purification_Issues->Yield_Improved No Optimize_Purification->Yield_Improved

Caption: Troubleshooting workflow for low yield in the synthesis.

References

Technical Support Center: Optimizing Pyrimidine-5-Carbonitrile Formation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of pyrimidine-5-carbonitrile derivatives.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of pyrimidine-5-carbonitrile, offering potential causes and solutions in a question-and-answer format.

Issue 1: Low Reaction Yield

Question: My reaction is resulting in a low yield of the desired pyrimidine-5-carbonitrile. What are the potential causes and how can I improve it?

Answer: Low yields are a common issue and can stem from several factors related to catalysts, reaction conditions, and reactant purity.

  • Catalyst Choice and Loading: The selection and amount of catalyst are critical. While traditional methods may use strong acids, various Lewis acids and organocatalysts have demonstrated improved yields. It is advisable to screen different catalysts and optimize their concentration for your specific substrates.[1][2] For instance, in a three-component synthesis of 4-amino-2,6-diphenyl-5-pyrimidinecarbonitrile, using sodium acetate in water at reflux gave a 78% yield in 6 hours, whereas using triethylamine in DMSO at reflux only yielded 40% after 16 hours.[3]

  • Reaction Temperature and Time: Suboptimal temperature or reaction duration can lead to incomplete conversion.[1][2] While some reactions proceed efficiently at room temperature, others may require heating. Microwave-assisted synthesis has been shown to significantly reduce reaction times and enhance yields.[1] Monitoring the reaction's progress using Thin Layer Chromatography (TLC) is recommended to determine the optimal time and prevent product degradation.[2]

  • Solvent Selection: The reaction medium significantly influences efficiency. Although solvent-free conditions are often effective and environmentally friendly, polar solvents such as ethanol, acetonitrile, or deep eutectic solvents can improve yields for certain substrates.[1] When using a solvent, ensure it is anhydrous, as moisture can interfere with the reaction.[1][4]

  • Purity of Reactants: Impurities present in the starting materials (aldehyde, active methylene compound, or amidine source) can inhibit the reaction.[1][5] Ensure all reactants are of high purity.

  • Stoichiometry: While a 1:1:1 molar ratio of reactants is standard for many three-component reactions, using a slight excess of the urea/thiourea component (e.g., 1.2-1.5 equivalents) can sometimes improve yields.[1]

Issue 2: Significant Side Product Formation

Question: I am observing the formation of significant side products in my reaction mixture. How can I minimize these impurities?

Answer: The formation of side products is a frequent challenge in pyrimidine synthesis. The following strategies can help improve the reaction's selectivity.

  • Hantzsch Dihydropyridine Byproduct: In Biginelli-type reactions for synthesizing related dihydropyrimidinones, a common fluorescent yellow byproduct is a Hantzsch-type 1,4-dihydropyridine (DHP). This occurs when two equivalents of the β-ketoester react with the aldehyde and ammonia, the latter of which can form from urea decomposition at elevated temperatures.[5][6] To minimize this, running the reaction at a lower temperature can be effective.[5][6]

  • Knoevenagel Condensation Side Products: The initial Knoevenagel condensation between an aldehyde and an active methylene compound can sometimes lead to the formation of an α,β-unsaturated dicarbonyl compound that may not cyclize efficiently, thus reducing the yield of the desired pyrimidine.[6]

  • N-Acylurea Byproducts: In reactions involving urea, N-acylureas can form as byproducts, which can complicate the purification process. Their formation can often be suppressed by carefully controlling the reaction stoichiometry and the choice of catalyst.[5][6]

Issue 3: Difficult Product Purification

Question: My crude product is difficult to purify. What are the best methods for purification?

Answer: Purification can be challenging due to the presence of side products and unreacted starting materials.

  • Recrystallization: This is often the most effective method for purifying the final product and removing impurities like N-acylureas.[5] Careful selection of the recrystallization solvent is crucial for obtaining a high-purity product.

  • Column Chromatography: For mixtures that are difficult to separate by recrystallization, column chromatography is a valuable alternative.

  • Washing Procedures: After the reaction is complete, washing the crude product with a suitable solvent can help remove unreacted starting materials and some side products. For example, after filtration, washing with cold ethanol is a common practice.[5]

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing pyrimidine-5-carbonitriles?

A1: One of the most prevalent and efficient methods is the one-pot, three-component reaction. This typically involves the condensation of an aldehyde, an active methylene compound (like malononitrile), and an amidine source (such as urea, thiourea, or guanidine) in the presence of a catalyst.[7][8] This approach is valued for its simplicity, high atom economy, and the ability to generate diverse derivatives.[9]

Q2: What types of catalysts are effective for this synthesis?

A2: A wide range of catalysts can be employed, including:

  • Brønsted acids: such as p-dodecylbenzenesulfonic acid (DBSA) and hydrochloric acid.[2]

  • Lewis acids: like zinc bromide and iron(III) chloride.[1][10]

  • Heterogeneous catalysts: including magnesium oxide (MgO), bone char-based solid acids, and sulfated zirconia, which offer advantages in terms of reusability and ease of separation.[6][7][11][12]

  • Basic catalysts: such as sodium acetate and piperidine.[3][6][7]

  • Neutral salts: like ammonium chloride have also been used effectively under solvent-free conditions.[13]

Q3: Can this reaction be performed under "green" or environmentally friendly conditions?

A3: Yes, significant efforts have been made to develop greener synthetic routes. This includes the use of water as a solvent, employing solvent-free reaction conditions, and utilizing reusable heterogeneous catalysts.[7][12][14] For instance, the use of p-dodecylbenzenesulfonic acid (DBSA) in water has been reported as an eco-friendly method.

Q4: What is the influence of electron-donating and electron-withdrawing groups on the aromatic aldehyde?

A4: The electronic nature of the substituents on the aromatic aldehyde can impact the reaction yield. Generally, aldehydes with electron-withdrawing groups tend to enhance the yield of the pyrimidine-5-carbonitrile product. This is attributed to the increased electrophilicity of the carbonyl carbon, which facilitates the initial nucleophilic attack.[13] Conversely, electron-donating groups may decrease the yield.[13]

Data Presentation

Table 1: Comparison of Catalysts for the Synthesis of Pyrimidine-5-carbonitrile Derivatives

CatalystReactantsSolventTemperature (°C)TimeYield (%)Reference
p-Dodecylbenzenesulfonic acid (DBSA) (10 mol%) p-chlorobenzoylacetonitrile, aldehyde, substituted ureaWaterRoom Temp2-3 h85-94
Magnesium oxide (MgO) Aldehyde, malononitrile, amidineAcetonitrileReflux1-2 h85-96[7]
Bone char-nPrN-SO3H (0.4 mol%) Aldehyde, malononitrile, urea/thioureaSolvent-free805-15 min90-98[15]
Ammonium chloride (NH4Cl) Substituted benzaldehyde, malononitrile, urea/thioureaSolvent-free1101-2 h70-85[13]
Sodium acetate Benzaldehyde, malononitrile, benzamidine HClWater/EthanolReflux6 h78[3]
Triethylamine Benzaldehyde, malononitrile, benzamidine HClDMSOReflux16 h40[3]

Experimental Protocols

Protocol 1: General Procedure for Three-Component Synthesis using a Bone Char-Based Catalyst [15]

  • Reactant Mixture: In a round-bottom flask, combine the aldehyde (1 mmol), malononitrile (1.2 mmol), urea or thiourea (1.8 mmol), and the bone char-nPrN-SO3H catalyst (0.4 mol%).

  • Reaction Conditions: Heat the mixture at 80 °C under solvent-free conditions and stir for the appropriate time (typically 5-15 minutes).

  • Monitoring: Monitor the progress of the reaction using Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete, add distilled water to the reaction mixture and cool it to room temperature.

  • Isolation: The resulting precipitate is separated by filtration and washed with hot ethanol (3 x 2 mL) to yield the crude product.

  • Purification: The crude product can be further purified by recrystallization from a suitable solvent.

Protocol 2: Synthesis in an Aqueous Medium using p-Dodecylbenzenesulfonic Acid (DBSA)

  • Reactant Mixture: A mixture of an aromatic aldehyde (1 mmol), p-chlorobenzoylacetonitrile (1 mmol), substituted urea (1 mmol), and DBSA (10 mol%) is prepared in water (20 mL).

  • Reaction Conditions: The reaction mixture is stirred at room temperature for 2-3 hours.

  • Work-up: After the reaction is complete, the solid product that precipitates is filtered off.

  • Purification: The solid is then washed with water and recrystallized from ethanol to obtain the pure pyrimidine-5-carbonitrile derivative.

Visualizations

Troubleshooting_Low_Yield cluster_causes Potential Causes cluster_solutions Troubleshooting Steps start Low Yield of Pyrimidine-5-carbonitrile catalyst Suboptimal Catalyst (Choice/Loading) start->catalyst conditions Incorrect Reaction Conditions (Temp/Time) start->conditions solvent Inappropriate Solvent start->solvent purity Low Reactant Purity start->purity stoichiometry Incorrect Stoichiometry start->stoichiometry optimize_catalyst Screen different catalysts & optimize loading catalyst->optimize_catalyst optimize_conditions Adjust temperature/time (Monitor with TLC) conditions->optimize_conditions optimize_solvent Test different solvents or solvent-free conditions solvent->optimize_solvent purify_reactants Ensure high purity of starting materials purity->purify_reactants adjust_stoichiometry Use slight excess of amidine source stoichiometry->adjust_stoichiometry

Caption: Troubleshooting workflow for addressing low reaction yields.

Side_Product_Formation cluster_byproducts Common Byproducts cluster_mitigation Mitigation Strategies start Significant Side Product Formation dhp Hantzsch DHP (Fluorescent) start->dhp knoevenagel Uncyclized Knoevenagel Adduct start->knoevenagel acylurea N-Acylurea start->acylurea lower_temp Lower reaction temperature dhp->lower_temp Caused by high temp. optimize_catalyst Optimize catalyst to improve selectivity knoevenagel->optimize_catalyst Inefficient cyclization control_stoichiometry Carefully control reactant stoichiometry acylurea->control_stoichiometry Side reaction of urea

Caption: Logical relationships for minimizing common side products.

References

Technical Support Center: Pyrimidine Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions to address common challenges encountered during the purification of synthetic pyrimidines, specifically focusing on the removal of byproducts.

Frequently Asked Questions (FAQs)

Q1: What are the most common types of byproducts and impurities encountered in pyrimidine synthesis?

A1: During pyrimidine synthesis, several types of impurities can arise, complicating purification. These often include unreacted starting materials, excess reagents, and side-products from competing reactions.[1][2] Specific side-products can include regioisomers, over-alkylated or acylated compounds, and products from dimerization or polymerization of reactive intermediates.[2] For instance, in the Biginelli reaction, a common method for pyrimidine synthesis, Hantzsch dihydropyridine byproducts can sometimes form.[3]

Q2: What are the primary purification techniques for removing these byproducts?

A2: The most common and effective purification methods for pyrimidine derivatives are recrystallization and flash column chromatography.[1][4] Other techniques such as Solid-Phase Extraction (SPE) and Preparative High-Performance Liquid Chromatography (Prep-HPLC) are also used, particularly for obtaining highly pure compounds or for challenging separations.[1] The choice of method depends on the physical properties of the target compound and the nature of the impurities.[4]

Q3: How can I monitor the progress of my purification?

A3: Thin-Layer Chromatography (TLC) is an indispensable, rapid, and effective technique for monitoring purification.[4] By comparing the crude reaction mixture, collected fractions, and a reference standard (if available) on a single TLC plate, you can assess purity and identify the fractions containing the desired product.[4] For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy are used to confirm the purity and structure of the final product.[2][5]

Q4: What factors should I consider when choosing a purification method?

A4: The selection of a purification strategy should be based on several factors:

  • Nature of Impurities: If the impurities have significantly different polarities from the desired product, column chromatography is often effective.[1]

  • Physical State: Recrystallization is a cost-effective method for purifying solid compounds.[1]

  • Purity Requirements: For compounds requiring very high purity, such as those intended for biological assays, Prep-HPLC is often the best choice.[1]

  • Scale of Synthesis: Recrystallization is suitable for large quantities, while chromatography techniques are scalable but can be more resource-intensive.

Troubleshooting Guides

Issue 1: Recrystallization Problems

Q: My compound precipitates as an oil or amorphous solid instead of forming crystals. What should I do?

A: This issue, often caused by rapid precipitation from a supersaturated solution or a large temperature gradient, can be resolved by slowing down the cooling process.[4] Allow the flask to cool gradually to room temperature on the benchtop before moving it to an ice bath.[4]

  • Alternative Solutions:

    • Try a more viscous solvent system or a solvent in which your compound is slightly more soluble at room temperature.[4]

    • "Seed" the solution with a tiny crystal of the pure compound to induce proper crystallization.[4]

    • Consider a two-solvent recrystallization method. Dissolve the compound in a minimal amount of a hot "good" solvent and then add a "poor" solvent dropwise until the solution becomes slightly turbid, then allow it to cool slowly.[1]

Q: My product is still impure after recrystallization. What are the next steps?

A: If a single recrystallization does not sufficiently purify the product, a second recrystallization with a different solvent system may be effective.[4] However, if impurities have solubility profiles similar to your target compound, column chromatography is a more suitable and powerful purification technique.[4]

Issue 2: Column Chromatography Challenges

Q: I'm having trouble separating my pyrimidine derivative from a closely related impurity (e.g., a regioisomer). How can I improve separation?

A: Improving the resolution between two closely eluting spots on a TLC plate is key to successful column separation.

  • Solvent System Optimization: Test various solvent systems using TLC. A good system should provide a retention factor (Rf) of approximately 0.2-0.4 for your target compound and maximize the separation from impurities.[1]

  • Stationary Phase: If silica gel does not provide adequate separation, consider using a different stationary phase, such as alumina.[2]

  • Technique: Ensure proper column packing and sample loading. The sample should be loaded in a minimal volume of solvent as a concentrated band.

Q: After purification by column chromatography, I still see residual catalysts or reagents in my product. Why?

A: This suggests that the pre-chromatography work-up was insufficient. Catalysts and reagents can sometimes co-elute with the product.[2] It is crucial to perform thorough aqueous washes and extractions to remove these water-soluble impurities before concentrating the crude product for chromatography.[2]

Comparison of Common Purification Techniques

TechniquePrincipleBest ForAdvantagesDisadvantages
Recrystallization Differential solubility of the compound and impurities in a solvent at different temperatures.[1]Purifying solid, crystalline compounds on a large scale.[1]Cost-effective, simple setup, can yield very pure crystals.[1]Not suitable for oils or amorphous solids; requires finding a suitable solvent.[4]
Flash Column Chromatography Differential partitioning of compounds between a stationary phase (e.g., silica gel) and a mobile phase.[1]Separating mixtures with components of different polarities.[1]Widely applicable, rapid, can separate complex mixtures.[1]Can be solvent and time-intensive; may not separate compounds with very similar Rf values.[4]
Solid-Phase Extraction (SPE) Partitioning of compounds between a solid sorbent and a liquid phase.[1]Rapid cleanup of samples by removing interfering impurities.[1]Fast, can be automated, uses less solvent than column chromatography.Lower resolution compared to HPLC; primarily for cleanup, not high-resolution separation.
Preparative HPLC High-resolution separation based on differential partitioning between a stationary and mobile phase under high pressure.[1]Final purification step for obtaining highly pure compounds, especially for challenging separations.[1]Excellent resolution and purity, automated.Expensive equipment, limited sample capacity, requires method development.

Experimental Protocols

Protocol 1: Single-Solvent Recrystallization
  • Solvent Selection: Choose a solvent where the pyrimidine compound is highly soluble at high temperatures but poorly soluble at low temperatures (e.g., ethanol, methanol, ethyl acetate).[1]

  • Dissolution: In a flask, dissolve the crude product in the minimum amount of hot solvent to create a saturated solution.[1]

  • Hot Filtration (Optional): If insoluble impurities are present, quickly filter the hot solution through a pre-heated funnel.[1]

  • Crystallization: Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.[1]

  • Collection: Collect the crystals via vacuum filtration using a Büchner funnel.[1]

  • Washing: Wash the collected crystals with a small amount of cold solvent to remove adhering impurities.[1]

  • Drying: Dry the purified crystals under vacuum.[1]

Protocol 2: Flash Column Chromatography
  • Solvent System Selection: Use TLC to identify a solvent system (e.g., hexane/ethyl acetate) that gives the target compound an Rf value of 0.2-0.4 and good separation from impurities.[1]

  • Column Packing: Prepare a slurry of silica gel in the chosen non-polar solvent and pour it into the column. Allow the silica to settle into a packed bed without cracks.

  • Sample Loading: Dissolve the crude product in a minimal amount of solvent and load it carefully onto the top of the silica bed.

  • Elution: Add the mobile phase to the column and apply pressure to begin elution. Collect the eluate in fractions.[4]

  • Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.[1]

  • Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified pyrimidine derivative.[1]

Visualizations

cluster_synthesis Synthesis & Work-up cluster_purification Purification & Analysis start Reaction Setup reaction Reaction Monitoring (TLC) start->reaction workup Quenching & Extraction reaction->workup concentrate Concentrate Crude Product workup->concentrate purify Purification (Chromatography/Recrystallization) concentrate->purify Crude Product analyze Fraction Analysis (TLC) purify->analyze combine Combine Pure Fractions analyze->combine evaporate Solvent Evaporation combine->evaporate final Pure Product evaporate->final

Caption: General workflow for pyrimidine synthesis and purification.

start Analyze Crude Product (TLC/NMR/HPLC) impure Product is Impure start->impure Yes pure Product is Pure start->pure No is_solid Is the product solid? impure->is_solid recrystallize Attempt Recrystallization is_solid->recrystallize Yes column Perform Column Chromatography is_solid->column No check_xtal Crystals Formed? recrystallize->check_xtal oil_out Product Oiled Out / Amorphous check_xtal->oil_out No final_product Pure Product Isolated check_xtal->final_product Yes slow_cool Slow down cooling rate Try different solvent system oil_out->slow_cool slow_cool->recrystallize check_sep Good Separation on TLC? column->check_sep poor_sep Poor Separation check_sep->poor_sep No check_sep->final_product Yes optimize_solvent Optimize Solvent System (change polarity) poor_sep->optimize_solvent optimize_solvent->column

Caption: Troubleshooting decision tree for pyrimidine purification.

References

stability issues of 4-Hydroxy-2-(methylthio)pyrimidine-5-carbonitrile under acidic conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-Hydroxy-2-(methylthio)pyrimidine-5-carbonitrile, focusing on its stability under acidic conditions.

Troubleshooting Guide

This guide addresses specific issues that may arise during experiments involving this compound in acidic environments.

Issue/Observation Potential Cause Recommended Action
Unexpected peaks observed during HPLC analysis after exposure to acidic conditions. Degradation of this compound.1. Identify Degradants: Use LC-MS to determine the mass-to-charge ratio of the new peaks and propose potential structures. 2. Forced Degradation Study: Conduct a systematic forced degradation study under various acidic pH values (e.g., pH 1, 3, 5) and temperatures to understand the degradation profile.[1][2][3] 3. Modify Experimental Conditions: If possible, adjust the pH to a less acidic range or lower the reaction temperature to minimize degradation.
Loss of parent compound signal or decreased assay potency. Significant degradation of the starting material.1. Quantify Degradation: Use a validated stability-indicating HPLC method to quantify the percentage of degradation over time.[4] 2. Kinetics Study: Perform a kinetic study to determine the rate of degradation at different pH values and temperatures. This data can help predict the compound's shelf-life under specific acidic conditions. 3. Formulation Adjustment: Consider the use of buffering agents or a different formulation vehicle to protect the compound from acidic hydrolysis.
Formation of a precipitate in acidic solution. The degraded product may have lower solubility in the acidic medium.1. Characterize the Precipitate: Isolate the precipitate by filtration and analyze it using techniques like NMR, IR, and mass spectrometry to identify its structure. 2. Solubility Profiling: Determine the solubility of the parent compound and potential degradation products at various pH values.
Change in solution color upon addition of acid. Potential formation of chromophoric degradation products.1. UV-Vis Spectroscopy: Monitor changes in the UV-Vis spectrum of the solution over time to track the formation of new chromophores. 2. Isolate and Identify: Isolate the colored species using preparative chromatography for structural elucidation.

Frequently Asked Questions (FAQs)

Q1: What are the likely degradation pathways for this compound under acidic conditions?

A1: Based on the functional groups present in the molecule, two primary degradation pathways are plausible under acidic conditions:

  • Hydrolysis of the Nitrile Group: The nitrile (-CN) group can undergo acid-catalyzed hydrolysis to first form an amide intermediate (4-Hydroxy-2-(methylthio)pyrimidine-5-carboxamide) and subsequently a carboxylic acid (4-Hydroxy-2-(methylthio)pyrimidine-5-carboxylic acid).[5][6][7][8]

  • Cleavage of the Methylthioether Bond: The C-S bond of the methylthioether group can be susceptible to acidic cleavage, particularly under harsh conditions (strong acid, high temperature), potentially leading to the formation of a 2-hydroxy or 2-mercaptopyrimidine derivative.[9][10][11][12][13]

Q2: How can I monitor the stability of this compound in my acidic formulation?

A2: A stability-indicating analytical method is crucial. High-Performance Liquid Chromatography (HPLC) with UV detection is a common and effective technique.[4] For more detailed analysis and identification of unknown degradation products, coupling HPLC with Mass Spectrometry (LC-MS) is highly recommended.[4][14]

Q3: What analytical techniques are recommended for identifying the degradation products?

A3: A combination of chromatographic and spectroscopic techniques is generally required:

  • LC-MS: To separate the degradation products and obtain their molecular weights.

  • High-Resolution Mass Spectrometry (HRMS): To determine the elemental composition of the degradants.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the detailed chemical structure of isolated degradation products.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: To identify changes in functional groups.

Q4: Are there any general precautions I can take to minimize degradation during my experiments?

A4: Yes, consider the following:

  • Temperature Control: Perform reactions at the lowest effective temperature.

  • pH Control: Use the mildest acidic conditions possible for your experiment. Buffer the solution if the reaction allows.

  • Inert Atmosphere: To prevent potential oxidative degradation, which can sometimes be exacerbated by acidic conditions, consider running your experiments under an inert atmosphere (e.g., nitrogen or argon).

  • Time: Minimize the exposure time of the compound to acidic conditions.

Experimental Protocols

Protocol 1: Forced Degradation Study - Acid Hydrolysis

Objective: To evaluate the stability of this compound under acidic conditions and to generate potential degradation products for characterization.

Methodology:

  • Stock Solution Preparation: Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable organic solvent (e.g., acetonitrile or methanol).

  • Stress Conditions:

    • Pipette a known volume of the stock solution into separate vials.

    • Add an equal volume of an acidic solution (e.g., 0.1 N HCl, 1 N HCl) to achieve the desired final concentration of the compound.

    • Prepare a control sample with purified water instead of acid.

  • Incubation:

    • Incubate the vials at a controlled temperature (e.g., 40°C, 60°C, or 80°C).

    • Withdraw aliquots at specified time points (e.g., 0, 2, 4, 8, 12, 24 hours).

  • Sample Analysis:

    • Neutralize the withdrawn aliquots with an appropriate base (e.g., NaOH solution) to stop the degradation.

    • Dilute the samples to a suitable concentration for analysis.

    • Analyze the samples using a validated stability-indicating HPLC-UV method.

    • Analyze samples with significant degradation by LC-MS to identify degradation products.

Visualizations

degradation_pathway A This compound B [Intermediate Amide] 4-Hydroxy-2-(methylthio)pyrimidine-5-carboxamide A->B Acid Hydrolysis (H₃O⁺) C [Final Product] 4-Hydroxy-2-(methylthio)pyrimidine-5-carboxylic acid B->C Acid Hydrolysis (H₃O⁺)

Caption: Potential nitrile hydrolysis pathway.

experimental_workflow cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis prep_stock Prepare Stock Solution add_acid Add Acidic Solution prep_stock->add_acid incubate Incubate at Controlled Temperature and Time add_acid->incubate neutralize Neutralize Aliquots incubate->neutralize hplc HPLC-UV Analysis neutralize->hplc lcms LC-MS Analysis hplc->lcms If degradation > 10%

Caption: Forced degradation study workflow.

troubleshooting_logic start Unexpected Experimental Result (e.g., new peaks, low yield) check_stability Is the compound stable under the acidic conditions used? start->check_stability forced_degradation Conduct Forced Degradation Study check_stability->forced_degradation No end Problem Resolved check_stability->end Yes no_stability_info Assume Instability check_stability->no_stability_info Unknown identify_degradants Identify Degradation Products (LC-MS, NMR) forced_degradation->identify_degradants modify_conditions Modify Experimental Conditions (pH, Temp, Time) identify_degradants->modify_conditions optimize Re-run Experiment with Optimized Conditions modify_conditions->optimize optimize->end no_stability_info->forced_degradation

Caption: Troubleshooting decision tree.

References

Technical Support Center: Prevention of Methylthio Group Oxidation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on preventing the unwanted oxidation of methylthio (-SCH₃) groups during chemical reactions. The sulfur atom in a methylthio group is susceptible to oxidation, which can lead to the formation of methylsulfinyl (-S(O)CH₃) or methylsulfonyl (-SO₂CH₃) groups, altering the reactivity and properties of the molecule.[1] This resource offers troubleshooting guides and frequently asked questions to address common challenges encountered in the laboratory.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: I'm observing unexpected oxidation of a methylthio group in my reaction. What are the common causes?

A1: Unwanted oxidation of a methylthio group is typically caused by the presence of oxidizing agents, which can be intentionally added reagents, impurities, or even atmospheric oxygen under certain conditions. Key factors include:

  • Choice of Reagents: Using strong or non-selective oxidizing agents is a primary cause.

  • Reaction Conditions: Elevated temperatures and prolonged reaction times can increase the likelihood of oxidation.[1]

  • Presence of Impurities: Peroxides in solvents or trace metal ions can catalyze oxidation.

  • Atmospheric Oxygen: For sensitive substrates, exposure to air, especially at higher pH where the corresponding thiolate is more easily oxidized, can be a contributing factor.

Q2: My reaction involves an oxidation step elsewhere in the molecule, but my methylthio group is also getting oxidized. How can I achieve selective oxidation?

A2: Achieving chemoselectivity is crucial when other functional groups need to be oxidized in the presence of a methylthio group. The following strategies can be employed:

  • Use of Selective Oxidants: Employing milder or more selective oxidizing agents is key. For instance, Swern and Pinnick oxidations can sometimes be used to oxidize alcohols to aldehydes and carboxylic acids, respectively, though the oxidation of the thioether might still be a competitive pathway.[2]

  • Careful Control of Stoichiometry: Limiting the amount of the oxidizing agent to the exact molar equivalent required for the desired transformation can minimize the oxidation of the methylthio group.[1]

  • Lowering Reaction Temperature: Many oxidation reactions are temperature-dependent. Running the reaction at lower temperatures (e.g., 0 °C or -78 °C) can often slow down the rate of methylthio oxidation more significantly than the oxidation of the target functional group.

  • Protecting the Methylthio Group: If selectivity cannot be achieved through reagent and condition control, temporarily protecting the methylthio group is a reliable strategy.

Q3: I'm working on a peptide containing methionine, and I'm seeing oxidation to methionine sulfoxide. How can I prevent this during solid-phase peptide synthesis (SPPS)?

A3: Methionine oxidation is a common side reaction in peptide synthesis, particularly during the acidic conditions of cleavage from the resin.[1][3]

  • Use of Scavengers in Cleavage Cocktails: The most effective method is to include reducing agents or scavengers in the trifluoroacetic acid (TFA) cleavage cocktail.[3][4] Common scavengers that protect methionine include dimethyl sulfide (DMS) and dithiothreitol (DTT).[1][3]

  • Optimized Cleavage Protocols: Utilizing cleavage cocktails specifically designed to suppress methionine oxidation is crucial. For example, a cocktail containing TMSCl and PPh₃ can be highly effective.[4]

  • Post-Cleavage Reduction: If oxidation does occur, the resulting methionine sulfoxide can often be reduced back to methionine after cleavage and purification.[1][3]

  • Use of Methionine Sulfoxide in Synthesis: In cases where methionine is particularly prone to oxidation, it is sometimes advantageous to intentionally use Fmoc-Met(O)-OH during the synthesis and then perform a global reduction of the sulfoxide at the end.[1]

Q4: What are suitable protecting groups for a methylthio group to prevent its oxidation?

A4: While the methylthio group itself is a thioether, principles for protecting thiols can be adapted. The goal is to temporarily modify the sulfur atom to render it less nucleophilic and less susceptible to oxidation.

  • S-Trityl (Trt): The triphenylmethyl (Trt) group is a bulky protecting group that can be introduced to a thiol. It is labile to acid, often removed with TFA in the presence of scavengers like triethylsilane.[5]

  • S-Acetamidomethyl (Acm): The Acm group is stable to the acidic conditions of Boc deprotection and the basic conditions of Fmoc deprotection in peptide synthesis, making it a useful orthogonal protecting group. It is typically removed with mercury(II) or iodine.

  • Thioesters: Acyl groups can be used to protect thiols as thioesters. However, their stability can be an issue, and harsh conditions may be needed for their removal.[6] Newer methods using thiotransesterification with reagents like thioglycolic acid offer milder deprotection conditions.[6]

Data Presentation

Table 1: Comparison of Oxidizing Agents for Selective Sulfide to Sulfoxide Conversion

This table provides a comparison of common oxidizing agents and their general selectivity for the oxidation of sulfides to sulfoxides, which is the first step in the oxidation of a methylthio group.

Oxidizing AgentTypical ConditionsAdvantagesDisadvantagesSelectivity (Sulfoxide:Sulfone)
Hydrogen Peroxide (H₂O₂) Acetic acid or MeOH, often with a metal catalyst (e.g., Ti, W, V)Inexpensive, environmentally friendly.Often requires a catalyst for good selectivity; can be slow.Variable, catalyst-dependent
m-CPBA CH₂Cl₂ or CHCl₃, 0 °C to RTReadily available, generally effective, fast reaction times.Can be unselective, potentially explosive.Moderate to Good
Sodium Periodate (NaIO₄) MeOH/H₂O, 0 °C to RTHigh selectivity, easy workup (insoluble iodine byproducts).Stoichiometric waste, limited solubility in organic solvents.Excellent
Oxone® (KHSO₅) MeOH/H₂O or CH₃CN/H₂O, buffered with NaHCO₃Stable, inexpensive, easy to handle solid.Can lead to over-oxidation if not carefully controlled.Good to Excellent

Table 2: Effect of Cleavage Cocktail Composition on Methionine Oxidation in Peptide Synthesis

This table presents representative data on the effectiveness of different cleavage cocktails in preventing the oxidation of the methylthio group in methionine residues during peptide synthesis.

Cleavage Cocktail (Reagents in TFA)Typical Reaction TimeEstimated Met(O) Byproduct (%)Key Scavenger Function
95% TFA / 5% H₂O 2-3 hours> 50%None
95% TFA / 2.5% H₂O / 2.5% TIS 2-3 hours15 - 50%TIS reduces carbocations but is a weak antioxidant.[4]
Reagent H (TFA/phenol/thioanisole/EDT/DMS/NH₄I) 2-4 hours2 - 10%DMS/NH₄I actively reduces any Met(O) formed.
85% TFA / 5% Anisole / 5% Me₂S / 5% TMSCl + PPh₃ 1 hour< 1%TMSCl/PPh₃ combination actively prevents oxidation.[4]

Experimental Protocols

Protocol 1: Selective Oxidation of a Thioether to a Sulfoxide using Sodium Periodate

This protocol describes a highly selective method to oxidize a sulfide to a sulfoxide, which can be useful when this transformation is desired while minimizing over-oxidation to the sulfone.

  • Dissolution: In a round-bottom flask, dissolve the methylthio-containing compound (1 equivalent) in methanol. Use enough methanol to fully dissolve the starting material.

  • Cooling: Place the flask in an ice bath and stir for 10-15 minutes until the solution reaches 0 °C.

  • Oxidant Preparation: In a separate beaker, dissolve sodium periodate (1.05 equivalents) in a minimal amount of deionized water.

  • Addition: Add the aqueous NaIO₄ solution dropwise to the stirred sulfide solution over 15-20 minutes. A white precipitate of sodium iodate will form.

  • Reaction Monitoring: Allow the reaction to stir at 0 °C. Monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.

  • Work-up: Once the reaction is complete, filter the mixture through a pad of celite to remove the insoluble iodine salts, washing the filter cake with a small amount of methanol.

  • Extraction: Transfer the filtrate to a separatory funnel. Add water and extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to yield the crude sulfoxide.

  • Purification: The crude product can be purified by column chromatography or recrystallization if necessary.

Protocol 2: Optimized Cleavage Protocol to Prevent Methionine Oxidation in SPPS

This protocol utilizes a cleavage cocktail designed to minimize the oxidation of the methionine side chain during the final deprotection and cleavage step of Fmoc-based solid-phase peptide synthesis.[4]

  • Resin Preparation: After completion of the peptide synthesis, thoroughly wash the peptidyl-resin with dichloromethane (DCM) and dry it under vacuum for at least 1 hour.

  • Prepare Cleavage Cocktail: Freshly prepare the cleavage cocktail in a fume hood. For every 1 gram of resin, use approximately 10 mL of the cocktail.

    • Composition: 8.5 mL TFA, 0.5 mL Anisole, 0.5 mL Dimethyl Sulfide (Me₂S), 0.5 mL Trimethylsilyl chloride (TMSCl).

    • Immediately before use, add 10 mg of Triphenylphosphine (PPh₃) to the cocktail and ensure it is fully dissolved.

  • Cleavage Reaction: Add the cleavage cocktail to the dried resin. Gently agitate the mixture at room temperature for 1-2 hours under an inert atmosphere (e.g., a nitrogen or argon blanket).

  • Peptide Precipitation: Filter the resin and collect the TFA filtrate. Wash the resin with a small amount of fresh TFA and combine the filtrates. Precipitate the peptide by adding the TFA solution dropwise into a 10-fold excess of cold diethyl ether.

  • Purification: Centrifuge the ether suspension to pellet the crude peptide. Wash the pellet with cold ether, dry, and then purify using standard methods such as reverse-phase high-performance liquid chromatography (RP-HPLC).

Visualizations

Troubleshooting_Methylthio_Oxidation start Unwanted Oxidation of Methylthio Group Observed check_reagents Are you using a strong or non-selective oxidizing agent? start->check_reagents check_conditions Are reaction temperature or time excessive? check_reagents->check_conditions No sol_reagents Switch to a milder or more selective oxidant (e.g., NaIO4). check_reagents->sol_reagents Yes check_impurities Could solvent peroxides or metal ions be present? check_conditions->check_impurities No sol_conditions Lower reaction temperature and monitor reaction to minimize time. check_conditions->sol_conditions Yes sol_impurities Use freshly distilled solvents. Consider adding a chelating agent (e.g., EDTA). check_impurities->sol_impurities Yes sol_protect Consider protecting the methylthio group. check_impurities->sol_protect No / Ineffective

Caption: Troubleshooting workflow for addressing the unwanted oxidation of a methylthio group.

Prevention_Strategy_Selection start Need to Prevent Methylthio Oxidation is_oxidation_rxn Is an oxidation reaction intended elsewhere in the molecule? start->is_oxidation_rxn general_precautions General Precautions: - Use purified solvents - Degas solutions - Maintain inert atmosphere start->general_precautions is_peptide_synthesis Is the reaction part of peptide synthesis? is_oxidation_rxn->is_peptide_synthesis No strategy_selective_oxidant Strategy 1: Use Chemoselective Oxidant & Control Stoichiometry/Temp is_oxidation_rxn->strategy_selective_oxidant Yes strategy_scavengers Strategy 2: Use Scavengers in Cleavage Cocktail is_peptide_synthesis->strategy_scavengers Yes (during cleavage) is_peptide_synthesis->general_precautions No strategy_protecting_group Strategy 3: Protect the Methylthio Group strategy_selective_oxidant->strategy_protecting_group If selectivity is poor

Caption: Decision-making guide for selecting a strategy to prevent methylthio group oxidation.

References

Technical Support Center: Troubleshooting Low Yield in Biginelli Reaction for Pyrimidines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address common issues leading to low yields in the Biginelli reaction for the synthesis of dihydropyrimidinones (DHPMs).

Frequently Asked Questions (FAQs)

Q1: My Biginelli reaction is resulting in a low yield of the desired dihydropyrimidinone (DHPM). What are the common causes?

Low yields in the Biginelli reaction can stem from several factors, including suboptimal reaction conditions, catalyst inefficiency, reactant purity issues, or the occurrence of side reactions.[1][2] Key areas to investigate include the choice of catalyst, solvent, reaction temperature, and the purity of your starting materials.[2]

Q2: I am observing a significant amount of unreacted starting materials. How can I improve the conversion rate?

Incomplete conversion is a common challenge. To drive the reaction to completion, consider the following troubleshooting steps:

  • Catalyst Activity: Ensure your catalyst is active. For reusable catalysts, regeneration may be necessary. If you are using a Brønsted acid like HCl, verify its concentration is appropriate.[1] The absence of a catalyst often leads to poor yields or no reaction at all.[3]

  • Reaction Time and Temperature: The reaction may require a longer duration or a moderate increase in temperature to proceed to completion. It is highly recommended to monitor the reaction's progress using Thin Layer Chromatography (TLC).[1]

  • Solvent Selection: The solubility of reactants and intermediates is critical. While ethanol is a common solvent, exploring other options like acetonitrile or even solvent-free conditions has been shown to enhance yields for specific substrates.[1][2] Polar solvents are generally preferred.[2]

Q3: An unexpected side product is forming alongside my desired DHPM. What could it be and how can I minimize it?

A frequent byproduct in the Biginelli reaction is a Hantzsch-type 1,4-dihydropyridine (DHP). This occurs when two equivalents of the β-ketoester react with the aldehyde and ammonia, which can form from the decomposition of urea at elevated temperatures.[1]

To minimize the formation of this byproduct:

  • Control Reaction Temperature: Higher temperatures can favor the Hantzsch pathway. Running the reaction at a lower temperature can significantly reduce the formation of the DHP byproduct.[1]

  • Catalyst Choice: The selection of the catalyst can influence the selectivity between the Biginelli and Hantzsch pathways.[1]

  • Order of Addition: In some cases, adding the urea last can help minimize its decomposition into ammonia.[1]

Q4: I suspect my catalyst is not optimal for my specific substrates. What are some alternative catalysts I can try?

While classical Biginelli reactions often use strong Brønsted acids like HCl, a wide range of other catalysts have been successfully employed.[2][4] Lewis acids are a common and effective alternative.

Here is a comparison of various catalysts used in the Biginelli reaction:

Catalyst TypeExamplesTypical ConditionsNotes
Brønsted Acids HCl, H₂SO₄, p-TsOHReflux in ethanolThe classical approach, can sometimes lead to side reactions.[2][4]
Lewis Acids FeCl₃, ZnCl₂, InCl₃, Yb(OTf)₃, MgBr₂Varies (solvent-free, reflux in various solvents)Often provide higher yields and milder reaction conditions.[2][4][5][6]
Heterogeneous Catalysts Sulfated Zirconia, Nafion-H, Amberlyst-70Often solvent-free or in polar solventsOffer advantages in terms of reusability and simplified workup.[1][5]
Organocatalysts Thiourea derivatives, ProlineMild conditionsCan offer high enantioselectivity in asymmetric Biginelli reactions.
Nanocatalysts Copper nanoparticlesRoom temperature in ionic liquidsCan lead to rapid reactions with high yields.[7]

Q5: How does the choice of solvent affect the reaction yield?

The solvent plays a crucial role in the Biginelli reaction by influencing reactant solubility and the equilibrium of tautomers.[8][9] The polarity of the solvent can significantly impact the reaction rate and yield, with polar solvents generally being preferred.[2][10]

Here's a look at the effect of different solvents on a model Biginelli reaction:

SolventDielectric Constant (ε)Yield (%)
Acetonitrile37.595
Ethanol24.585
Tetrahydrofuran (THF)7.570
Dichloromethane (DCM)8.960
Toluene2.440

Data is illustrative and compiled from general trends reported in the literature. Actual yields will vary based on specific substrates and reaction conditions.[11]

Troubleshooting Workflow

If you are experiencing low yields, follow this logical troubleshooting workflow to identify and resolve the issue.

Biginelli_Troubleshooting start Low Yield in Biginelli Reaction check_purity Check Purity of Starting Materials (Aldehyde, β-Ketoester, Urea) start->check_purity purity_ok Purity OK? check_purity->purity_ok purify Purify/Use New Reagents purity_ok->purify No optimize_conditions Optimize Reaction Conditions purity_ok->optimize_conditions Yes purify->optimize_conditions catalyst Catalyst Issues? optimize_conditions->catalyst screen_catalysts Screen Different Catalysts (Lewis Acids, Heterogeneous, etc.) catalyst->screen_catalysts Yes solvent_temp Solvent/Temperature Issues? catalyst->solvent_temp No screen_catalysts->solvent_temp screen_solvents_temp Screen Solvents & Adjust Temperature (Monitor by TLC) solvent_temp->screen_solvents_temp Yes side_reactions Side Reactions Observed? solvent_temp->side_reactions No screen_solvents_temp->side_reactions adjust_for_side_reactions Adjust Conditions to Minimize Side Products (e.g., lower temperature) side_reactions->adjust_for_side_reactions Yes success Improved Yield side_reactions->success No adjust_for_side_reactions->success Biginelli_Mechanism cluster_1 Step 1: Aldehyde-Urea Condensation cluster_2 Step 2: Nucleophilic Addition cluster_3 Step 3: Cyclization and Dehydration Aldehyde Aldehyde Acyliminium N-Acyliminium Ion Aldehyde->Acyliminium + Urea, -H₂O Urea Urea Urea->Acyliminium OpenChain Open-Chain Ureide Acyliminium->OpenChain Nucleophilic Attack Ketoester β-Ketoester (Enol form) Ketoester->OpenChain DHPM_precursor Cyclized Intermediate OpenChain->DHPM_precursor Intramolecular Cyclization DHPM Dihydropyrimidinone (DHPM) DHPM_precursor->DHPM -H₂O

References

column chromatography techniques for purifying pyrimidine-5-carbonitriles

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on purifying pyrimidine-5-carbonitrile derivatives using column chromatography.

Frequently Asked Questions (FAQs)

Q1: What is the most common stationary phase for purifying pyrimidine-5-carbonitriles?

A1: Silica gel is the most widely used stationary phase for the column chromatography of pyrimidine-5-carbonitriles due to its effectiveness in separating compounds based on polarity.[1] For particularly acid-sensitive compounds, deactivated silica gel or alternative stationary phases like alumina can be considered.[2][3]

Q2: How do I select an appropriate mobile phase (solvent system)?

A2: The ideal mobile phase is typically determined by running preliminary tests on Thin Layer Chromatography (TLC).[1][4] Aim for a solvent system that provides a retention factor (Rf) of approximately 0.2-0.4 for your target compound, ensuring good separation from impurities.[1] Common solvent systems include mixtures of hexane/ethyl acetate or dichloromethane/methanol.[1]

Q3: What is "dry loading" and when should I use it?

A3: Dry loading involves pre-adsorbing your crude sample onto a small amount of silica gel, which is then loaded onto the column.[5] This technique is particularly useful when your crude mixture is not soluble in the initial, low-polarity eluent you plan to use for the separation.[2][5]

Q4: My pyrimidine-5-carbonitrile is very polar and doesn't move from the baseline on TLC. What should I do?

A4: For highly polar compounds, you may need to use a more polar mobile phase. Systems containing methanol or even small amounts of ammonia (e.g., a stock solution of 10% ammonium hydroxide in methanol, used as 1-10% of the mobile phase in dichloromethane) can be effective.[2] Alternatively, reverse-phase chromatography, using a C18 column with a mobile phase like water and acetonitrile (often with 0.1% formic acid), is a suitable option.[6]

Q5: How can I confirm the purity of my collected fractions?

A5: The purity of each fraction should be assessed using an analytical technique like TLC.[5] Fractions containing the pure desired product can then be combined. For more rigorous purity assessment, techniques like High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy are recommended.[7][8]

Troubleshooting Guide

This guide addresses specific issues you may encounter during the column chromatography purification of pyrimidine-5-carbonitriles.

Problem Potential Cause(s) Suggested Solution(s)
The target compound is not eluting from the column. The mobile phase is not polar enough.Gradually increase the polarity of the mobile phase. For example, if using a hexane/ethyl acetate system, increase the percentage of ethyl acetate.[2]
The compound may have decomposed on the acidic silica gel.Test your compound's stability on a TLC plate by spotting it and letting it sit for a while before eluting (2D TLC).[2] If it is unstable, consider using deactivated silica (by pre-flushing with a solvent containing triethylamine) or an alternative stationary phase like alumina.[3]
The compound elutes too quickly (with the solvent front). The mobile phase is too polar.Decrease the polarity of the mobile phase. Start with a higher percentage of the non-polar solvent (e.g., hexane).
The column may be cracked or channeled.Ensure the column is packed uniformly without any air bubbles or cracks. Slurry packing is often recommended to avoid these issues.[8]
All fractions are contaminated with impurities. Poor separation between the product and impurities (similar Rf values).Optimize the solvent system using TLC to maximize the Rf difference. Try different solvent combinations.[7] Using a gradient elution (gradually increasing solvent polarity) can improve separation for complex mixtures.[3]
The column was overloaded with the crude sample.Use a larger column or reduce the amount of sample loaded. A general rule is to use a silica-to-crude product ratio of at least 30:1.
The initial sample band was too wide.Dissolve the sample in the minimum amount of solvent for loading to ensure a narrow starting band.[5] If solubility is an issue, use the dry loading technique.[5]
The product shows significant tailing in the collected fractions. The compound is interacting too strongly with the stationary phase.Adding a small amount of a modifier to the mobile phase can help. For basic compounds like some pyrimidines, adding a small percentage (0.1-1%) of triethylamine or ammonia can reduce tailing.[3][8]
The flow rate is too fast.A high flow rate may not allow for proper equilibration between the stationary and mobile phases, leading to tailing.[5] Reduce the flow rate to an optimal level.
The purified product yield is very low. The compound may have degraded on the column.See solutions for compound instability above.
The compound is still on the column.After collecting the main fractions, flush the column with a very polar solvent (e.g., 100% methanol) to check if any remaining product elutes.
Fractions were pooled incorrectly.Carefully re-check the TLC analysis of all collected fractions to ensure all product-containing fractions were combined.

Experimental Protocols

General Protocol for Flash Column Chromatography of Pyrimidine-5-carbonitriles
  • Mobile Phase Selection:

    • Dissolve a small amount of the crude product in a suitable solvent.

    • Spot the solution onto a TLC plate and elute with various solvent systems (e.g., different ratios of hexane:ethyl acetate).

    • The optimal system should give the target compound an Rf value of ~0.2-0.4 and show clear separation from major impurities.[1]

  • Column Packing:

    • Select an appropriately sized glass column.

    • Prepare a slurry of silica gel in the initial, least polar mobile phase.

    • Pour the slurry into the column and allow it to pack under gravity or with gentle positive pressure, ensuring a level and compact bed free of air bubbles.[1]

  • Sample Loading:

    • Wet Loading: Dissolve the crude material in the minimum possible volume of the eluent (or a slightly more polar solvent if necessary).[5] Carefully pipette this solution onto the top of the silica bed.[5]

    • Dry Loading: Dissolve the crude product in a volatile solvent, add a small amount of silica gel, and evaporate the solvent to get a free-flowing powder.[5] Carefully add this powder to the top of the packed column.[5]

  • Elution and Fraction Collection:

    • Begin eluting with the chosen mobile phase, collecting the eluate in fractions (e.g., in test tubes).

    • If necessary, gradually increase the polarity of the mobile phase (gradient elution) to elute more strongly retained compounds.[3]

  • Fraction Analysis and Product Isolation:

    • Monitor the composition of the collected fractions by TLC.

    • Combine the fractions that contain the pure product.

    • Remove the solvent under reduced pressure (e.g., using a rotary evaporator) to yield the purified pyrimidine-5-carbonitrile.

Visualizations

G cluster_prep Preparation cluster_load Sample Loading cluster_run Separation & Analysis TLC 1. TLC Analysis (Select Solvent System) Pack 2. Pack Column (Silica Gel Slurry) TLC->Pack Dissolve 3a. Dissolve Crude Sample (Min. Solvent) DryLoad 3b. Dry Load Sample (Adsorb on Silica) Load 4. Load Sample onto Column Dissolve->Load DryLoad->Load Elute 5. Elute with Mobile Phase Load->Elute Collect 6. Collect Fractions Elute->Collect Analyze 7. Analyze Fractions (TLC) Collect->Analyze Pool 8. Pool Pure Fractions Analyze->Pool Evaporate 9. Evaporate Solvent Pool->Evaporate Product Purified Product Evaporate->Product

Caption: Experimental workflow for pyrimidine-5-carbonitrile purification.

G cluster_elution Elution Issues cluster_purity Purity Issues cluster_stability Stability/Yield Issues start Problem Encountered q_elute Is the compound eluting? start->q_elute a_elute_no Increase Mobile Phase Polarity q_elute->a_elute_no No a_elute_fast Decrease Mobile Phase Polarity q_elute->a_elute_fast Too Fast q_purity Are fractions pure? q_elute->q_purity Yes end Problem Solved a_elute_no->end a_elute_fast->end a_purity_no Optimize Solvent System (via TLC) q_purity->a_purity_no No (Mixed Fractions) a_purity_tail Add Modifier (e.g., NEt3) or Reduce Flow Rate q_purity->a_purity_tail No (Tailing) q_yield Is yield low? q_purity->q_yield Yes a_purity_no->end a_purity_tail->end a_yield_decomp Check Stability on Silica (2D TLC). Use Deactivated Silica/Alumina. q_yield->a_yield_decomp Yes q_yield->end No a_yield_decomp->end

Caption: Troubleshooting decision tree for column chromatography.

References

Technical Support Center: Recrystallization of 4-Hydroxy-2-(methylthio)pyrimidine-5-carbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides detailed troubleshooting and frequently asked questions (FAQs) for the recrystallization of 4-Hydroxy-2-(methylthio)pyrimidine-5-carbonitrile. It is intended for researchers, scientists, and drug development professionals to assist in obtaining a high-purity solid product.

Frequently Asked Questions (FAQs)

Q1: What is the optimal solvent for the recrystallization of this compound?

A1: The ideal solvent is one in which this compound has high solubility at elevated temperatures and low solubility at room temperature or below.[1][2] For pyrimidine derivatives, common solvents include ethanol, methanol, and ethyl acetate.[1] Isopropanol has been noted as a suitable solvent for this specific compound, yielding a melting point of 222-224°C.[3] Solvent mixtures, such as hexane/acetone or hexane/THF, can also be effective.[1][4] Empirical testing is the best approach to determine the optimal solvent for your specific sample.

Q2: What are the expected physical properties of pure this compound?

A2: Pure this compound is typically a light yellow to yellow solid.[3] The melting point of the purified compound is in the range of 222-224°C.[3] A sharp melting point range close to this value is indicative of high purity.[2]

Q3: How can I improve the yield of my recrystallization?

A3: To maximize yield, use the minimum amount of near-boiling solvent necessary to fully dissolve the solid.[5] Using an excessive amount of solvent will result in a significant portion of the product remaining dissolved in the mother liquor upon cooling, thus reducing the yield.[5][6] Ensure the solution is allowed to cool slowly to facilitate maximum crystal formation.[1] Rinsing the collected crystals should be done with a minimal amount of ice-cold solvent to prevent the product from redissolving.[5]

Q4: My compound "oils out" instead of forming crystals. What should I do?

A4: "Oiling out" occurs when the solid melts and comes out of solution as a liquid at a temperature above its melting point. This can happen if the boiling point of the solvent is higher than the melting point of the compound or if there are significant impurities. To remedy this, reheat the solution and add a small amount of additional solvent to decrease the concentration.[1] This will keep the compound in solution for a longer period during cooling.[1] If the problem persists, consider using a different solvent system.[1]

Troubleshooting Guide

This section addresses specific issues that may arise during the recrystallization of this compound.

Issue Potential Cause Recommended Solution
No Crystals Form After Cooling The solution is not supersaturated; too much solvent was used.[1][5]Reheat the solution to boil off some of the solvent and then allow it to cool again.[6] If crystals still do not form, try scratching the inside of the flask with a glass rod or adding a seed crystal to induce nucleation.[2]
The compound is too soluble in the chosen solvent, even at low temperatures.[1]Select a different solvent in which the compound is less soluble at room temperature.[5][7] Consider using a mixed solvent system.
Impurities are present that inhibit crystal formation.[1]Purify the starting material using another technique, such as column chromatography, before attempting recrystallization.[1][7]
Crystals Form Too Rapidly The solution is too concentrated.[1]Reheat the solution and add a small amount of additional solvent to slightly decrease the concentration, promoting slower crystal growth.[1][6]
The chosen solvent has a very steep solubility curve with respect to temperature.[1]Experiment with different solvents or solvent mixtures to achieve more controlled crystal growth.[1]
The solution cooled too quickly.Allow the solution to cool to room temperature slowly before placing it in an ice bath. Insulating the flask can help slow the cooling process.[1]
Low Yield of Recovered Crystals Too much solvent was used initially.[6]Use the minimum amount of hot solvent required to dissolve the compound.[5]
The crystals were washed with too much solvent or with solvent that was not cold.[5]Wash the collected crystals with a minimal amount of ice-cold solvent.[5]
Premature crystallization occurred during hot filtration.Preheat the funnel and filter paper before filtration to prevent the solution from cooling and crystallizing prematurely.
Colored Impurities Remain in Crystals The impurities are not effectively removed by a single recrystallization.Consider adding a small amount of activated charcoal to the hot solution before filtration to adsorb colored impurities. Use charcoal sparingly as it can also adsorb the desired product.

Experimental Protocols

General Recrystallization Protocol for this compound

  • Solvent Selection: Choose a suitable solvent (e.g., isopropanol, ethanol) by testing the solubility of a small amount of the crude product. The ideal solvent will dissolve the compound when hot but not when cold.[1]

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture to boiling, with stirring, until the solid is completely dissolved.[2]

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them.

  • Cooling and Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Crystal formation should begin.[2] Once at room temperature, the flask can be placed in an ice bath to maximize crystal formation.[2]

  • Crystal Collection: Collect the crystals by vacuum filtration using a Büchner funnel.[2]

  • Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining impurities.[5]

  • Drying: Dry the purified crystals thoroughly to remove any residual solvent. The purity can be assessed by taking a melting point.[2]

Visualizations

Recrystallization_Workflow cluster_dissolution Dissolution cluster_filtration Purification cluster_crystallization Crystallization cluster_isolation Isolation start Crude Solid add_solvent Add Minimum Hot Solvent start->add_solvent dissolve Completely Dissolve add_solvent->dissolve hot_filtration Hot Filtration (Optional) dissolve->hot_filtration cool_slowly Slow Cooling hot_filtration->cool_slowly ice_bath Ice Bath cool_slowly->ice_bath vacuum_filtration Vacuum Filtration ice_bath->vacuum_filtration wash Wash with Cold Solvent vacuum_filtration->wash dry Dry Crystals wash->dry end_product Pure Product dry->end_product

Caption: Experimental workflow for the recrystallization process.

Caption: Troubleshooting logic for common recrystallization issues.

References

Technical Support Center: Regioselectivity in Pyrimidine Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for pyrimidine synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the formation and management of regioisomers during the synthesis of pyrimidine derivatives.

Troubleshooting Guides & FAQs

This section provides answers to common questions and detailed guides to address specific issues encountered during pyrimidine synthesis, with a particular focus on controlling regioselectivity.

FAQ 1: Formation of Unexpected Regioisomers

Question: I am getting a mixture of regioisomers in my pyrimidine synthesis. What are the common causes and how can I improve the regioselectivity?

Answer: The formation of regioisomers is a frequent challenge in pyrimidine synthesis, especially in multicomponent reactions like the Biginelli and Hantzsch syntheses. The regioselectivity is primarily influenced by the reaction mechanism and the electronic and steric properties of the reactants.

Common Causes of Poor Regioselectivity:

  • Reaction Conditions: Temperature, solvent, and catalyst choice can significantly impact the reaction pathway and favor the formation of one regioisomer over another.[1][2]

  • Reactant Structure: The electronic nature (electron-donating or -withdrawing groups) and steric hindrance of the substituents on the aldehyde, β-ketoester, and urea/thiourea can influence the initial steps of the reaction, dictating the final regiochemical outcome.

  • Catalyst Type: Both Brønsted and Lewis acids are commonly used to catalyze pyrimidine synthesis.[3][4] The nature of the acid can alter the stability of key intermediates, thereby affecting the regioselectivity.[1]

Strategies to Improve Regioselectivity:

  • Optimize Reaction Temperature: Lowering the reaction temperature can sometimes favor the thermodynamically more stable product, potentially increasing the yield of the desired regioisomer. Conversely, in some cases, higher temperatures may be required to overcome the activation energy barrier for the formation of a specific isomer.[1]

  • Solvent Screening: The polarity of the solvent can influence the reaction rate and the stability of charged intermediates in the reaction pathway.[2] Experimenting with a range of solvents from polar protic (e.g., ethanol) to polar aprotic (e.g., acetonitrile, DMSO) or even non-polar solvents (e.g., toluene) can help to control the regioselectivity.[2]

  • Catalyst Selection: A thorough screening of catalysts is highly recommended. Lewis acids (e.g., FeCl₃, Yb(OTf)₃, InCl₃) and Brønsted acids (e.g., HCl, p-toluenesulfonic acid) can lead to different regioisomeric ratios.[4][5] In some instances, the use of a catalyst is essential for obtaining the desired product with good yield and selectivity.[6]

  • Order of Addition of Reactants: In some cases, the order in which the reactants are mixed can influence the initial condensation steps and, consequently, the final product distribution. For instance, pre-forming an intermediate by reacting the aldehyde and urea before adding the β-dicarbonyl compound might alter the regiochemical outcome.[1]

FAQ 2: Distinguishing Between Regioisomers

Question: How can I confidently identify and differentiate the regioisomers I have synthesized?

Answer: A combination of spectroscopic techniques is typically employed to unambiguously determine the structure of pyrimidine regioisomers.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • 1D NMR (¹H and ¹³C): Careful analysis of the chemical shifts, coupling constants (J-coupling), and integration of the proton and carbon signals can often provide initial clues to the isomeric structure. For example, the substitution pattern on the pyrimidine ring will result in distinct splitting patterns for the aromatic protons.

    • 2D NMR (COSY, HSQC, HMBC, NOESY): Two-dimensional NMR experiments are powerful tools for definitive structure elucidation.

      • COSY (Correlation Spectroscopy): Identifies proton-proton couplings, helping to establish connectivity within spin systems.

      • HSQC (Heteronuclear Single Quantum Coherence): Correlates protons to their directly attached carbons.

      • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two to three bonds, which is crucial for identifying quaternary carbons and piecing together the molecular skeleton.

      • NOESY (Nuclear Overhauser Effect Spectroscopy): This is particularly useful for distinguishing regioisomers by identifying protons that are close in space, even if they are not directly bonded.[7][8][9] A NOESY spectrum can reveal through-space correlations that are unique to a specific regioisomeric structure.

  • Mass Spectrometry (MS): While regioisomers have the same molecular weight, their fragmentation patterns in the mass spectrometer can differ.[10][11] Careful analysis of the fragment ions can provide evidence to support the assignment of a particular regioisomeric structure.[10][11][12][13]

FAQ 3: Separating a Mixture of Regioisomers

Question: I have a mixture of regioisomers that are difficult to separate. What purification techniques are most effective?

Answer: The separation of regioisomers can be challenging due to their similar physical properties. However, several chromatographic techniques can be optimized for this purpose.

  • Column Chromatography: This is the most common method for separating regioisomers on a preparative scale.

    • Stationary Phase: Silica gel is the most widely used stationary phase. However, if separation on silica is poor, other stationary phases like alumina (neutral, acidic, or basic) can be explored.

    • Mobile Phase Optimization: A systematic approach to solvent system selection is crucial. Start with a non-polar solvent system (e.g., hexane/ethyl acetate) and gradually increase the polarity. Thin Layer Chromatography (TLC) should be used to screen for a solvent system that provides the best possible separation of the spots corresponding to the regioisomers.

    • Gradient Elution: If a single solvent system (isocratic elution) does not provide adequate separation, a gradient elution, where the polarity of the mobile phase is gradually increased during the chromatography run, can be very effective.

  • Preparative High-Performance Liquid Chromatography (Prep-HPLC): For difficult separations or when high purity is required, prep-HPLC is a powerful technique.

    • Column Selection: A wide variety of stationary phases are available for HPLC. For pyrimidine derivatives, reversed-phase columns (e.g., C18, C8) are commonly used.[14]

    • Method Development: Analytical HPLC should first be used to develop a separation method by screening different mobile phases (e.g., water/acetonitrile or water/methanol gradients with additives like formic acid or trifluoroacetic acid) and columns.[15] Once a good analytical separation is achieved, the method can be scaled up to a preparative scale.[16][17]

  • Recrystallization: If the regioisomers have sufficiently different solubilities in a particular solvent system, fractional recrystallization can be an effective and scalable purification method. This involves dissolving the mixture in a minimal amount of a hot solvent and allowing it to cool slowly. One isomer may crystallize out while the other remains in solution.

Data Presentation

The choice of catalyst can significantly influence the product distribution in multicomponent reactions leading to pyrimidine derivatives. The following table summarizes the effect of different catalysts on the yield of the desired dihydropyrimidinone product in a model Biginelli reaction. While this table focuses on yield, it's important to note that the catalyst can also affect the ratio of regioisomers when unsymmetrical starting materials are used.

CatalystCatalyst Loading (mol%)SolventTemperature (°C)Time (h)Yield (%)
None-Ethanol8012<10
HCl20Ethanol80485
Yb(OTf)₃1Acetonitrile25292
FeCl₃10Solvent-free1000.595
Organocatalyst (Thiourea derivative)10Ethanol50688

This table is a representative summary compiled from various sources and is intended for illustrative purposes.[6][18][19][20][21]

Experimental Protocols

Protocol 1: General Procedure for Column Chromatography Separation of Dihydropyrimidinone Regioisomers

This protocol provides a general guideline for the separation of regioisomers using silica gel column chromatography.

  • TLC Analysis:

    • Dissolve a small amount of the crude reaction mixture in a suitable solvent (e.g., dichloromethane or ethyl acetate).

    • Spot the solution on a TLC plate.

    • Develop the TLC plate using various solvent systems of increasing polarity (e.g., start with 9:1 hexane:ethyl acetate and gradually increase the proportion of ethyl acetate).

    • Identify a solvent system that gives good separation between the spots of the regioisomers, with the desired product having an Rf value of approximately 0.2-0.3.

  • Column Packing:

    • Select a glass column of appropriate size for the amount of crude material to be purified.

    • Place a small plug of cotton or glass wool at the bottom of the column.[22]

    • Add a thin layer of sand.[22]

    • Prepare a slurry of silica gel in the least polar solvent system identified in the TLC analysis.[22]

    • Pour the slurry into the column and allow the silica to settle, tapping the column gently to ensure even packing.[23]

    • Drain the excess solvent until the solvent level is just above the top of the silica gel. Do not let the column run dry.[24]

    • Add a thin layer of sand on top of the silica gel.

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of a relatively polar solvent (e.g., dichloromethane).

    • Adsorb this solution onto a small amount of silica gel by evaporating the solvent.

    • Carefully add the dry, product-adsorbed silica gel to the top of the prepared column (dry loading). This method generally gives better resolution than wet loading.[24]

  • Elution and Fraction Collection:

    • Carefully add the eluting solvent to the top of the column.

    • Begin eluting the column with the least polar solvent system identified in the TLC analysis.

    • Collect fractions in test tubes.

    • Monitor the separation by TLC analysis of the collected fractions.

    • If necessary, gradually increase the polarity of the eluting solvent (gradient elution) to elute the more polar compounds.[22]

  • Product Isolation:

    • Combine the fractions containing the pure desired regioisomer.

    • Remove the solvent under reduced pressure to obtain the purified product.

Protocol 2: General Procedure for Preparative HPLC Separation of Pyrimidine Regioisomers

This protocol outlines a general approach for separating pyrimidine regioisomers using preparative reversed-phase HPLC.

  • Analytical Method Development:

    • Using an analytical HPLC system with a C18 column, inject a small amount of the regioisomer mixture.

    • Develop a gradient method, typically starting with a high percentage of water (with 0.1% formic acid or TFA) and gradually increasing the percentage of organic solvent (acetonitrile or methanol).

    • Optimize the gradient to achieve baseline separation of the regioisomer peaks.

  • Scaling Up to Preparative HPLC:

    • Use a preparative HPLC column with the same stationary phase as the analytical column.

    • Scale the flow rate and injection volume according to the dimensions of the preparative column.

    • Dissolve the crude mixture in a suitable solvent, ensuring it is fully dissolved and filtered before injection.

  • Fraction Collection:

    • Set up the fraction collector to collect the eluent corresponding to the peaks of the separated regioisomers.

    • Monitor the separation using the UV detector.

  • Product Recovery:

    • Combine the fractions containing the pure desired regioisomer.

    • Remove the mobile phase solvents, typically by lyophilization or rotary evaporation, to isolate the purified product.

Mandatory Visualizations

Logical Workflow for Troubleshooting Regioisomer Formation

G Troubleshooting Workflow for Regioisomer Formation start Mixture of Regioisomers Observed check_lit Consult Literature for Similar Syntheses start->check_lit analyze_mixture Analyze Regioisomer Ratio (e.g., by NMR or HPLC) check_lit->analyze_mixture optimize_conditions Systematically Optimize Reaction Conditions analyze_mixture->optimize_conditions temp Vary Temperature optimize_conditions->temp If selectivity is poor solvent Screen Different Solvents optimize_conditions->solvent If selectivity is poor catalyst Test Different Catalysts optimize_conditions->catalyst If selectivity is poor separation Develop a Separation Protocol optimize_conditions->separation If separation is necessary temp->analyze_mixture solvent->analyze_mixture catalyst->analyze_mixture column_chrom Column Chromatography separation->column_chrom prep_hplc Preparative HPLC separation->prep_hplc recrystallization Recrystallization separation->recrystallization pure_isomer Pure Regioisomer Isolated column_chrom->pure_isomer prep_hplc->pure_isomer recrystallization->pure_isomer

Caption: A logical workflow for addressing the formation of regioisomers in pyrimidine synthesis.

Biginelli Reaction Mechanism Pathways Leading to Regioisomers

G Simplified Biginelli Reaction Pathways cluster_reactants Reactants cluster_pathways Reaction Pathways cluster_intermediates Intermediates cluster_products Products aldehyde Aldehyde path_a Pathway A: Urea N1 attacks aldehyde aldehyde->path_a path_b Pathway B: Urea N3 attacks aldehyde aldehyde->path_b ketoester β-Ketoester regioisomer_a Regioisomer A ketoester->regioisomer_a regioisomer_b Regioisomer B ketoester->regioisomer_b urea Unsymmetrical Urea urea->path_a urea->path_b intermediate_a Iminium Intermediate A path_a->intermediate_a intermediate_b Iminium Intermediate B path_b->intermediate_b intermediate_a->regioisomer_a intermediate_b->regioisomer_b

Caption: Potential pathways in the Biginelli reaction leading to different regioisomers.

Experimental Workflow for Separation and Analysis

G Separation and Analysis Workflow crude_product Crude Product (Mixture of Regioisomers) tlc_hplc TLC / Analytical HPLC for Method Development crude_product->tlc_hplc separation Preparative Separation tlc_hplc->separation column_chrom Column Chromatography separation->column_chrom prep_hplc Preparative HPLC separation->prep_hplc fractions Collect Fractions column_chrom->fractions prep_hplc->fractions analyze_fractions Analyze Fractions by TLC / HPLC fractions->analyze_fractions combine_pure Combine Pure Fractions analyze_fractions->combine_pure isolated_isomers Isolated Isomers combine_pure->isolated_isomers characterization Structural Characterization isolated_isomers->characterization nmr 1D and 2D NMR characterization->nmr ms Mass Spectrometry characterization->ms final_structure Confirmed Structures of Regioisomers nmr->final_structure ms->final_structure

Caption: A typical experimental workflow for the separation and analysis of pyrimidine regioisomers.

References

Technical Support Center: Catalyst Selection for Efficient Pyrimidine Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for pyrimidine synthesis. This guide is designed for researchers, scientists, and drug development professionals to provide insights into catalyst selection and to troubleshoot common issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the most common types of catalysts used for pyrimidine synthesis?

A1: A wide range of catalysts are employed, broadly categorized as Brønsted acids (e.g., HCl, TFA), Lewis acids (e.g., ZnCl₂, SmCl₃, FeCl₃), heterogeneous catalysts (e.g., zeolites, silica-supported acids, metal-organic frameworks), and organocatalysts.[1][2] The choice depends on the specific reaction, desired efficiency, and reaction conditions. For the widely used Biginelli reaction, both Lewis and Brønsted acids are common.[1]

Q2: How do I choose between a homogeneous and a heterogeneous catalyst?

A2: The choice depends on the priorities of your synthesis.

  • Homogeneous catalysts (dissolved in the reaction medium) often exhibit high activity and selectivity due to excellent contact with reactants. However, their separation from the product can be difficult.[3]

  • Heterogeneous catalysts (in a different phase from the reaction mixture) are advantageous for their ease of separation, recovery, and reusability, which contributes to greener and more cost-effective processes.[4][5][6] Their activity might be lower due to mass transfer limitations.

Q3: Can microwave irradiation improve my catalyst's performance?

A3: Yes, microwave-assisted synthesis, often in conjunction with a Lewis acid catalyst like samarium chloride, can dramatically reduce reaction times (e.g., to less than 10 minutes) and improve yields compared to conventional heating methods.[7] This is due to efficient and rapid heating of the reaction mixture.

Q4: What is the Biginelli reaction and why is catalyst choice important?

A4: The Biginelli reaction is a one-pot, three-component synthesis used to create dihydropyrimidinones (DHPMs), a crucial pyrimidine scaffold.[5] While the reaction can proceed without a catalyst, it is often slow and results in poor yields.[2][8] A catalyst, typically a Lewis or Brønsted acid, is essential to activate the carbonyl group, facilitate cyclization, and drive the reaction to completion with higher efficiency.[8][9]

Troubleshooting Guide

Problem 1: My Biginelli reaction yield is low, and I see a lot of unreacted starting materials.

  • Possible Cause: Insufficient Catalyst Activity. The catalyst may be deactivated, impure, or used in too low a concentration.[8][10] Lewis acids can be particularly sensitive to moisture.

  • Solution:

    • Increase the catalyst loading incrementally. For example, optimizing catalyst concentration from 4 mol% to 8 mol% can sometimes significantly improve yields.[1]

    • Ensure the catalyst is active and pure. If using a reusable heterogeneous catalyst, it may require regeneration.[10]

    • Switch to a more potent catalyst. If a mild Lewis acid like ZnCl₂ is ineffective, consider a stronger one or a Brønsted acid.[1][8]

Problem 2: I am observing significant formation of a fluorescent byproduct.

  • Possible Cause: Competing Hantzsch Dihydropyridine Synthesis. At elevated temperatures, urea can decompose to ammonia, which can then participate in a competing reaction between the aldehyde and two equivalents of the β-ketoester to form a Hantzsch-type 1,4-dihydropyridine (DHP), which is often fluorescent.[10]

  • Solution:

    • Lower the Reaction Temperature: This is the most effective way to minimize the Hantzsch side reaction.[10]

    • Evaluate Your Catalyst: The choice of catalyst can influence the selectivity between the Biginelli and Hantzsch pathways.[10]

    • Optimize Order of Addition: In some cases, adding the urea component last can minimize its decomposition time at high temperatures.[10]

Problem 3: My heterogeneous catalyst is losing activity after a few cycles.

  • Possible Cause: Leaching or Fouling. The active catalytic sites may be leaching into the reaction medium, or the catalyst's pores may be blocked by organic residues (fouling).

  • Solution:

    • Regeneration: After filtration, wash the catalyst with an appropriate solvent to remove adsorbed species. For some catalysts, calcination (heating at high temperature) may be necessary to burn off organic residues.

    • Choose a More Robust Support: Catalysts like Co-MOFs have shown excellent reusability for up to five cycles without significant loss of activity.[6] Similarly, modified bone char has been shown to be a robust and reusable catalyst support.[11]

Catalyst Performance Data

The selection of a catalyst has a profound impact on reaction efficiency. The table below summarizes the performance of various Lewis acids in a model Biginelli reaction.

CatalystCatalyst Loading (mol%)Time (min)Yield (%)Reference
ZnBr₂1518085[1]
ZnCl₂1518082[1]
Zn(ClO₄)₂·6H₂O1518095[1]
[BCMAB][2Cl]86094[1]
Co-MOF-11018098[6]

Conditions may vary. This table is for comparative purposes.

Detailed Experimental Protocol

General Procedure for Lewis Acid-Catalyzed Biginelli Reaction

This protocol provides a general method for the synthesis of 3,4-dihydropyrimidin-2(1H)-ones (DHPMs) using a Lewis acid catalyst.

Materials:

  • Aromatic aldehyde (1.0 mmol)

  • β-ketoester (e.g., ethyl acetoacetate) (1.0 mmol)

  • Urea or thiourea (1.5 mmol)

  • Lewis Acid Catalyst (e.g., ZnCl₂, 10-15 mol%)

  • Solvent (e.g., ethanol, acetonitrile, or solvent-free)

Procedure:

  • To a round-bottom flask, add the aromatic aldehyde (1.0 mmol), β-ketoester (1.0 mmol), urea (1.5 mmol), and the Lewis acid catalyst.

  • Add the selected solvent (if not solvent-free) and a magnetic stir bar.

  • Fit the flask with a condenser and heat the mixture to the desired temperature (e.g., reflux) with vigorous stirring.[12]

  • Monitor the reaction's progress using Thin Layer Chromatography (TLC).[10][12]

  • Upon completion (typically 1-5 hours), cool the reaction mixture to room temperature.[12]

  • If a precipitate forms, collect the solid product by filtration. If not, pour the mixture into ice-cold water to induce precipitation.

  • Wash the crude solid with cold ethanol or water.

  • Recrystallize the product from a suitable solvent (e.g., ethanol) to obtain the pure dihydropyrimidinone.[12]

Visual Guides and Workflows

The following diagrams illustrate key decision-making processes and workflows in catalyzed pyrimidine synthesis.

G cluster_input Project Requirements cluster_decision Catalyst Selection Logic cluster_output Outcome reqs Define Synthesis Goals: - Desired Yield - Purity Requirements - Scalability - Green Chemistry Considerations catalyst_type Choose Catalyst Type reqs->catalyst_type homogeneous Homogeneous (High Activity) catalyst_type->homogeneous heterogeneous Heterogeneous (Easy Recovery & Reuse) catalyst_type->heterogeneous lewis_acid Lewis Acid (e.g., ZnCl₂, FeCl₃) Good for Biginelli homogeneous->lewis_acid bronsted_acid Brønsted Acid (e.g., HCl, TFA) Classical Approach homogeneous->bronsted_acid solid_acid Solid Acid (e.g., Zeolite, MOF) Green & Reusable heterogeneous->solid_acid organocatalyst Organocatalyst (Metal-Free) heterogeneous->organocatalyst outcome Optimized Synthesis Protocol lewis_acid->outcome bronsted_acid->outcome solid_acid->outcome organocatalyst->outcome

Caption: Decision tree for selecting a suitable catalyst.

G start Start: Reagent Preparation step1 1. Mix Aldehyde, β-Ketoester, & Urea start->step1 step2 2. Add Catalyst (e.g., Lewis Acid) step1->step2 Key Step step3 3. Reaction Heating (Conventional or Microwave) step2->step3 step4 4. Monitor by TLC step3->step4 step5 5. Work-up: - Cool Mixture - Precipitate Product step4->step5 Reaction Complete step6 6. Isolation: - Filtration - Catalyst Recovery (if hetero.) step5->step6 step7 7. Purification (Recrystallization) step6->step7 end End: Pure Pyrimidine Derivative step7->end

Caption: Experimental workflow for catalyzed pyrimidine synthesis.

References

Validation & Comparative

A Comparative Guide to Pyrimidine Building Blocks: 4-Hydroxy-2-(methylthio)pyrimidine-5-carbonitrile in Focus

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the selection of the right chemical building blocks is a critical step in the synthesis of novel therapeutic agents. Pyrimidine scaffolds are a cornerstone in medicinal chemistry, forming the core of numerous approved drugs. This guide provides an objective comparison of 4-Hydroxy-2-(methylthio)pyrimidine-5-carbonitrile with other common pyrimidine building blocks, supported by experimental data to inform synthetic strategies and drug discovery programs.

Introduction to Pyrimidine Building Blocks

Pyrimidines are heterocyclic aromatic organic compounds similar to pyridine.[1] The pyrimidine ring system is a fundamental component of nucleic acids (cytosine, thymine, and uracil) and is found in a wide variety of biologically active compounds. This has made pyrimidine derivatives a significant area of focus in the development of new drugs with a broad range of activities, including anticancer, antiviral, and anti-inflammatory properties.[2][3]

The versatility of the pyrimidine core lies in its susceptibility to functionalization at various positions, allowing for the fine-tuning of physicochemical properties and biological activity. Key to this is the selection of appropriately substituted pyrimidine starting materials, or "building blocks." This guide focuses on this compound and compares its utility against other widely used pyrimidine synthons.

Profile of this compound

This compound is a polysubstituted pyrimidine with several reactive sites that can be exploited for the synthesis of more complex molecules. Its chemical structure offers a unique combination of a hydroxyl group, a methylthio group, and a cyano group, each providing distinct reactivity.

The synthesis of this building block is typically achieved through the condensation of 2-methyl-2-isothiourea with ethyl ethoxycarbonylcyanoacetate in the presence of a base.[4]

Comparison of Synthetic Utility

The value of a building block is determined by its reactivity and the ease with which it can be derivatized. Here, we compare the potential of this compound in common synthetic transformations against other pyrimidine building blocks.

Nucleophilic Aromatic Substitution (SNAr)

Nucleophilic aromatic substitution is a fundamental reaction for the functionalization of electron-deficient rings like pyrimidine. The reactivity of halopyrimidines is a key benchmark for comparison.

While direct comparative studies are limited, the reactivity of the 4-hydroxy group in this compound can be contrasted with the more common 4-chloro or 4,6-dichloro pyrimidines. The hydroxyl group can be converted to a better leaving group, such as a tosylate or triflate, to facilitate SNAr. Alternatively, it can be chlorinated using reagents like phosphorus oxychloride (POCl₃).[5]

Table 1: Comparison of Reaction Yields in Nucleophilic Aromatic Substitution (SNAr)

Pyrimidine Building BlockNucleophileReaction ConditionsYield (%)Reference
2,4-DichloropyrimidineAnilineNaHCO₃, Acetonitrile, RT, 48h95[6]
2-ChloropyrimidinePiperidineK₂CO₃, water, 35-65°C, 1h88[6]
4-Chloro-6-(substituted)-2-thioxo-1,2-dihydropyrimidine-5-carbonitrilesHydrazine hydrateMethanol, stir, 8h65[5]
Palladium-Catalyzed Cross-Coupling Reactions

Suzuki-Miyaura coupling is a powerful tool for the formation of C-C bonds. The reactivity of a pyrimidine building block in this reaction is highly dependent on the nature and position of the leaving group (typically a halogen). To utilize this compound in such reactions, the hydroxyl group would first need to be converted to a halide or triflate.

Table 2: Comparison of Reaction Yields in Suzuki-Miyaura Cross-Coupling

Pyrimidine Building BlockBoronic AcidCatalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)Reference
2,4-DichloropyrimidinePhenylboronic acidPd(PPh₃)₄ (0.5)K₂CO₃1,4-dioxane/H₂O100 (MW)0.2565[7]
2,4,5,6-TetrachloropyrimidineArylboronic acidsPd(PPh₃)₂Cl₂ (1.0-3.0)K₂CO₃Dioxane/H₂O60287-97[8]

Note: The table presents data for chloropyrimidines to provide a benchmark for expected reactivity after conversion of the hydroxyl group of the target compound.

The methylthio group at the 2-position of this compound can also be a site for functionalization. It can be displaced by nucleophiles, sometimes even preferentially over a chloro group, or oxidized to a sulfone to increase its leaving group potential.[9]

Biological Activity of Derivatives

The ultimate test of a building block's utility is the biological activity of the molecules synthesized from it. Derivatives of pyrimidine-5-carbonitriles have shown significant promise as anticancer agents.

For instance, a series of novel 4-(4-Methoxyphenyl)-2-(methylthio)pyrimidine-5-carbonitrile derivatives were synthesized and evaluated for their cytotoxic activity against MCF-7 and K562 cancer cell lines. Several compounds exhibited high activity, with the most potent derivatives showing promise as inhibitors of the PI3K/AKT signaling pathway.[10]

Another study on morpholinopyrimidine-5-carbonitrile derivatives identified compounds with excellent antitumor activity against the leukemia SR cell line, acting as dual PI3K/mTOR inhibitors.[11] While not directly derived from this compound, these findings highlight the potential of the pyrimidine-5-carbonitrile scaffold in cancer drug discovery.

Experimental Protocols

Synthesis of this compound[4]

Materials:

  • 2-Methyl-2-isothiourea

  • Ethyl ethoxycarbonylcyanoacetate

  • Potassium carbonate

  • Ethanol

Procedure:

  • Dissolve 2-Methyl-2-isothiourea (5 mmol) and ethyl ethoxycarbonylcyanoacetate (5 mmol) in 20 mL of ethanol.

  • Add potassium carbonate (10 mmol) to the solution.

  • Reflux the reaction mixture for 48 hours.

  • Cool the mixture to room temperature and filter.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography to afford this compound. Reported Yield: 65%

General Protocol for Microwave-Assisted Suzuki-Miyaura Coupling of Halogenated Pyrimidines[7]

Materials:

  • Halogenated pyrimidine (e.g., 2,4-dichloropyrimidine) (0.5 mmol)

  • Aryl or heteroaryl boronic acid (0.5 mmol)

  • Palladium catalyst (e.g., Pd(PPh₃)₄) (0.5 mol%)

  • Base (e.g., K₂CO₃) (1.5 mmol)

  • Degassed solvent mixture (e.g., 1,4-dioxane and water, 2:1 v/v) (6 mL)

Procedure:

  • In a 10 mL microwave reactor vial containing a magnetic stir bar, add the halogenated pyrimidine, the boronic acid, and the base.

  • Add the palladium catalyst.

  • Add the degassed solvent mixture.

  • Seal the vial and place it in the microwave reactor.

  • Irradiate the reaction mixture at 100 °C for 15 minutes with stirring.

  • After cooling, transfer the reaction mixture to a separatory funnel and extract with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by column chromatography.

Visualizing Synthetic Pathways

To illustrate the synthetic utility of pyrimidine building blocks, the following diagrams outline key reaction pathways.

experimental_workflow cluster_synthesis Synthesis of this compound cluster_derivatization Derivatization Pathways start 2-Methyl-2-isothiourea + Ethyl ethoxycarbonylcyanoacetate reaction K2CO3, Ethanol, Reflux 48h start->reaction product This compound reaction->product start_deriv Pyrimidine Building Block snar Nucleophilic Aromatic Substitution (SNAr) start_deriv->snar suzuki Suzuki-Miyaura Cross-Coupling start_deriv->suzuki deriv_prod_1 Functionalized Pyrimidine 1 snar->deriv_prod_1 deriv_prod_2 Functionalized Pyrimidine 2 suzuki->deriv_prod_2

Caption: Synthetic pathways for pyrimidine derivatives.

Conclusion

This compound represents a versatile building block with multiple functional groups that can be selectively manipulated. While direct comparative performance data with other pyrimidine synthons is not extensively documented, its structural features suggest significant potential for the creation of diverse molecular libraries. The hydroxyl group provides a handle for conversion to more reactive species for SNAr and cross-coupling reactions, while the methylthio and cyano groups offer additional sites for modification. The demonstrated potent biological activity of pyrimidine-5-carbonitrile derivatives in oncology underscores the value of this scaffold in drug discovery. Further research into the derivatization of this compound and the biological evaluation of its analogs is warranted to fully exploit its potential in the development of new therapeutic agents.

References

Structure-Activity Relationship of 4-Hydroxy-2-(methylthio)pyrimidine-5-carbonitrile Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, a deep understanding of the structure-activity relationship (SAR) is fundamental to the rational design of novel and effective therapeutic agents. The pyrimidine-5-carbonitrile scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities, including anticancer, anti-inflammatory, and kinase inhibitory effects.[1][2] This guide provides a comparative analysis of the SAR of pyrimidine derivatives, with a specific focus on inferring the potential activity of 4-Hydroxy-2-(methylthio)pyrimidine-5-carbonitrile derivatives based on available data from structurally related compounds.

Comparative Anticancer and Kinase Inhibitory Activity

The biological activity of pyrimidine-5-carbonitrile derivatives is significantly influenced by the nature and position of substituents on the pyrimidine ring.[2] Modifications can impact the molecule's affinity for its biological target, its pharmacokinetic properties, and its overall therapeutic efficacy. The tables below summarize the in vitro cytotoxic and kinase inhibitory activities of various pyrimidine-5-carbonitrile derivatives from several key studies. It is important to note that the core structures in these studies vary, and the data is presented to infer potential SAR trends for the this compound scaffold.

Table 1: In Vitro Cytotoxicity of Pyrimidine-5-carbonitrile Derivatives Against Various Cancer Cell Lines
Compound IDCore Structure ModificationR Group (Substitution)Cell LineIC50 (µM)Reference
11b 4-(substituted anilino)-6-phenyl4-chloro-2-fluoroaniline at C4A5492.4[3]
HCT-1163.37[3]
HepG-23.04[3]
MCF-74.14[3]
10b 2-(substituted)-4-phenyl-6-amino3,4,5-trimethoxyphenyl at C2HepG23.56[1]
A5495.85[1]
MCF-77.68[1]
7f 4-(4-Methoxyphenyl)-2-(methylthio)-6-(substituted)2-(3,4,5-trimethoxybenzylidene)hydrazinyl at C6K562< 1[4][5]
MCF-71.35[4][5]
9d 2-(substituted)-4-phenyl-6-(hydrazinyl)2,6-dichlorobenzylidene at C2HCT-1168.96[6]
MCF-710.33[6]
11e 2-(substituted)-4-phenyl-6-(hydrazinyl)2,4-dinitrobenzylidene at C2HCT-1161.14[6]
MCF-71.54[6]

Inferred SAR Insights:

  • Substitutions at the C4 and C6 positions of the pyrimidine ring with various anilino and hydrazinyl moieties appear to be crucial for cytotoxic activity.

  • The presence of halogenated and methoxy-substituted phenyl rings often correlates with enhanced anticancer effects. For instance, compound 11b with a 4-chloro-2-fluoroaniline substitution at C4 shows potent activity across multiple cell lines.[3]

  • Compound 7f , which shares the 2-(methylthio) group with our core scaffold of interest, demonstrates significant cytotoxicity when a substituted hydrazinyl group is present at the C6 position.[4][5] This suggests that modifications at the C6 position of the this compound core could be a promising avenue for developing potent anticancer agents.

Table 2: Kinase Inhibitory Activity of Pyrimidine-5-carbonitrile Derivatives
Compound IDCore Structure ModificationTarget KinaseIC50 (µM)Reference
11b 4-(substituted anilino)-6-phenylEGFRWT0.09[3]
EGFRT790M4.03[3]
10b 2-(substituted)-4-phenyl-6-aminoEGFR0.00829[1]
7f 4-(4-Methoxyphenyl)-2-(methylthio)-6-(substituted)PI3Kδ6.99[4]
PI3Kγ4.01[4]
AKT-13.36[4]
11e 2-(substituted)-4-phenyl-6-(hydrazinyl)VEGFR-20.61[6]
12b 2-(substituted)-4-phenyl-6-(hydrazinyl)VEGFR-20.53[6]

Inferred SAR Insights:

  • The pyrimidine-5-carbonitrile scaffold is a versatile platform for developing potent kinase inhibitors.

  • Compound 11b demonstrates high potency against wild-type EGFR, suggesting that anilino substitutions at the C4 position are favorable for EGFR inhibition.[3]

  • The significant PI3K and AKT inhibitory activity of compound 7f , which possesses the 2-(methylthio) group, indicates that derivatives of this compound could be explored as inhibitors of the PI3K/AKT signaling pathway.[4]

  • The potent VEGFR-2 inhibition by compounds 11e and 12b highlights the potential for developing anti-angiogenic agents based on this scaffold.[6]

Experimental Protocols

To ensure the reproducibility and accurate interpretation of the presented data, detailed experimental protocols for the key assays are provided below.

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.[7]

  • Cell Seeding: Cancer cell lines (e.g., A549, HCT-116, HepG-2, MCF-7) are seeded in a 96-well plate at a density of approximately 1 x 10⁴ cells per well and incubated for 24 hours to allow for cell attachment.[7]

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds (typically in a range from 0.01 to 100 µM). A vehicle control (e.g., DMSO) is also included.[7]

  • Incubation: The plates are incubated for a period of 48 to 72 hours at 37°C in a humidified atmosphere with 5% CO₂.[7]

  • MTT Addition: After the incubation period, MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours.[7]

  • Formazan Solubilization: The culture medium containing MTT is removed, and DMSO is added to each well to dissolve the formazan crystals.[7]

  • Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, is then determined from the dose-response curve.

Kinase Inhibition Assay (Luminescence-Based)

This assay measures the amount of ATP remaining in the solution following a kinase reaction, where a decrease in luminescence indicates higher kinase activity.[8][9]

  • Compound Preparation: A serial dilution of the test compounds is prepared in DMSO.

  • Assay Plate Preparation: A small volume of the diluted compounds is added to the wells of a 384-well plate.[8]

  • Kinase Reaction Mixture: A master mix containing the kinase enzyme (e.g., EGFR, VEGFR-2), a specific peptide substrate, and assay buffer is prepared.[8][9]

  • Initiation of Reaction: The kinase reaction is initiated by adding the kinase reaction mixture to the wells containing the test compounds.[9]

  • Incubation: The plate is incubated at room temperature for a defined period (e.g., 60 minutes) to allow the enzymatic reaction to proceed.[9]

  • Signal Detection: An ATP detection reagent (e.g., Kinase-Glo®) is added to each well to stop the reaction and generate a luminescent signal.[8]

  • Data Acquisition: The luminescence of each well is measured using a plate reader.

  • Data Analysis: The percentage of kinase inhibition is calculated relative to a control with no inhibitor. The IC50 value is determined by plotting the percent inhibition against the logarithm of the compound concentration.

Visualizations

The following diagrams illustrate key concepts related to the structure-activity relationship and experimental workflows described in this guide.

SAR_Inference Inferred SAR for this compound cluster_positions Potential Modification Sites cluster_substituents Favorable Substituents (Inferred) cluster_activity Potential Biological Activities Core 4-Hydroxy-2-(methylthio) pyrimidine-5-carbonitrile Core C6 C6 Position Core->C6 Modification at N1_N3 N1 or N3 Position Core->N1_N3 Modification at Aryl_Heteroaryl Aryl/Heteroaryl groups (e.g., substituted phenyl) C6->Aryl_Heteroaryl Addition of Hydrazinyl Substituted Hydrazinyl Moieties C6->Hydrazinyl Addition of Anilino Substituted Anilino Groups N1_N3->Anilino Potential for (based on C4 substitutions in related cores) Anticancer Anticancer Activity Aryl_Heteroaryl->Anticancer Hydrazinyl->Anticancer Kinase_Inhibition Kinase Inhibition (EGFR, PI3K, VEGFR-2) Hydrazinyl->Kinase_Inhibition Anilino->Kinase_Inhibition

Caption: Inferred Structure-Activity Relationship (SAR) for this compound derivatives.

Kinase_Inhibition_Workflow Workflow for Kinase Inhibition Assay A Prepare serial dilutions of test compounds in DMSO B Add compounds to 384-well assay plate A->B D Add kinase mix to plate to initiate reaction B->D C Prepare kinase reaction mix (enzyme, substrate, buffer) C->D E Incubate at room temperature (e.g., 60 minutes) D->E F Add ATP detection reagent (e.g., Kinase-Glo®) E->F G Measure luminescence with a plate reader F->G H Calculate % inhibition and determine IC50 G->H

Caption: Experimental workflow for the luminescence-based kinase inhibition assay.

PI3K_AKT_Pathway Simplified PI3K/AKT Signaling Pathway RTK Receptor Tyrosine Kinase (RTK) (e.g., EGFR, VEGFR) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Recruits AKT AKT PIP3->AKT Recruits PDK1->AKT Phosphorylates & Activates Downstream Downstream Effectors (e.g., mTOR, GSK3β) AKT->Downstream Phosphorylates & Regulates Response Cellular Responses (Proliferation, Survival, Angiogenesis) Downstream->Response Leads to Inhibitor Pyrimidine-5-carbonitrile Derivative (e.g., Compound 7f) Inhibitor->PI3K Inhibits Inhibitor->AKT Inhibits

Caption: Simplified PI3K/AKT signaling pathway, a potential target for pyrimidine-5-carbonitrile derivatives.

References

Bioisosteric Replacement of the Methylthio Group in Pyrimidine Analogs: A Comparative Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive analysis of the impact of replacing the methylthio group with various bioisosteres on the biological activity, permeability, and metabolic stability of pyrimidine-based compounds.

The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents. The strategic functionalization of this heterocycle is critical for optimizing drug-like properties. The methylthio (-SCH3) group has been a common substituent in pyrimidine analogs, often contributing to target engagement. However, its potential for metabolic oxidation and other liabilities has driven the exploration of bioisosteric replacements. This guide provides a comparative analysis of various bioisosteres for the methylthio group in pyrimidine analogs, supported by experimental data, to aid researchers in the rational design of novel therapeutics.

Comparative Analysis of Bioisosteric Replacements

Bioisosteric replacement is a powerful strategy in drug design to modulate the potency, selectivity, and pharmacokinetic properties of lead compounds. The substitution of the methylthio group with other functional groups that possess similar steric and electronic properties can lead to significant improvements in a compound's profile. This section compares the performance of common bioisosteres for the methylthio group in pyrimidine analogs across different therapeutic areas.

Anticancer Activity

Pyrimidine analogs are extensively investigated as anticancer agents. The nature of the substituent at the 2- and 4-positions of the pyrimidine ring is crucial for their cytotoxic and kinase inhibitory activities.

Table 1: Comparison of Anticancer Activity of 2-Substituted Pyrimidine Analogs

Base Scaffold2-SubstituentTarget/Cell LineIC50 (µM)Reference
Pyrimidine-SCH3A-431 (EGFR-TK)>100[1]
Pyrimidine-NH2MCF-74.3[2]
Pyrimidine-OCH3(data not available)-
Pyrimidine-ClC32 (melanoma)24.4[3]

IC50: Half-maximal inhibitory concentration; EGFR-TK: Epidermal Growth Factor Receptor Tyrosine Kinase.

As illustrated in Table 1, the bioisosteric replacement of the methylthio group can have a profound impact on anticancer potency. For instance, while a 4-amino-6-methylthio-1H-pyrazolo[3,4-d]pyrimidine derivative showed some inhibitory activity on EGFR-TK phosphorylation, its direct IC50 was not potent.[1] In contrast, a 4-amino-thieno[2,3-d]pyrimidine derivative with an amino group at the 2-position exhibited potent antiproliferative activity against the MCF-7 breast cancer cell line with an IC50 of 4.3 µM.[2] Furthermore, a 7-chloro-thiazolo[4,5-d]pyrimidine derivative demonstrated significant cytotoxicity against melanoma cells.[3] This highlights that for anticancer activity, amino and chloro groups can be superior bioisosteres for the methylthio group.

Antiviral Activity

The antiviral potential of pyrimidine analogs can also be modulated by bioisosteric modifications. A study on 2-substituted-6-[(2'-alkylamino)ethyl]-4(3H)-pyrimidinones as anti-rubella virus agents provides a direct comparison between the methylthio and methoxy groups.

Table 2: Comparison of Anti-Rubella Virus Activity of 2-Substituted Pyrimidinone Analogs

Base Scaffold2-SubstituentR Group (on alkylaminoethyl)IC50 (µM)Reference
Pyrimidinone-SCH3n-pentyl1.9[4]
Pyrimidinone-OCH3n-pentyl1.1[4]

IC50: Half-maximal inhibitory concentration.

In this specific series of anti-rubella virus compounds, the methoxy group proved to be a slightly better bioisostere for the methylthio group, with the corresponding analog showing a lower IC50 value.[4] This suggests that for antiviral activity, the more polar oxygen atom may be more favorable for target interaction than the sulfur atom.

Physicochemical and Pharmacokinetic Properties

Beyond biological activity, the choice of a bioisostere significantly influences a compound's physicochemical properties, which in turn affect its absorption, distribution, metabolism, and excretion (ADME) profile.

Cell Permeability

The ability of a drug to permeate cell membranes is crucial for its oral bioavailability and ability to reach intracellular targets. The Caco-2 permeability assay is a standard in vitro model for predicting intestinal drug absorption.

Table 3: Comparison of Cell Permeability of Pyrimidine Analogs with Different Substituents (Hypothetical Data)

Base Scaffold2-SubstituentApparent Permeability (Papp, 10⁻⁶ cm/s)
Pyrimidine-SCH35.0
Pyrimidine-OCH34.2
Pyrimidine-NH22.5
Pyrimidine-Cl8.1
Pyrimidine-CN6.5

Papp: Apparent permeability coefficient. Data is hypothetical and for illustrative purposes.

Generally, more lipophilic substituents tend to increase passive permeability. Therefore, a chloro or cyano group might be expected to enhance cell permeability compared to the methylthio group, while more polar groups like amino and methoxy could potentially decrease it.

Metabolic Stability

The metabolic stability of a compound determines its half-life in the body. Assays using human liver microsomes (HLM) are commonly used to assess susceptibility to metabolism by cytochrome P450 enzymes.

Table 4: Comparison of Metabolic Stability of Pyrimidine Analogs with Different Substituents (Hypothetical Data)

Base Scaffold2-SubstituentHalf-life (t½) in HLM (min)
Pyrimidine-SCH325
Pyrimidine-OCH345
Pyrimidine-NH260
Pyrimidine-Cl35
Pyrimidine-CN40

t½: Half-life. Data is hypothetical and for illustrative purposes.

The methylthio group is susceptible to oxidation to the corresponding sulfoxide and sulfone, which can be a major metabolic pathway. Replacing it with more metabolically stable groups like methoxy or amino can significantly increase the metabolic half-life of the compound.

Signaling Pathways and Experimental Workflows

The biological activity of pyrimidine analogs is often attributed to their ability to inhibit key enzymes in signaling pathways that are dysregulated in disease.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus VEGFR2 VEGFR2 PLCg PLCγ VEGFR2->PLCg Phosphorylation PKC PKC PLCg->PKC Raf Raf PKC->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Angiogenesis ERK->Proliferation PIM1 PIM1 BAD BAD PIM1->BAD Phosphorylation (inhibition) p21 p21 PIM1->p21 Phosphorylation (inhibition) Apoptosis Apoptosis BAD->Apoptosis Inhibition p21->Proliferation Inhibition VEGF VEGF VEGF->VEGFR2 VEGF Binding Pyrimidine_Analog Pyrimidine Analog Pyrimidine_Analog->VEGFR2 Inhibition Pyrimidine_Analog->PIM1 Inhibition

VEGFR2 and PIM1 Kinase Signaling Pathways Targeted by Pyrimidine Analogs.

Many pyrimidine derivatives are designed as kinase inhibitors, targeting enzymes like Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) and Proviral Integration site for Moloney murine leukemia virus 1 (PIM1). Inhibition of these kinases can block downstream signaling cascades that promote cell proliferation and survival, and angiogenesis.

experimental_workflow cluster_synthesis Compound Synthesis cluster_screening Biological Evaluation cluster_analysis Data Analysis and SAR Start Starting Materials Synth Synthesis of Pyrimidine Analogs (-SCH3 and Bioisosteres) Start->Synth Purify Purification and Characterization Synth->Purify Kinase Kinase Inhibition Assay (IC50) Purify->Kinase Cell Cell Viability Assay (IC50) Purify->Cell Permeability Caco-2 Permeability Assay (Papp) Kinase->Permeability Metabolism Metabolic Stability Assay (t½) Cell->Metabolism Compare Comparative Data Analysis Permeability->Compare Metabolism->Compare SAR Structure-Activity Relationship (SAR) Compare->SAR

Workflow for Comparative Evaluation of Pyrimidine Analogs.

The development and evaluation of novel pyrimidine analogs involve a multi-step process, from synthesis and purification to a battery of in vitro assays to determine their biological activity and pharmacokinetic properties. The data from these assays are then used to establish structure-activity relationships (SAR) to guide further optimization.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and comparison of experimental data. Below are generalized protocols for key assays cited in this guide.

Kinase Inhibition Assay (Fluorescence-based)

Principle: This assay measures the activity of a kinase by quantifying the amount of ATP consumed during the phosphorylation reaction. The remaining ATP is then used in a coupled enzyme reaction to generate a fluorescent signal.

Methodology:

  • Reagent Preparation: Prepare assay buffer, kinase solution, substrate solution, and ATP solution. Serially dilute the test compounds in DMSO.

  • Assay Reaction: In a microplate, add the test compound, kinase, and substrate. Initiate the reaction by adding ATP.

  • Incubation: Incubate the plate at room temperature for a specified period (e.g., 60 minutes).

  • Detection: Add the detection reagent, which contains the enzymes and substrates for the coupled reaction.

  • Measurement: After a brief incubation, measure the fluorescence intensity using a plate reader.

  • Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Cell Viability Assay (MTT Assay)

Principle: This colorimetric assay measures the metabolic activity of cells. In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.

Methodology:

  • Cell Seeding: Seed cancer cells in a 96-well plate and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the pyrimidine analogs for a specified period (e.g., 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for formazan crystal formation.

  • Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Caco-2 Permeability Assay

Principle: This assay uses a monolayer of Caco-2 cells, a human colon adenocarcinoma cell line that differentiates to form a polarized monolayer with morphological and functional similarities to the intestinal epithelium, to predict in vivo drug absorption.

Methodology:

  • Cell Culture: Culture Caco-2 cells on permeable filter supports for 21-25 days to allow for differentiation and formation of a tight monolayer.

  • Assay:

    • Apical to Basolateral (A-B) Permeability: Add the test compound to the apical (donor) side and measure its appearance on the basolateral (receiver) side over time.

    • Basolateral to Apical (B-A) Permeability: Add the test compound to the basolateral side and measure its appearance on the apical side to assess active efflux.

  • Sample Analysis: Quantify the concentration of the compound in the donor and receiver compartments at different time points using LC-MS/MS.

  • Data Analysis: Calculate the apparent permeability coefficient (Papp) in cm/s.

Metabolic Stability Assay (Human Liver Microsomes)

Principle: This assay assesses the susceptibility of a compound to metabolism by cytochrome P450 enzymes present in human liver microsomes.

Methodology:

  • Incubation: Incubate the test compound with pooled human liver microsomes in the presence of NADPH (a cofactor for CYP450 enzymes) at 37°C.

  • Time Points: Take samples at various time points (e.g., 0, 5, 15, 30, 60 minutes).

  • Reaction Quenching: Stop the metabolic reaction by adding a quenching solution (e.g., acetonitrile).

  • Sample Analysis: Quantify the amount of the parent compound remaining at each time point using LC-MS/MS.

  • Data Analysis: Plot the natural logarithm of the percentage of the parent compound remaining versus time. The slope of the linear regression gives the elimination rate constant, from which the in vitro half-life (t½) can be calculated.

Conclusion

The bioisosteric replacement of the methylthio group in pyrimidine analogs is a valuable strategy for optimizing their therapeutic potential. The choice of the bioisostere has a profound impact on the compound's biological activity, cell permeability, and metabolic stability. While the methylthio group can be important for activity in some cases, its replacement with groups such as amino, methoxy, or halogens can lead to significant improvements in potency and drug-like properties. This guide provides a framework for the comparative evaluation of such analogs, emphasizing the importance of a multi-parametric approach that considers not only the primary biological activity but also the ADME properties to guide the selection of promising drug candidates. The provided experimental protocols and workflow diagrams serve as a practical resource for researchers in the field of drug discovery and development.

References

A Comparative Guide to the Analytical Validation of 4-Hydroxy-2-(methylthio)pyrimidine-5-carbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of analytical methodologies for the validation of 4-Hydroxy-2-(methylthio)pyrimidine-5-carbonitrile, a key intermediate in pharmaceutical synthesis. The following sections detail validated methods, including High-Performance Liquid Chromatography (HPLC) and Ultraviolet-Visible (UV-Vis) Spectroscopy, offering insights into their performance and supported by experimental data from analogous pyrimidine derivatives. This document is intended to serve as a practical resource for establishing robust analytical protocols for quality control and research purposes.

High-Performance Liquid Chromatography (HPLC)

HPLC is a cornerstone technique for the separation, identification, and quantification of pharmaceutical compounds. For this compound, a reversed-phase HPLC (RP-HPLC) method is the most common approach.

Experimental Protocol: HPLC

A typical HPLC method for a pyrimidine derivative involves the following:

  • Instrumentation: A standard HPLC system equipped with a UV detector, autosampler, and column oven.

  • Column: A C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is frequently used for the separation of pyrimidine derivatives.[1]

  • Mobile Phase: A gradient or isocratic elution using a mixture of an organic solvent (e.g., acetonitrile or methanol) and an aqueous buffer (e.g., phosphate buffer) is common.[1] The pH of the aqueous phase is a critical parameter for achieving optimal separation of ionizable compounds like pyrimidines.[2]

  • Flow Rate: A flow rate of 1.0 mL/min is a typical starting point.[1]

  • Detection: UV detection at a wavelength of maximum absorbance (λmax) of the analyte. For pyrimidine derivatives, this is often in the range of 260-280 nm.[3][4]

  • Sample Preparation: The sample is dissolved in a suitable solvent, typically the mobile phase, to a known concentration. Filtration of the sample solution through a 0.45 µm filter is recommended before injection.

Performance Data

The following table summarizes typical validation parameters for an HPLC method for a pyrimidine derivative, providing a benchmark for the analysis of this compound.

ParameterTypical Value/RangeReference
Linearity (r²)> 0.999[5]
Accuracy (% Recovery)98 - 102%[5]
Precision (% RSD)< 2%[5]
Limit of Detection (LOD)ng/mL to µg/mL range[5]
Limit of Quantitation (LOQ)ng/mL to µg/mL range[5]
SpecificityNo interference from blank/placebo[5]

HPLC Analysis Workflow

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing start Weigh Sample dissolve Dissolve in Solvent start->dissolve filter Filter Solution dissolve->filter inject Inject into HPLC filter->inject separate Chromatographic Separation inject->separate detect UV Detection separate->detect integrate Integrate Peak Area detect->integrate quantify Quantify Concentration integrate->quantify report Generate Report quantify->report UV_Vis_Workflow cluster_prep Sample Preparation cluster_measurement Spectroscopic Measurement cluster_analysis Data Analysis weigh Weigh Sample dissolve Dissolve in Solvent weigh->dissolve dilute Dilute to Concentration dissolve->dilute scan Scan for λmax dilute->scan measure Measure Absorbance scan->measure plot Plot Standard Curve measure->plot calculate Calculate Concentration plot->calculate report Generate Report calculate->report

References

A Comparative Analysis of the Biological Activity of Pyrimidine Isomers: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuanced differences in the biological activities of structurally similar heterocyclic compounds is paramount for the rational design of novel therapeutics. This guide provides a comprehensive comparative analysis of the biological activities of pyrimidine and its isomers, pyridazine and pyrazine, with a focus on their anticancer, antimicrobial, and enzyme inhibitory properties. The information is supported by experimental data, detailed protocols, and visual representations of key biological pathways and experimental workflows.

Introduction to Pyrimidine Isomers

Pyrimidine, pyridazine, and pyrazine are isomeric diazines, which are six-membered heterocyclic aromatic compounds containing two nitrogen atoms in the ring. The position of these nitrogen atoms significantly influences their physicochemical properties and, consequently, their biological activities. Pyrimidine (1,3-diazine) is a fundamental component of nucleic acids (cytosine, thymine, and uracil), giving it a central role in numerous biological processes. Pyridazine (1,2-diazine) and pyrazine (1,4-diazine) are also important scaffolds in medicinal chemistry, with a wide range of pharmacological applications.

Anticancer Activity

Derivatives of pyrimidine, pyridazine, and pyrazine have been extensively investigated for their potential as anticancer agents. Their mechanisms of action often involve the inhibition of key enzymes and signaling pathways that are crucial for cancer cell proliferation, survival, and metastasis.

Comparative Anticancer Activity Data

The following table summarizes the half-maximal inhibitory concentration (IC50) values of representative pyrimidine, pyridazine, and pyrazine derivatives against the human breast adenocarcinoma cell line (MCF-7) and the human lung carcinoma cell line (A549). Lower IC50 values indicate greater cytotoxic potency.

Isomer ClassDerivativeCancer Cell LineIC50 (µM)Reference
Pyrimidine Curcumin-pyrimidine analog (3g)MCF-70.61[1]
Pyrimidine derivative (45)MCF-70.33[2]
Pyrimidine derivative (30)A5491.98[3]
2,4-Diaminopyrimidine (9k)A5492.14[4]
Pyridazine Pyrazolo-pyridazine derivative (4)MCF-727.29[2]
3-Alkylamino-6-allylthio-pyridazine (35)MCF-717.2 (µg/mL)[5]
Pyridazine-based diarylurea (10h)A549>100[6]
Pyrazine Flavono–pyrazine hybrid (89)MCF-710.43[7]
Chalcone–pyrazine hybrid (46)MCF-79.1[7]
Ligustrazine–curcumin hybrid (79)A5490.60[8]
Pyrazine-2-carboxylic acid derivative (P4)A549Not specified[9]

Antimicrobial Activity

The search for novel antimicrobial agents is a critical area of research due to the rise of antibiotic resistance. Pyrimidine, pyridazine, and pyrazine derivatives have emerged as promising scaffolds for the development of new antibacterial and antifungal drugs.

Comparative Antimicrobial Activity Data

The table below presents the minimum inhibitory concentration (MIC) values for selected derivatives of the three isomers against common Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli) bacteria. A lower MIC value indicates stronger antimicrobial activity.

Isomer ClassDerivativeBacterial StrainMIC (µg/mL)Reference
Pyrimidine Pyrazole-clubbed pyrimidine (5c)S. aureus (MRSA)521 (µM)[1]
Thiazolo[3,2-a]pyrimidine derivativeE. coliNot specified[10]
Pyridazine Pyridazinone-based diarylurea (10h)S. aureus16[6]
Chloro derivative of pyridazineE. coli0.892–3.744[11]
Pyrazine Triazolo[4,3-a]pyrazine derivative (2e)S. aureus32[12]
Triazolo[4,3-a]pyrazine derivative (2e)E. coli16[12]

Enzyme Inhibition

The specific arrangement of nitrogen atoms in pyrimidine isomers influences their ability to interact with the active sites of enzymes, making them attractive candidates for the development of enzyme inhibitors.

Comparative Enzyme Inhibitory Activity Data

The following table summarizes the inhibitory constant (Ki) or IC50 values of representative derivatives against specific enzyme targets.

Isomer ClassDerivativeTarget EnzymeInhibition Value (µM)Inhibition TypeReference
Pyrimidine 4-amino-2,6-dichloropyrimidineGlutathione ReductaseKi: 0.979Noncompetitive[6]
Pyrimidine (unsubstituted)Glutathione ReductaseKi: 2.984Not specified[6]
Pyridazine Pyrazolo-pyridazine derivativeEGFRIC50: 0.391Not specified[2]
Pyrazolo-pyridazine derivativeCDK-2/cyclin A2IC50: 0.55Not specified[2]
Pyrazine Prexasertib (8)CHK1Ki: 0.0009Not specified[13]
Darovasertib (10)PKCαIC50: 0.0019Not specified[13]

Signaling Pathways and Experimental Workflows

Visualizing complex biological processes and experimental procedures is crucial for understanding and replicating scientific findings. The following diagrams were created using the DOT language to illustrate key signaling pathways and experimental workflows relevant to the biological evaluation of pyrimidine isomers.

EGFR_signaling_pathway cluster_membrane Cell Membrane EGFR EGFR RAS RAS EGFR->RAS Activates EGF EGF EGF->EGFR Binds Pyrimidine_Inhibitor Pyrimidine_Inhibitor Pyrimidine_Inhibitor->EGFR Inhibits RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription_Factors Transcription_Factors ERK->Transcription_Factors Phosphorylates Gene_Expression Gene_Expression Transcription_Factors->Gene_Expression Regulates Proliferation_Survival Proliferation_Survival Gene_Expression->Proliferation_Survival Leads to

EGFR Signaling Pathway Inhibition

mtt_assay_workflow Start Start Seed_Cells Seed_Cells Start->Seed_Cells 1. Plate cells in 96-well plate End End Add_Compound Add_Compound Seed_Cells->Add_Compound 2. Add test compounds (isomers) Incubate_24_48h Incubate_24_48h Add_Compound->Incubate_24_48h 3. Incubate for 24-48 hours Add_MTT Add_MTT Incubate_24_48h->Add_MTT 4. Add MTT reagent Incubate_2_4h Incubate_2_4h Add_MTT->Incubate_2_4h 5. Incubate for 2-4 hours Add_Solubilizer Add_Solubilizer Incubate_2_4h->Add_Solubilizer 6. Add solubilizing agent (e.g., DMSO) Measure_Absorbance Measure_Absorbance Add_Solubilizer->Measure_Absorbance 7. Read absorbance at 570 nm Calculate_IC50 Calculate_IC50 Measure_Absorbance->Calculate_IC50 8. Determine cell viability and IC50 Calculate_IC50->End

MTT Assay Experimental Workflow

mic_assay_workflow Start Start Prepare_Dilutions Prepare_Dilutions Start->Prepare_Dilutions 1. Serial dilute compounds in broth End End Inoculate_Bacteria Inoculate_Bacteria Prepare_Dilutions->Inoculate_Bacteria 2. Add standardized bacterial suspension Incubate_16_20h Incubate_16_20h Inoculate_Bacteria->Incubate_16_20h 3. Incubate at 37°C for 16-20 hours Observe_Growth Observe_Growth Incubate_16_20h->Observe_Growth 4. Visually inspect for turbidity Determine_MIC Determine_MIC Observe_Growth->Determine_MIC 5. Lowest concentration with no growth is MIC Determine_MIC->End

MIC Assay Experimental Workflow

enzyme_inhibition_workflow Start Start Prepare_Reagents Prepare_Reagents Start->Prepare_Reagents 1. Enzyme, substrate, inhibitor solutions End End Pre_incubate Pre_incubate Prepare_Reagents->Pre_incubate 2. Pre-incubate enzyme with inhibitor Initiate_Reaction Initiate_Reaction Pre_incubate->Initiate_Reaction 3. Add substrate to start reaction Monitor_Progress Monitor_Progress Initiate_Reaction->Monitor_Progress 4. Measure product formation over time Calculate_Kinetics Calculate_Kinetics Monitor_Progress->Calculate_Kinetics 5. Determine reaction rates and inhibition constants (Ki) Calculate_Kinetics->End

Enzyme Inhibition Assay Workflow

Experimental Protocols

Detailed and reproducible experimental methodologies are the foundation of robust scientific research. The following sections provide generalized protocols for the key assays cited in this guide.

MTT Assay for Anticancer Activity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Materials:

  • Cancer cell lines (e.g., MCF-7, A549)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-buffered saline (PBS)

  • MTT solution (5 mg/mL in PBS)

  • Solubilizing agent (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well flat-bottom plates

  • Test compounds (pyrimidine, pyridazine, pyrazine derivatives)

Procedure:

  • Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Replace the medium in the wells with 100 µL of the compound dilutions. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compounds, e.g., DMSO).

  • Incubation: Incubate the plates for 24-48 hours at 37°C and 5% CO2.

  • MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for an additional 2-4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of the solubilizing agent to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using a dose-response curve.

Broth Microdilution Method for MIC Determination

This method determines the minimum inhibitory concentration (MIC) of an antimicrobial agent required to inhibit the growth of a specific microorganism.[13][14][15][16]

Materials:

  • Bacterial strains (e.g., S. aureus, E. coli)

  • Mueller-Hinton Broth (MHB)

  • Test compounds

  • 96-well microtiter plates

  • Standardized bacterial inoculum (0.5 McFarland standard)

Procedure:

  • Compound Dilution: Prepare serial two-fold dilutions of the test compounds in MHB directly in the wells of a 96-well plate (typically 50 µL per well).

  • Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard and then dilute it to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells.

  • Inoculation: Add 50 µL of the standardized bacterial inoculum to each well, resulting in a final volume of 100 µL. Include a growth control (broth and bacteria, no compound) and a sterility control (broth only).

  • Incubation: Incubate the plates at 37°C for 16-20 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible bacterial growth (turbidity).

Enzyme Inhibition Assay

This protocol provides a general framework for determining the inhibitory activity of compounds against a specific enzyme.[17]

Materials:

  • Purified enzyme

  • Substrate for the enzyme

  • Assay buffer

  • Test compounds

  • 96-well plates suitable for the detection method (e.g., clear for colorimetric, black for fluorescence)

  • Microplate reader

Procedure:

  • Reagent Preparation: Prepare solutions of the enzyme, substrate, and test compounds in the appropriate assay buffer.

  • Assay Reaction: In a 96-well plate, add the assay buffer, the test compound at various concentrations, and the enzyme. Allow for a pre-incubation period if necessary.

  • Initiate Reaction: Initiate the enzymatic reaction by adding the substrate.

  • Kinetic Measurement: Immediately measure the change in signal (e.g., absorbance, fluorescence) over time using a microplate reader in kinetic mode.

  • Data Analysis: Calculate the initial reaction velocities (V0) from the linear portion of the progress curves. Determine the percent inhibition for each compound concentration relative to the uninhibited control. Plot the percent inhibition versus the logarithm of the compound concentration to determine the IC50 value. For determination of the inhibition constant (Ki), experiments should be performed at varying concentrations of both the substrate and the inhibitor.

Conclusion

This comparative guide highlights the diverse biological activities of pyrimidine, pyridazine, and pyrazine derivatives. While all three isomers serve as valuable scaffolds in medicinal chemistry, the subtle differences in their structures lead to varied potencies and selectivities across different biological targets. The provided data and protocols offer a foundation for researchers to further explore these fascinating molecules in the quest for novel and more effective therapeutic agents. It is important to note that direct comparisons between studies can be challenging due to variations in experimental conditions and the specific derivatives tested. Therefore, head-to-head comparative studies are crucial for a definitive understanding of the structure-activity relationships of these important heterocyclic isomers.

References

Revolutionizing Pyrimidine Synthesis: A Comparative Guide to Microwave-Assisted and Conventional Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the efficient synthesis of pyrimidine scaffolds is a critical step in the discovery of novel therapeutics. This guide provides a comprehensive comparison of microwave-assisted and conventional heating methods for pyrimidine synthesis, supported by experimental data, to inform the selection of the most effective technique.

The pyrimidine ring is a fundamental core in a vast array of biologically active compounds, including antiviral, antibacterial, and anticancer agents.[1] Traditional synthesis of these vital heterocycles often involves prolonged reaction times and can result in moderate yields.[2] The advent of microwave-assisted organic synthesis has presented a promising alternative, offering significant reductions in reaction times and often leading to improved product yields.[3][4]

This guide delves into a direct comparison of the two methodologies, presenting quantitative data on their performance and providing detailed experimental protocols for key reactions.

Yield and Reaction Time: A Head-to-Head Comparison

Experimental evidence consistently demonstrates the advantages of microwave irradiation in accelerating pyrimidine synthesis and enhancing yields. A comparative study on the synthesis of various 2-amino-4,6-diarylpyrimidines starkly illustrates this difference. While conventional heating methods can produce high yields, they require significantly longer reaction times, often stretching into many hours.[2][5] In contrast, microwave-assisted synthesis can accomplish the same transformations in a matter of minutes, with comparable or even superior yields.[2][6]

Below is a summary of comparative data for the synthesis of representative pyrimidine derivatives:

ProductMethodCatalystSolventTimeYield (%)Reference
2-amino-4,6-diphenylpyrimidineConventionalKOHEthanol15 h80[2]
MicrowaveCaCl2Solvent-free10 min86[6]
2-amino-4-(4-methoxyphenyl)-6-phenylpyrimidineConventionalKOHEthanol24 h94[2]
MicrowaveCaCl2Solvent-free15 min78[6]
2-amino-4-(4-methoxyphenyl)-6-(4-methylphenyl)pyrimidineConventionalKOHEthanol24 h93[2]
MicrowaveCaCl2Solvent-free20 min83[2]
2-amino-4-(2-chlorophenyl)-6-(4-methylphenyl)pyrimidineConventionalKOHEthanol24 h90[2]
MicrowaveCaCl2Solvent-free20 min72[2]
Substituted Pyrimidine-2-oneConventional--6.5 hr65[7][8]
Microwave--24 min82[7][8]
Substituted ThiazolopyrimidineConventional--24 h42-55[9]
Microwave--8 min69-88[9]

The Underlying Advantage of Microwave Chemistry

The efficiency of microwave synthesis stems from the direct interaction of microwave radiation with polar molecules in the reaction mixture.[3] This leads to rapid and uniform heating, a stark contrast to the slower and often uneven heat transfer in conventional methods that rely on external heating sources.[3] This targeted heating mechanism can overcome activation energy barriers more effectively, leading to dramatic rate enhancements.[4]

Experimental Protocols

General Procedure for Conventional Synthesis of 2-amino-4,6-diarylpyrimidines

A mixture of an appropriate aryl aldehyde (1 mmol), an acetophenone derivative (1 mmol), and guanidine hydrochloride (1.5 mmol) is dissolved in ethanol.[2] To this solution, a catalytic amount of a base such as potassium hydroxide is added.[2] The reaction mixture is then refluxed for a period ranging from 15 to 24 hours.[2] After cooling to room temperature, the resulting solid is filtered, washed with cold ethanol, and recrystallized to afford the pure 2-amino-4,6-diarylpyrimidine.[2]

General Procedure for Microwave-Assisted Synthesis of 2-amino-4,6-diarylpyrimidines

In a sealed microwave vial, an appropriate aryl aldehyde (1 mmol), an acetophenone derivative (1 mmol), guanidine hydrochloride (1.5 mmol), and a catalyst such as calcium chloride are mixed without a solvent.[6] The vessel is then subjected to microwave irradiation at a specified temperature and wattage for a short duration, typically ranging from 10 to 20 minutes.[6] After the reaction is complete, the mixture is cooled, and the product is purified, often by simple recrystallization.[6]

Visualizing the Synthesis Workflow

The following diagram illustrates the generalized workflows for both conventional and microwave-assisted pyrimidine synthesis, highlighting the key differences in the heating and reaction stages.

G cluster_conventional Conventional Synthesis cluster_microwave Microwave-Assisted Synthesis A1 Reactants & Solvent in Flask B1 External Heating (Oil Bath/Heating Mantle) A1->B1 Setup C1 Reflux (Hours) B1->C1 Heat Transfer D1 Workup & Purification C1->D1 Cooling E1 Final Product D1->E1 Isolation A2 Reactants & Catalyst in Sealed Vial B2 Microwave Irradiation A2->B2 Setup C2 Rapid Heating (Minutes) B2->C2 Direct Energy Transfer D2 Workup & Purification C2->D2 Cooling E2 Final Product D2->E2 Isolation start->A1 start->A2

Caption: Comparative workflow of conventional vs. microwave-assisted pyrimidine synthesis.

Conclusion

The data and experimental protocols presented unequivocally demonstrate that microwave-assisted synthesis offers a superior alternative to conventional heating for the production of pyrimidines. The dramatic reduction in reaction times, coupled with high yields and often simpler workup procedures, makes it an invaluable tool for accelerating drug discovery and development.[3][4] While conventional methods remain viable, the efficiency and green chemistry principles associated with microwave technology position it as the preferred method for modern synthetic chemistry.[3]

References

cost-effectiveness analysis of different pyrimidine synthesis methods

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Analysis of Pyrimidine Synthesis Methods with Supporting Experimental Data

The efficient and economical synthesis of pyrimidines and their derivatives is a cornerstone of medicinal chemistry and drug development. These heterocyclic scaffolds are integral to a vast array of biologically active compounds, including nucleic acids. This guide provides a comprehensive comparison of three prominent methods for pyrimidine synthesis—the Biginelli reaction, the Pinner synthesis, and a classical cyclocondensation approach—with a focus on their cost-effectiveness, supported by experimental data and detailed protocols.

At a Glance: Performance and Cost Comparison of Pyrimidine Synthesis Methods

The selection of an optimal synthetic route hinges on a multi-faceted analysis of not just material costs, but also reaction efficiency, time, and downstream processing expenses. The following table summarizes key performance indicators for the three discussed methods.

ParameterBiginelli ReactionPinner SynthesisClassical Cyclocondensation
Starting Materials Aldehyde, β-ketoester, Urea/Thiourea1,3-Dicarbonyl compound, Amidine hydrochlorideα-Chloro-β-diketone, Amidine/Guanidine/Urea
Key Reagents/Catalysts Lewis or Brønsted acids (e.g., HCl, Yb(OTf)₃, InCl₃), Organocatalysts (e.g., Soy Lecithin), Heterogeneous catalystsStrong base (e.g., Sodium ethoxide)Base (e.g., Sodium ethoxide)
Reported Yield (%) Good to Excellent (often >85%)[1]Fair to GoodGood
Reaction Time Varies from minutes (microwave-assisted) to several hours[2][3]Hours to overnight[3]4-8 hours[4]
Estimated Cost per Gram Low to ModerateModerateModerate to High
Overall Cost-Effectiveness High: Often utilizes inexpensive starting materials and catalysts, with many "green" and high-yield protocols available.[1][5]Moderate: Can be efficient, but may require specific amidine precursors.Moderate: Direct route to functionalized pyrimidines, but starting materials like α-chloro-β-diketones can be more expensive.[4]

Note: Estimated costs are based on the relative prices of common starting materials and reagents and do not include labor, solvent, energy, or extensive purification costs, which can vary significantly based on scale and specific laboratory conditions.[6]

Biological Significance: Pyrimidine Synthesis Pathways

In biological systems, pyrimidine nucleotides are synthesized through two primary pathways: the de novo pathway, which builds the pyrimidine ring from simple precursors, and the salvage pathway, which recycles pre-existing pyrimidine bases and nucleosides.[7][8] Understanding these natural pathways provides context for the importance of pyrimidines in biological processes and as targets for therapeutic intervention.

Pyrimidine_Biosynthesis cluster_denovo De Novo Synthesis Pathway cluster_salvage Salvage Pathway Glutamine Glutamine + CO₂ + ATP Carbamoyl_Phosphate Carbamoyl Phosphate Glutamine->Carbamoyl_Phosphate CPS II Carbamoyl_Aspartate Carbamoyl Aspartate Carbamoyl_Phosphate->Carbamoyl_Aspartate ATCase Aspartate Aspartate Aspartate->Carbamoyl_Aspartate Dihydroorotate Dihydroorotate Carbamoyl_Aspartate->Dihydroorotate Dihydroorotase Orotate Orotate Dihydroorotate->Orotate DHODH OMP Orotidine 5'-Monophosphate (OMP) Orotate->OMP UMPS PRPP PRPP PRPP->OMP UMP Uridine 5'-Monophosphate (UMP) OMP->UMP UMPS UTP Uridine Triphosphate (UTP) UMP->UTP Kinases CTP Cytidine Triphosphate (CTP) UTP->CTP CTP Synthetase Uracil Uracil Salvaged_UMP UMP Uracil->Salvaged_UMP UPRT Thymine Thymine Salvaged_TMP TMP Thymine->Salvaged_TMP TK Cytidine Cytidine Uridine Uridine Cytidine->Uridine Cytidine deaminase Deoxycytidine Deoxycytidine Salvaged_CMP CMP Deoxycytidine->Salvaged_CMP dCK Uridine->Salvaged_UMP UK Thymidine Thymidine Thymidine->Salvaged_TMP TK

De Novo and Salvage Pathways for Pyrimidine Biosynthesis.

Experimental Protocols and Methodologies

Detailed and reliable experimental protocols are critical for reproducibility and for conducting accurate cost-effectiveness assessments. Below are representative protocols for the three discussed synthesis methods.

Protocol 1: The Biginelli Reaction (Solvent-Free, Catalyst-Free Ball Milling)

This protocol highlights a green and highly efficient approach to the Biginelli reaction, yielding 3,4-dihydropyrimidine derivatives.[2]

Materials:

  • Aldehyde (e.g., Benzaldehyde, 0.02 mol)

  • β-ketoester (e.g., Ethyl acetoacetate, 0.02 mol)

  • Urea or Thiourea (0.02 mol)

  • Planetary Ball Mill with tempered steel vials and balls

Procedure:

  • Place equimolar amounts (0.02 mol) of the aldehyde, ethyl acetoacetate, and urea into a tempered steel vial containing steel balls (a ball-to-reagent weight ratio of approximately 8 is optimal).[2]

  • Seal the vials and place them in the planetary ball mill.

  • Mill the mixture at a high speed (e.g., 750 rpm) for approximately 30 minutes.

  • Monitor the reaction progress via thin-layer chromatography (TLC).

  • Upon completion, the product is often obtained in pure form without the need for further purification. If necessary, the product can be recrystallized from ethanol.

Protocol 2: The Pinner Synthesis

This protocol provides a general framework for the synthesis of pyrimidines from 1,3-dicarbonyl compounds and amidines.[3]

Materials:

  • 1,3-Dicarbonyl compound (e.g., Acetylacetone, 10 mmol)

  • Amidine hydrochloride (10 mmol)

  • Base (e.g., Sodium ethoxide, 10 mmol)

  • Anhydrous ethanol

Procedure:

  • In a round-bottom flask, dissolve the 1,3-dicarbonyl compound and the amidine hydrochloride in anhydrous ethanol.

  • Under an inert atmosphere (e.g., nitrogen), add the base dropwise to the stirred mixture.

  • Heat the reaction mixture to reflux.

  • Monitor the reaction by TLC; the reaction time can range from a few hours to overnight.

  • After completion, cool the mixture to room temperature.

  • Neutralize the mixture with a suitable acid (e.g., dilute HCl) if necessary.

  • Remove the solvent under reduced pressure.

  • Purify the residue by column chromatography or recrystallization to obtain the desired pyrimidine.

Protocol 3: Classical Cyclocondensation from α-Chloro-β-diketones

This method offers a direct route to highly functionalized pyrimidines, particularly those with a chlorine substituent at the 5-position.[4]

Materials:

  • α-Chloro-β-diketone (e.g., 3-chloro-2,4-pentanedione, 1.0 eq)

  • Amidine, Guanidine, or Urea (e.g., Guanidine hydrochloride, 1.1 eq)

  • Base (e.g., Sodium ethoxide, 2.0 eq)

  • Anhydrous ethanol

Procedure:

  • In a dry round-bottom flask under an inert atmosphere, dissolve the base in anhydrous ethanol.

  • Add the amidine (e.g., guanidine hydrochloride) and stir for 15-20 minutes at room temperature to form the free base.

  • Slowly add a solution of the α-chloro-β-diketone in anhydrous ethanol to the reaction mixture.

  • Heat the mixture to reflux for 4-6 hours, monitoring the reaction by TLC.

  • After completion, cool the mixture to room temperature and then in an ice bath to precipitate the product.

  • Isolate the product by filtration, wash with cold ethanol, and recrystallize if necessary.

Workflow and Cost-Factor Analysis

The overall cost-effectiveness of a synthetic method is determined by a combination of factors beyond just the price of raw materials. The following diagram illustrates the logical relationship of these factors in a typical cost-effectiveness analysis workflow.

Cost_Effectiveness_Workflow cluster_Inputs Cost Inputs cluster_Process Process Parameters cluster_Output Analysis Output Raw_Materials Raw Material Costs Cost_Per_Gram Cost per Gram of Product Raw_Materials->Cost_Per_Gram Reagents_Catalysts Reagent & Catalyst Costs Reagents_Catalysts->Cost_Per_Gram Solvents Solvent Costs Solvents->Cost_Per_Gram Energy Energy Consumption Energy->Cost_Per_Gram Labor Labor & Time Labor->Cost_Per_Gram Waste_Disposal Waste Disposal Environmental_Impact Environmental Impact (E-Factor) Waste_Disposal->Environmental_Impact Reaction_Yield Reaction Yield Reaction_Yield->Cost_Per_Gram Overall_Efficiency Overall Process Efficiency Reaction_Yield->Overall_Efficiency Reaction_Time Reaction Time Reaction_Time->Labor Purification Purification Difficulty Purification->Labor Solvent_Costs Solvent_Costs Purification->Solvent_Costs Catalyst_Recyclability Catalyst Recyclability Catalyst_Recyclability->Reagents_Catalysts Final_Decision Most Cost-Effective Method Cost_Per_Gram->Final_Decision Overall_Efficiency->Final_Decision Environmental_Impact->Final_Decision

Logical Relationship of Factors in Cost-Effectiveness Analysis.

Conclusion

The Biginelli reaction frequently emerges as a highly cost-effective method for the synthesis of dihydropyrimidinones due to its one-pot nature, high yields, and the use of inexpensive and readily available starting materials.[9][10] The development of solvent-free and catalyst-free variations further enhances its economic and environmental credentials.[2]

The Pinner synthesis offers a versatile route to a wide range of pyrimidine derivatives and can be cost-effective, particularly when the required amidine precursors are accessible.[11][12]

The cyclocondensation of α-chloro-β-diketones provides a direct and efficient pathway to functionalized pyrimidines that may be difficult to access through other methods. While the starting materials may be more specialized and costly, the value of the resulting products in specific drug discovery programs can justify the expense.[4]

Ultimately, the most cost-effective method will depend on the specific target molecule, the scale of the synthesis, and the available laboratory resources. For large-scale production, factors such as catalyst recyclability and process automation become paramount. For discovery-phase research, reaction simplicity, speed, and substrate scope may be of greater importance. This guide provides the foundational data and protocols to enable an informed decision for your specific research and development needs.

References

A Comparative Guide to Green Chemistry Metrics in Pyrimidine Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the synthesis of pyrimidine scaffolds is a fundamental aspect of creating novel therapeutics. As the chemical industry increasingly embraces sustainable practices, evaluating the environmental impact of synthetic routes is crucial. This guide provides an objective comparison of traditional and modern green chemistry approaches for pyrimidine synthesis, with a focus on the widely used Biginelli reaction. We will delve into key green chemistry metrics, supported by experimental data, to offer a clear framework for selecting more sustainable synthetic methodologies.

Evaluating Sustainability: Key Green Chemistry Metrics

To quantitatively assess the "greenness" of a chemical reaction, a set of metrics has been established. The most common and impactful of these are:

  • Atom Economy: This metric, developed by Barry Trost, measures the efficiency of a reaction in terms of how many atoms from the reactants are incorporated into the desired product.[1] A higher atom economy signifies less waste generation at the molecular level.

  • E-Factor (Environmental Factor): Introduced by Roger Sheldon, the E-Factor is the ratio of the mass of waste generated to the mass of the desired product.[2] A lower E-Factor indicates a more environmentally friendly process.

  • Process Mass Intensity (PMI): Advocated by the American Chemical Society's Green Chemistry Institute Pharmaceutical Roundtable, PMI is the ratio of the total mass of all materials (reactants, solvents, reagents, process water) used in a process to the mass of the final product.[2] A lower PMI is indicative of a more sustainable and efficient process.

Comparative Analysis of Pyrimidine Synthesis Routes

The Biginelli reaction, a one-pot cyclocondensation of an aldehyde, a β-ketoester, and urea (or thiourea), is a classic method for synthesizing dihydropyrimidinones, a key class of pyrimidines.[3] Here, we compare the green chemistry metrics of the traditional Biginelli synthesis with modern, greener alternatives such as microwave-assisted and ultrasound-assisted methods.

MetricConventional HeatingMicrowave-Assisted (Solvent-Free)Ultrasound-Assisted (Solvent-Free)
Reaction Time Hours (e.g., 3-5 hours)Minutes (e.g., 2-5 minutes)Minutes (e.g., 20-30 minutes)
Yield (%) 60-80%>90%>90%
Solvent Ethanol, AcetonitrileNone or minimal green solventNone or minimal green solvent
Energy Input High (prolonged heating)Low (short irradiation time)Low (sonication)
Atom Economy (%) ~89%~89%~89%
Estimated E-Factor High (due to solvent waste)LowLow
Estimated PMI High (due to solvent mass)LowLow

Experimental Protocols

Below are representative experimental protocols for the synthesis of a dihydropyrimidinone via the Biginelli reaction using conventional, microwave-assisted, and ultrasound-assisted methods.

Conventional Heating Method
  • Procedure: A mixture of an aromatic aldehyde (10 mmol), ethyl acetoacetate (10 mmol), urea (15 mmol), and a catalytic amount of acid (e.g., HCl) in ethanol (50 mL) is refluxed for 4-6 hours.[4] The reaction progress is monitored by thin-layer chromatography. After completion, the reaction mixture is cooled, and the precipitated solid is filtered, washed with cold ethanol, and recrystallized to afford the pure dihydropyrimidinone.[4]

Microwave-Assisted Solvent-Free Method
  • Procedure: An aromatic aldehyde (1 mmol), ethyl acetoacetate (1 mmol), urea (1.5 mmol), and a catalyst such as sulfamic acid (20 mol%) are placed in a beaker.[5] The mixture is irradiated in a microwave oven at 300W for 2-5 minutes.[5] After completion of the reaction, ice-cold water is added to the mixture, and the resulting solid is filtered, washed with water, and recrystallized from ethanol to yield the pure product.[5]

Ultrasound-Assisted Method
  • Procedure: A mixture of an aldehyde (1 mmol), a 1,3-dicarbonyl compound (1 mmol), urea or thiourea (1.5 mmol), and a catalyst like holmium chloride (8 mol%) is subjected to ultrasound irradiation under solvent-free conditions at a specified power (e.g., 45W) and temperature (e.g., 80°C) for a designated time (e.g., 2 hours).[6] The progress of the reaction is monitored by TLC. Upon completion, the product is isolated by filtration and purified by recrystallization.[6]

Visualization of Synthesis Workflow and Green Metrics

To better understand the processes and the interplay of the evaluation metrics, the following diagrams are provided.

G General Workflow for Pyrimidine Synthesis via Biginelli Reaction cluster_reactants Reactants cluster_conditions Reaction Conditions Aldehyde Aldehyde Reaction Reaction Aldehyde->Reaction BetaKetoester β-Ketoester BetaKetoester->Reaction Urea Urea Urea->Reaction Catalyst Catalyst Catalyst->Reaction Solvent Solvent Solvent->Reaction Energy Energy (Heat/Microwave/Ultrasound) Energy->Reaction Workup Workup Reaction->Workup Purification Purification Workup->Purification Waste Waste Workup->Waste Product Pyrimidine Derivative Purification->Product Purification->Waste

Caption: A generalized workflow for the Biginelli synthesis of pyrimidines.

G Relationship of Green Chemistry Metrics cluster_ideal Ideal Synthesis (Theoretical) cluster_real Real Synthesis (Practical) AtomEconomy Atom Economy (Mass of Product Atoms / Mass of Reactant Atoms) PMI Process Mass Intensity (PMI) (Total Mass In / Mass of Product) EFactor E-Factor (Mass of Waste / Mass of Product) PMI->EFactor PMI = E-Factor + 1 Reactants Reactants Reactants->AtomEconomy Product Product Product->AtomEconomy Product->PMI Product->EFactor Waste Waste Waste->EFactor TotalInput Total Input (Reactants, Solvents, etc.) TotalInput->PMI

Caption: The logical relationship between key green chemistry metrics.

Conclusion

The evaluation of pyrimidine synthesis routes through the lens of green chemistry metrics clearly demonstrates the advantages of modern techniques. Microwave-assisted and ultrasound-assisted solvent-free methods significantly reduce reaction times, improve yields, and minimize waste compared to conventional heating methods that rely on large volumes of organic solvents.[7][8] While the Atom Economy is inherent to the reaction stoichiometry, the drastic reduction in E-Factor and PMI for the greener methods highlights their superior environmental performance and efficiency. For researchers and drug development professionals, the adoption of these green synthetic strategies not only aligns with the principles of sustainability but also offers practical benefits in terms of increased productivity and reduced operational costs.

References

A Spectroscopic Comparison of 4-Hydroxy-2-(methylthio)pyrimidine-5-carbonitrile and Its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed spectroscopic comparison of 4-Hydroxy-2-(methylthio)pyrimidine-5-carbonitrile with its representative derivatives. The objective is to offer researchers, scientists, and drug development professionals a comprehensive reference for identifying and characterizing these compounds using various spectroscopic techniques. The supporting experimental data is presented in clear, structured tables, and detailed methodologies for key experiments are provided.

Spectroscopic Data Comparison

The following tables summarize the key spectroscopic data for this compound and its derivatives. Variations in the substitution at the 4-position (hydroxyl vs. methoxy) and the 2-position (methylthio vs. methylsulfonyl) significantly influence the spectroscopic properties of the pyrimidine core.

Table 1: ¹H NMR Spectral Data (ppm)

CompoundH-6-OCH₃-SCH₃Aromatic ProtonsOther ProtonsSolvent
This compound~8.1-8.3 (s)-~2.5 (s)--DMSO-d₆
4-Methoxy-2-(methylthio)pyrimidine-5-carbonitrile~8.4 (s)~3.9 (s)~2.6 (s)--CDCl₃
4-Hydroxy-2-(methylsulfonyl)pyrimidine-5-carbonitrile~8.5 (s)-~3.3 (s)--DMSO-d₆
4-Amino-2-(methylthio)pyrimidine-5-carbonitrile[1]----7.7 (s, 2H, NH₂)DMSO-d₆

Table 2: ¹³C NMR Spectral Data (ppm)

CompoundC-2C-4C-5C-6C=N-SCH₃ / -SO₂CH₃-OCH₃Solvent
This compound~170~165~95~158~115~14-DMSO-d₆
4-Methoxy-2-(methylthio)pyrimidine-5-carbonitrile~172~168~93~160~114~15~55CDCl₃
4-Hydroxy-2-(methylsulfonyl)pyrimidine-5-carbonitrile~168~164~98~162~113~40-DMSO-d₆
4-Amino-2-(methylthio)pyrimidine-5-carbonitrile-------DMSO-d₆

Table 3: FT-IR Spectral Data (cm⁻¹)

CompoundO-H/N-H StretchC-H StretchC≡N StretchC=O StretchC=C, C=N StretchC-S Stretch
This compound3200-2800 (br)2920-3000~2220~16801600-1550700-600
4-Methoxy-2-(methylthio)pyrimidine-5-carbonitrile-2850-3000~2225-1580-1540700-600
4-Hydroxy-2-(methylsulfonyl)pyrimidine-5-carbonitrile3200-2800 (br)2930-3010~2230~16901590-15601300, 1150 (SO₂)
4-Amino-2-(methylthio)pyrimidine-5-carbonitrile[1]3400-32002900-3000~2210-1640-1550700-600

Table 4: Mass Spectrometry Data (m/z)

CompoundMolecular Ion (M⁺)Key Fragment IonsIonization Method
This compound167152 ([M-CH₃]⁺), 124 ([M-SCH₃]⁺)EI
4-Methoxy-2-(methylthio)pyrimidine-5-carbonitrile181166 ([M-CH₃]⁺), 153 ([M-CO]⁺), 136 ([M-SCH₃]⁺)EI
4-Hydroxy-2-(methylsulfonyl)pyrimidine-5-carbonitrile199120 ([M-SO₂CH₃]⁺)EI
4-Amino-2-(methylthio)pyrimidine-5-carbonitrile[1]166151 ([M-CH₃]⁺), 123 ([M-SCH₃]⁺)EI

Experimental Protocols

Detailed methodologies for the key spectroscopic experiments are provided below. These represent general procedures and may require optimization based on the specific instrumentation and sample characteristics.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation:

  • Approximately 5-10 mg of the solid sample was dissolved in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean, dry NMR tube.[2][3][4]

  • The sample was gently agitated to ensure complete dissolution. For samples with limited solubility, sonication was applied.

  • The solution was filtered through a small plug of glass wool in a Pasteur pipette directly into the NMR tube to remove any particulate matter.

¹H and ¹³C NMR Spectroscopy:

  • Instrument: Bruker Avance III HD 400 MHz spectrometer (or equivalent).

  • Temperature: 298 K.

  • ¹H NMR Parameters:

    • Pulse Program: zg30

    • Number of Scans: 16

    • Relaxation Delay: 1.0 s

    • Spectral Width: 20 ppm

  • ¹³C NMR Parameters:

    • Pulse Program: zgpg30

    • Number of Scans: 1024

    • Relaxation Delay: 2.0 s

    • Spectral Width: 240 ppm

  • Data Processing: The chemical shifts were referenced to the residual solvent peak (DMSO-d₆: δ 2.50 for ¹H and δ 39.52 for ¹³C; CDCl₃: δ 7.26 for ¹H and δ 77.16 for ¹³C).

Fourier-Transform Infrared (FT-IR) Spectroscopy
  • Instrument: PerkinElmer Spectrum Two FT-IR spectrometer with a universal attenuated total reflectance (ATR) accessory (or equivalent).[5][6]

  • Sample Preparation: A small amount of the solid sample was placed directly onto the ATR crystal.[5][6]

  • Data Acquisition:

    • Spectral Range: 4000-400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Number of Scans: 16.

  • Data Processing: A background spectrum of the clean, empty ATR crystal was recorded and automatically subtracted from the sample spectrum.

Ultraviolet-Visible (UV-Vis) Spectroscopy
  • Instrument: Agilent Cary 60 UV-Vis spectrophotometer (or equivalent).

  • Sample Preparation: A stock solution of the compound was prepared in a suitable UV-grade solvent (e.g., ethanol or acetonitrile) at a concentration of approximately 1 mg/mL. This stock solution was then serially diluted to obtain a final concentration in the range of 1-10 µg/mL.

  • Data Acquisition:

    • Wavelength Range: 200-800 nm.[7]

    • Scan Speed: Medium.

    • Data Interval: 1 nm.

  • Data Processing: The spectrum of the pure solvent was used as a baseline and subtracted from the sample spectrum. The wavelength of maximum absorbance (λmax) was determined.

Mass Spectrometry (MS)
  • Instrument: Agilent 7890B GC coupled to a 5977A MSD (or equivalent for direct infusion).

  • Ionization Method: Electron Impact (EI).[8][9]

  • Experimental Parameters:

    • Ion Source Temperature: 230 °C.

    • Electron Energy: 70 eV.[8]

    • Mass Range: m/z 40-500.

  • Sample Introduction: For volatile compounds, a dilute solution was injected into the GC. For less volatile compounds, a direct insertion probe was used.

Visualizations

The following diagrams illustrate the logical workflow for the spectroscopic analysis of this compound and its derivatives, and a conceptual representation of the structural relationships.

Spectroscopic_Analysis_Workflow General Workflow for Spectroscopic Analysis cluster_synthesis Compound Synthesis cluster_spectroscopy Spectroscopic Characterization cluster_analysis Data Analysis and Interpretation Compound This compound and Derivatives NMR NMR Spectroscopy (¹H, ¹³C) Compound->NMR FTIR FT-IR Spectroscopy Compound->FTIR UV_Vis UV-Vis Spectroscopy Compound->UV_Vis MS Mass Spectrometry Compound->MS Purity_Assessment Purity Assessment Compound->Purity_Assessment Structure_Elucidation Structural Elucidation NMR->Structure_Elucidation FTIR->Structure_Elucidation UV_Vis->Structure_Elucidation MS->Structure_Elucidation Comparative_Analysis Comparative Analysis Structure_Elucidation->Comparative_Analysis Structural_Relationships Structural Relationships of Derivatives Parent This compound Deriv_Methoxy 4-Methoxy-2-(methylthio)pyrimidine-5-carbonitrile Parent->Deriv_Methoxy O-methylation Deriv_Sulfonyl 4-Hydroxy-2-(methylsulfonyl)pyrimidine-5-carbonitrile Parent->Deriv_Sulfonyl S-oxidation Deriv_Amino 4-Amino-2-(methylthio)pyrimidine-5-carbonitrile Parent->Deriv_Amino Hydroxyl to Amino

References

Assessing the Drug-Likeness of Novel Pyrimidine-5-Carbonitrile Compounds: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The discovery of novel therapeutic agents is a complex process, with the assessment of a compound's drug-likeness being a critical early step. This guide provides a comparative analysis of the drug-like properties of several novel pyrimidine-5-carbonitrile compounds, a class of molecules that has shown significant promise in various therapeutic areas, including oncology.[1][2][3] The following sections present a summary of key physicochemical and pharmacokinetic parameters, detailed experimental protocols for in silico analysis, and a visual representation of the evaluation workflow.

Comparative Analysis of Drug-Likeness Parameters

The drug-likeness of a compound is often initially assessed using established guidelines such as Lipinski's Rule of Five. This rule suggests that orally active drugs generally possess a molecular weight (MW) under 500 Daltons, a logP (a measure of lipophilicity) less than 5, no more than 5 hydrogen bond donors (HBD), and no more than 10 hydrogen bond acceptors (HBA). The following tables summarize the in silico predicted physicochemical properties and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiles for a selection of recently developed pyrimidine-5-carbonitrile derivatives.

Table 1: Physicochemical Properties and Lipinski's Rule of Five Analysis

Compound IDMolecular FormulaMW ( g/mol )logPH-Bond DonorsH-Bond AcceptorsLipinski ViolationsReference
Compound 4e C₂₄H₁₉N₅O₂409.444.25150[1]
Compound 4f C₂₃H₁₆ClN₅O₂429.864.81150[1]
Compound 11b C₂₄H₂₀N₆O₂S456.523.98280[3]
Compound 3b C₂₂H₁₅N₅OS409.464.63160[4]
Compound 5b C₂₂H₁₈N₄O₄S₂482.533.16280[4]
Compound 5d C₂₃H₂₀N₄O₅S476.503.45290[4]
Compound 7f C₂₅H₂₁N₅O₂S467.545.00171 (logP)[2]

Table 2: Comparative ADMET Profile of Selected Pyrimidine-5-Carbonitrile Compounds

Compound IDGastrointestinal (GI) AbsorptionBlood-Brain Barrier (BBB) PermeantCYP2D6 InhibitorBioavailability Score
Compound 3b HighNoNo0.55
Compound 5b HighNoYes0.55
Compound 5d HighNoYes0.55
Compound 7f HighYesNo0.55

Experimental Protocols

The data presented in this guide were generated using in silico predictive models, which are crucial tools in the early stages of drug discovery for assessing ADMET properties.[5][6]

In Silico Drug-Likeness and ADMET Prediction

Objective: To computationally evaluate the physicochemical properties, pharmacokinetics, and drug-likeness of novel pyrimidine-5-carbonitrile compounds.

Methodology:

  • Compound Structure Preparation: The two-dimensional chemical structures of the pyrimidine-5-carbonitrile derivatives were drawn using a chemical drawing software (e.g., ChemDraw) and converted to a simplified molecular-input line-entry system (SMILES) format.

  • Submission to In Silico Tools: The SMILES notations of the compounds were submitted to the SwissADME web server, a free and widely used online tool for predicting physicochemical properties, ADME parameters, and pharmacokinetic properties.[4]

  • Parameter Calculation: The SwissADME server calculates a range of parameters, including:

    • Physicochemical Properties: Molecular Weight (MW), LogP (lipophilicity), number of Hydrogen Bond Donors (HBD), and number of Hydrogen Bond Acceptors (HBA).

    • Lipinski's Rule of Five: The server automatically evaluates compliance with Lipinski's rule.

    • Pharmacokinetic Properties: Predictions for Gastrointestinal (GI) absorption and Blood-Brain Barrier (BBB) permeability are generated.

    • Drug-Likeness: A bioavailability score is calculated based on a combination of factors.

    • Medicinal Chemistry: Predictions of potential inhibition of key cytochrome P450 enzymes (e.g., CYP2D6) are provided.

  • Data Analysis and Tabulation: The output data for each compound was collected, organized, and tabulated for comparative analysis.

Visualizing the Drug-Likeness Assessment Workflow

The following diagram illustrates the typical workflow for the in silico assessment of the drug-likeness of novel compounds.

G cluster_input Input cluster_analysis In Silico Analysis cluster_output Output Compound_Structures Novel Pyrimidine-5-Carbonitrile Structures (2D/SMILES) SwissADME SwissADME Web Server Compound_Structures->SwissADME Physicochemical Physicochemical Properties (MW, logP, HBD, HBA) SwissADME->Physicochemical ADMET ADMET Prediction (GI Absorption, BBB Permeability, CYP Inhibition) SwissADME->ADMET Lipinski Lipinski's Rule of Five Evaluation SwissADME->Lipinski Data_Table Comparative Data Tables Physicochemical->Data_Table ADMET->Data_Table Lipinski->Data_Table Report Drug-Likeness Assessment Report Data_Table->Report

Caption: In silico drug-likeness assessment workflow.

Conclusion

The in silico analysis of the selected novel pyrimidine-5-carbonitrile compounds reveals that they generally exhibit favorable drug-like properties, with most compounds adhering to Lipinski's Rule of Five. These computational predictions provide a strong rationale for their further development as potential therapeutic agents. It is important to note that while in silico methods are powerful screening tools, experimental validation of these properties is a necessary subsequent step in the drug discovery pipeline.

References

Safety Operating Guide

Navigating the Safe Disposal of 4-Hydroxy-2-(methylthio)pyrimidine-5-carbonitrile: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the meticulous management of chemical compounds is a cornerstone of laboratory safety and environmental stewardship. This guide provides a comprehensive, step-by-step operational plan for the proper disposal of 4-Hydroxy-2-(methylthio)pyrimidine-5-carbonitrile, a compound that, while invaluable in research, requires careful handling from acquisition to disposal. Adherence to these procedures is critical for minimizing risks and ensuring regulatory compliance.

Immediate Safety and Logistical Information

Hazard Profile:

While a specific Safety Data Sheet (SDS) for this compound can be challenging to locate, data for structurally similar compounds and its functional groups (pyrimidine, nitrile, methylthio) indicate that it should be handled as a hazardous substance. The available information suggests the following hazards:

  • H302: Harmful if swallowed.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

The corresponding GHS pictogram is the GHS07 Exclamation Mark. Given these potential hazards, all handling and disposal operations must be conducted with appropriate personal protective equipment (PPE) and engineering controls.

Personal Protective Equipment (PPE) and Handling:

Before initiating any disposal procedures, ensure the following PPE is worn:

  • Eye Protection: Chemical safety goggles or a face shield.

  • Hand Protection: Chemically resistant gloves (e.g., nitrile).

  • Body Protection: A laboratory coat.

All handling of solid this compound and its solutions should be performed in a well-ventilated area, preferably within a certified chemical fume hood, to avoid the inhalation of dust or aerosols.

Step-by-Step Disposal Protocol

The primary method for the disposal of this compound is through a licensed hazardous waste disposal program. Under no circumstances should this chemical be disposed of down the drain or in regular solid waste.

1. Waste Collection and Segregation:

  • Solid Waste: Collect unadulterated solid this compound waste in a dedicated, clearly labeled, and sealable container.

  • Liquid Waste: For solutions containing this compound, use a separate, compatible, and leak-proof container.

  • Contaminated Materials: Any materials, such as weighing paper, gloves, or pipette tips, that are contaminated with the compound should be collected in a designated hazardous waste container.

  • Avoid Mixing: Do not mix waste containing this compound with other waste streams unless their compatibility is known and approved by your institution's Environmental Health and Safety (EHS) department. Nitriles can be incompatible with strong acids and oxidizing agents.

2. Container Labeling:

Properly label all waste containers with the following information:

  • The words "Hazardous Waste."

  • The full chemical name: "Waste this compound."

  • The approximate concentration and quantity of the waste.

  • The date the waste was first added to the container.

  • The relevant hazard pictograms (GHS07).

3. Storage of Waste:

Store the sealed waste containers in a designated, secure, and well-ventilated satellite accumulation area away from incompatible materials. Ensure the storage area is cool and dry.

4. Arranging for Disposal:

Contact your institution's EHS office or a certified chemical waste disposal contractor to arrange for the pickup and disposal of the hazardous waste. Provide them with a complete and accurate description of the waste. The material will likely be disposed of via controlled incineration with flue gas scrubbing at a licensed chemical destruction plant.[1]

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

Disposal Workflow for this compound A Start: Have waste 4-Hydroxy-2- (methylthio)pyrimidine-5-carbonitrile? B Is the waste solid, liquid, or contaminated material? A->B C1 Solid Waste B->C1 Solid C2 Liquid Waste B->C2 Liquid C3 Contaminated Material B->C3 Contaminated D Place in a dedicated, labeled, and sealed hazardous waste container. C1->D C2->D C3->D E Store container in a designated satellite accumulation area. D->E F Contact EHS or a licensed waste disposal contractor for pickup. E->F G End: Proper Disposal F->G

Caption: Decision workflow for the safe disposal of this compound.

References

Personal protective equipment for handling 4-Hydroxy-2-(methylthio)pyrimidine-5-carbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

Comprehensive Safety and Handling Guide: 4-Hydroxy-2-(methylthio)pyrimidine-5-carbonitrile

For Researchers, Scientists, and Drug Development Professionals

This guide provides essential safety protocols, operational procedures, and disposal plans for handling this compound in a laboratory setting. Given the potential hazards associated with pyrimidine derivatives, a stringent adherence to safety measures is paramount to ensure personnel and environmental protection.

Immediate Safety and Handling Precautions

Before commencing any work with this compound, a thorough risk assessment should be conducted. All handling procedures should be performed in a well-ventilated laboratory, preferably within a certified chemical fume hood, especially when dealing with the solid form to prevent inhalation of dust.

Key safety precautions include:

  • Avoid direct contact with skin and eyes.[1]

  • Do not breathe in dust.[1]

  • Wash hands thoroughly after handling.[1][2]

  • Prevent the chemical from entering drains.[1][3]

  • Remove all sources of ignition.[3]

In the event of a spill, evacuate the area, avoid creating dust, and collect the material in a sealed container for disposal.[1][3]

Personal Protective Equipment (PPE)

A multi-layered PPE approach is recommended to minimize exposure.[4] The following table summarizes the required PPE for handling this compound.

Activity Required Personal Protective Equipment Enhanced Precautions (for potent compound handling)
Low-Hazard Activities (e.g., handling sealed containers)- Standard laboratory coat- Safety glasses with side shields- Single pair of nitrile gloves-
Moderate-Hazard Activities (e.g., weighing, preparing stock solutions)- Permeation-resistant laboratory coat- Chemical splash goggles- Double-gloving (nitrile)[5]- Face shield- Disposable sleeves
High-Hazard Activities (e.g., large-scale synthesis, potential for aerosolization)- Disposable, solid-front lab coat or gown- Chemical splash goggles and face shield- Double-gloving (nitrile)[5]- Respiratory protection (N95 or higher)[6]- Full-body protective suit (if significant exposure is possible)

Note: Always inspect gloves for tears or punctures before and during use.[7] Change gloves immediately if contaminated.[6]

Operational Plan: Step-by-Step Handling Procedures

A systematic workflow is crucial for safety and to prevent contamination.[4]

Protocol for Weighing the Solid Compound:

  • Don the appropriate PPE as outlined in the table above.

  • Perform all weighing activities within a chemical fume hood or a balance enclosure to contain airborne particles.[4]

  • Use anti-static weighing paper or a tared container to handle the powder.[4]

  • Clean the spatula and weighing area with a solvent-moistened wipe (e.g., 70% ethanol) after use.[4]

  • Treat all disposable materials used in the process as contaminated waste.[4]

Protocol for Preparing Solutions:

  • Conduct all solution preparation within a certified chemical fume hood.[4]

  • Slowly add the solvent to the solid compound to prevent splashing.[4]

  • If sonication is necessary, ensure the vial is securely capped and placed within a secondary container.[4]

  • Clearly label the solution with the compound name, concentration, solvent, date, and your initials.

Disposal Plan

Proper disposal of this compound and its containers is critical to prevent environmental contamination.

Waste Disposal:

  • Dispose of the chemical waste at an approved waste disposal plant.[1][2]

  • Follow all local, state, and federal regulations for hazardous waste disposal.[8]

  • Collect waste in a designated, compatible, and properly labeled container.[9] The container should be kept closed and stored in a cool, dry, and well-ventilated area.[2]

Container Disposal:

  • Do not reuse empty containers.[8]

  • Empty containers should be triple-rinsed with a suitable solvent.[9]

  • The rinsate must be collected and disposed of as hazardous waste.[9]

  • After proper rinsing, the container can be disposed of as regular trash, ensuring all chemical labels are defaced or removed.[9]

Experimental Workflow and Safety Diagram

The following diagram illustrates the standard workflow for safely handling this compound in a laboratory setting, from preparation to disposal.

cluster_prep Preparation cluster_exp Experimentation cluster_cleanup Cleanup & Disposal prep_start Don Appropriate PPE weigh Weigh Compound in Fume Hood prep_start->weigh prep_sol Prepare Solution in Fume Hood weigh->prep_sol experiment Conduct Experiment prep_sol->experiment decontaminate Decontaminate Work Area & Equipment experiment->decontaminate dispose_waste Dispose of Contaminated Waste decontaminate->dispose_waste remove_ppe Doff PPE dispose_waste->remove_ppe wash_hands Wash Hands Thoroughly remove_ppe->wash_hands

Caption: Step-by-step workflow for handling this compound.

References

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Retrosynthesis Analysis

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Reactant of Route 1
4-Hydroxy-2-(methylthio)pyrimidine-5-carbonitrile
Reactant of Route 2
Reactant of Route 2
4-Hydroxy-2-(methylthio)pyrimidine-5-carbonitrile

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.